(3R,5R)-Rosuvastatin Lactone-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26FN3O5S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1/i1D3,2D3 |
InChI Key |
SOEGVMSNJOCVHT-DXHFPYJXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (3R,5R)-Rosuvastatin Lactone-d6
This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and relevant biological pathways associated with (3R,5R)-Rosuvastatin Lactone-d6. The information is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Rosuvastatin (B1679574).
Core Chemical Properties
This compound is the deuterated form of (3R,5R)-Rosuvastatin Lactone, a diastereomeric impurity and metabolite of Rosuvastatin. The incorporation of six deuterium (B1214612) atoms on the isopropyl moiety provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.
Physicochemical and Spectroscopic Data
Quantitative data for both the deuterated and non-deuterated forms of (3R,5R)-Rosuvastatin Lactone are summarized below. While specific spectroscopic data (NMR, IR) for the deuterated compound are not publicly available, they are typically provided by commercial suppliers with purchase.
Table 1: Physicochemical Properties
| Property | This compound | (3R,5R)-Rosuvastatin Lactone |
| Synonyms | Rosuvastatin Lactone-d6, Rosuvastatin-5S-lactone-d6 | Rosuvastatin-(5R)-lactone, Rosuvastatin Diastereomer Lactone Impurity[1][2] |
| Molecular Formula | C₂₂H₂₀D₆FN₃O₅S | C₂₂H₂₆FN₃O₅S[1][3][4] |
| Molecular Weight | 469.56 g/mol [2] | 463.52 g/mol [3][4][5] |
| Exact Mass | 469.19538075 Da[6] | 463.15772027 Da |
| CAS Number | Not Available | 1422954-11-7[3][4][7][8] |
| Appearance | White to Off-White Solid[2] | Off-White Solid[1][2] |
| Solubility | No specific data available | Soluble in Methanol (B129727) and DMSO[1][2] |
| Storage Conditions | -80°C, under inert atmosphere[2] | 2-8°C, refrigerator, hygroscopic, under inert atmosphere[1] |
Table 2: Computed Properties (PubChem) [6]
| Property | This compound |
| XLogP3-AA | 2.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 6 |
Biological Context: Rosuvastatin's Mechanism of Action and Metabolism
Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[9] Its primary action is in the liver, where it reduces cholesterol synthesis, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the circulation.
Rosuvastatin is not extensively metabolized, with approximately 10% of a dose being recovered as metabolites. The major metabolic pathways involve N-desmethylation, primarily by the cytochrome P450 isoenzyme CYP2C9, and lactonization to form rosuvastatin lactone.[9] The lactone metabolite can exist in different diastereomeric forms, including the (3R,5R) isomer.
The metabolism of Rosuvastatin is relatively minor compared to other statins. The lactone form is a significant metabolite, and its quantification is crucial for comprehensive pharmacokinetic profiling.
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rosuvastatin and its metabolites in biological matrices. Its stable isotope label ensures that it co-elutes with the analyte of interest and exhibits similar ionization efficiency, correcting for variations in sample preparation and instrument response.
Experimental Protocol: LC-MS/MS Quantification
The following protocol is adapted from a validated method for the simultaneous quantification of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma.[6][7]
3.1.1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on an ice-water slurry.
-
Vortex-mix samples for 10 seconds.
-
Aliquot 50 µL of each plasma sample into a 1.5 mL polypropylene (B1209903) tube.
-
Add 200 µL of a protein precipitation solvent (0.1% acetic acid in methanol) containing the deuterated internal standards (e.g., 2.00 ng/mL of d6-Rosuvastatin Lactone).
-
Vortex-mix all tubes for 10 seconds.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean glass vial for analysis.
3.1.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% v/v glacial acetic acid in 10% v/v methanol in water[6][7]
-
Gradient: A gradient elution is employed to achieve baseline separation of the analytes within approximately 6.0 minutes.[6][7]
3.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6][7]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
Table 3: Method Validation Parameters [6][7]
| Parameter | Result |
| Linearity Range (RST-LAC) | 0.1-100 ng/mL (R ≥ 0.9964) |
| Mean Extraction Recovery | 88.0 - 106% |
| Intra- and Inter-run Accuracy | 91.8 - 111% |
| Intra- and Inter-run Imprecision | ≤15% |
| Analyte Stability | Stable for 6h on ice-water slurry, through 3 freeze-thaw cycles, and for 1 month at -80°C. |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the (3R,5R)-Rosuvastatin Lactone metabolite in complex biological matrices. Its use as an internal standard in validated LC-MS/MS methods allows for reliable characterization of Rosuvastatin's pharmacokinetic profile, which is essential for drug development and clinical research. The provided methodologies and data serve as a valuable resource for scientists working in this field.
References
- 1. vivanls.com [vivanls.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Rosuvastatin Lactone-D6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 8. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Rosuvastatin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of (3R,5R)-Rosuvastatin Lactone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for (3R,5R)-Rosuvastatin Lactone-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Rosuvastatin. The synthesis is centered around a pivotal Wittig reaction, coupling a deuterated pyrimidine (B1678525) phosphonium (B103445) salt with a chiral lactone-derived aldehyde. This guide presents a logical synthesis workflow, detailed experimental protocols for key stages, and quantitative data to support reproducibility.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:
-
Synthesis of the Deuterated Pyrimidine Core: This involves the preparation of the key pyrimidine phosphonium salt bearing a d6-labeled isopropyl group.
-
Preparation of the Chiral Side-Chain: This stage focuses on the synthesis of the enantiomerically pure (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde.
-
Assembly and Final Modification: The deuterated pyrimidine and the chiral side-chain are coupled via a Wittig reaction, followed by deprotection and lactonization to yield the final product.
The overall synthetic pathway is depicted in the following workflow diagram:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of the Deuterated Pyrimidine Core
The introduction of the deuterium (B1214612) labels occurs at the beginning of the synthesis, starting with a deuterated precursor for the isopropyl group.
2.1.1. Synthesis of ((4-(4-Fluorophenyl)-6-(isopropyl-d6)-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide (d6-Pyrimidine Phosphonium Salt)
A plausible, though not explicitly detailed in publicly available literature, multi-step synthesis for the deuterated pyrimidine core is outlined below, based on established methods for the non-deuterated analogue.
-
Condensation to form the d6-pyrimidine precursor: A three-component condensation of 4-fluorobenzaldehyde, a d7-isovaleroyl ester (to introduce the d6-isopropyl group and an adjacent deuterium for ease of synthesis, which is later removed), and guanidine is performed.
-
Aromatization and Functionalization: The resulting dihydropyrimidine (B8664642) is oxidized to the corresponding pyrimidine. The hydroxyl group at the 2-position is then converted to a leaving group (e.g., chloride) and subsequently substituted with N-methylmethanesulfonamide.
-
Reduction of the Ester Group: The ester group at the 5-position is reduced to a hydroxymethyl group using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).
-
Bromination of the Alcohol: The primary alcohol is converted to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃).
-
Formation of the Phosphonium Salt: The pyrimidine bromide is reacted with triphenylphosphine in a suitable solvent (e.g., acetonitrile (B52724) or toluene) to yield the desired phosphonium salt.
Detailed Protocol for Phosphonium Salt Formation (based on analogous non-deuterated synthesis):
To a solution of N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-(isopropyl-d6)pyrimidin-2-yl)-N-methylmethanesulfonamide in anhydrous toluene, an equimolar amount of triphenylphosphine is added. The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by TLC. Upon cooling, the phosphonium salt precipitates and can be collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.
Stage 2: Preparation of the Chiral Side-Chain
The chiral side-chain, (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde, is a key intermediate in the synthesis of many statins.
2.2.1. Synthesis of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde
This intermediate is typically prepared from commercially available starting materials like tri-O-acetyl-D-glucal through a multi-step enzymatic and chemical synthesis to establish the correct stereochemistry. A key step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBS) group, followed by oxidation of the primary alcohol to the aldehyde.
Detailed Protocol for Oxidation (based on analogous syntheses):
To a solution of the corresponding alcohol, (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one, in a suitable solvent such as dichloromethane, is added an oxidizing agent like Dess-Martin periodinane or a Swern oxidation cocktail at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired aldehyde.
Stage 3: Assembly and Final Lactonization
2.3.1. Wittig Reaction
The core of the synthesis is the Wittig reaction, which couples the deuterated pyrimidine ylide with the chiral side-chain aldehyde.
Detailed Protocol:
The ((4-(4-fluorophenyl)-6-(isopropyl-d6)-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide is suspended in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium or sodium hexamethyldisilazide, is added dropwise to generate the ylide. A solution of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde in THF is then added to the ylide solution, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is quenched, and the product, TBS-protected this compound, is extracted and purified.
2.3.2. Deprotection and Lactonization
The final step is the removal of the TBS protecting group to yield the target molecule. In this "lactone pathway" approach, the lactone ring is already formed, and only deprotection is required.
Detailed Protocol:
The TBS-protected lactone is dissolved in a suitable solvent such as THF. A deprotecting agent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or hydrofluoric acid (HF) in pyridine (B92270) is added, and the reaction is stirred at room temperature. The progress is monitored by TLC. Once the reaction is complete, the mixture is worked up, and the crude product is purified by column chromatography to afford this compound.
Quantitative Data
The following table summarizes typical, though not specifically reported for the d6-analog, yields for the key steps in the synthesis of Rosuvastatin Lactone. These values are provided as a general reference for researchers.
| Step | Reaction | Typical Yield (%) |
| 1 | Formation of Pyrimidine Core | 60-70 (over several steps) |
| 2 | Phosphonium Salt Formation | >90 |
| 3 | Chiral Side-Chain Aldehyde Synthesis | 50-60 (over several steps) |
| 4 | Wittig Reaction | 70-85 |
| 5 | Deprotection | >90 |
Logical Relationships and Experimental Workflow
The logical flow of the synthesis is critical for understanding the interdependencies of the different stages. The successful synthesis of the final product relies on the high purity and correct stereochemistry of the intermediates from both the pyrimidine and side-chain synthesis routes.
Figure 2: Logical relationship of synthetic stages.
Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis of pharmaceutical compounds should only be carried out by qualified professionals in a controlled laboratory setting. The experimental protocols provided are based on analogous reactions and may require optimization.
Structural Elucidation of (3R,5R)-Rosuvastatin Lactone-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (3R,5R)-Rosuvastatin Lactone-d6, a deuterated analog of a common Rosuvastatin (B1679574) impurity. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the unambiguous identification and characterization of this compound.
Introduction
Rosuvastatin is a widely prescribed statin used to lower cholesterol and prevent cardiovascular disease. During its synthesis and storage, various related substances and degradation products can form, including the rosuvastatin lactone. The (3R,5R) diastereomer is a significant process-related impurity. The deuterated version, this compound, is crucial as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the non-deuterated lactone in biological matrices.[1][2] Its accurate structural characterization is therefore of paramount importance for regulatory compliance and ensuring the quality of analytical data.
The structural elucidation process relies on a combination of advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to confirm the molecular weight, elemental composition, and stereochemistry of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀D₆FN₃O₅S | [3] |
| Molecular Weight | 469.56 g/mol | [3] |
| Monoisotopic Mass | 469.19538075 Da | [3] |
| IUPAC Name | N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide | [3] |
| CAS Number | 1422954-11-7 (for non-deuterated) | [4][5] |
Synthesis and Purification Workflow
The synthesis of this compound typically involves the introduction of the deuterium (B1214612) labels at the isopropyl moiety. A generalized workflow for its synthesis and purification is depicted below.
Caption: Synthetic and purification workflow for this compound.
Structural Elucidation Workflow
The definitive structural confirmation of this compound is achieved through a systematic analytical workflow.
Caption: Analytical workflow for the structural elucidation of this compound.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is employed for the initial confirmation of molecular weight and to study the fragmentation pattern, which aids in structural confirmation.
Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[1][2]
-
Chromatographic Column: A reversed-phase column, such as a Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm) or Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm), is commonly used.[1][6]
-
Mobile Phase: A gradient mixture of an aqueous solvent (e.g., 0.1% v/v glacial acetic acid or 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[1][7]
-
Flow Rate: Typically in the range of 0.3 to 0.5 mL/min.[1][6]
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[1][7]
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, while product ion scans are used for structural elucidation.
Expected Mass Spectrometric Data:
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 470.2 | Protonated molecule |
| Fragment Ion 1 | 258.1 | Corresponds to the pyrimidine (B1678525) core after cleavage of the side chain.[7] |
| Fragment Ion 2 | Varies | Other fragments related to the lactone side chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).[8][9]
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl₃) is typically used.[9][10]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard.[9]
-
Experiments: A suite of 1D and 2D NMR experiments are conducted:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for establishing the connectivity of different structural fragments.
-
Expected ¹H NMR Chemical Shifts (Illustrative): The following are illustrative values based on the known structure of Rosuvastatin and its lactone form. Actual values may vary slightly.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.4 | m |
| Olefinic Protons | 5.5 - 6.7 | m |
| CH-O (Lactone Ring) | 4.2 - 4.5 | m |
| CH-OH (Lactone Ring) | 3.8 - 4.1 | m |
| N-CH₃ | ~3.5 | s |
| SO₂-CH₃ | ~3.4 | s |
| Lactone Ring CH₂ | 1.5 - 2.7 | m |
The absence of a signal corresponding to the isopropyl methine proton and the altered splitting pattern of adjacent signals in the ¹H NMR spectrum, along with the absence of the corresponding carbon signal in the ¹³C NMR spectrum, would confirm the d6 deuteration at the isopropyl group.
Conclusion
The structural elucidation of this compound is a critical step in its application as an internal standard for bioanalytical and pharmaceutical quality control assays. A combination of mass spectrometry and a comprehensive suite of NMR experiments provides the necessary data to confirm its molecular formula, connectivity, and stereochemistry with a high degree of confidence. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of isotopically labeled pharmaceutical standards.
References
- 1. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rosuvastatin Lactone-d6 | C22H26FN3O5S | CID 45040384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rosuvastatin (3R,5R)-Lactone | CAS No- 1422954-11-7 | Simson Pharma Limited [simsonpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (3R,5R)-Rosuvastatin Lactone-d6
This technical guide provides a comprehensive overview of this compound, a critical internal standard for the quantitative analysis of Rosuvastatin and its metabolites. This document outlines its chemical properties, synthesis, and application in bioanalytical methodologies.
Introduction
This compound is the deuterated form of (3R,5R)-Rosuvastatin Lactone, a diastereomer of the main lactone metabolite of Rosuvastatin. Rosuvastatin is a potent HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease. The lactone form is a significant metabolite and potential impurity in drug formulations. The incorporation of six deuterium (B1214612) atoms (d6) into the molecule makes it an ideal internal standard for mass spectrometry-based quantification methods, as it is chemically identical to the analyte but has a distinct mass, allowing for precise and accurate measurement.
While a specific CAS number for this compound is not consistently cited in public databases, the CAS number for the non-deuterated form, 1422954-11-7 , is often used for reference.[1][2][3][4][5][6][7]
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Chemical Name | N-[4-(4-Fluorophenyl)-6-(isopropyl-d6)-5-[(1E)-2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide |
| Molecular Formula | C₂₂H₂₀D₆FN₃O₅S |
| Molecular Weight | 469.56 g/mol |
| Appearance | Off-white solid[7] |
| Purity (by HPLC) | ≥98%[7] |
| Solubility | Soluble in Methanol (MeOH) and Dimethyl sulfoxide (B87167) (DMSO)[7] |
| Storage Conditions | 2-8 °C[7] |
Synthesis Pathway
The synthesis of this compound can be adapted from established routes for Rosuvastatin and its analogues. A plausible synthetic approach involves the use of a deuterated isopropyl group early in the synthesis of the pyrimidine (B1678525) core, followed by a Wittig reaction to introduce the side chain.
This pathway begins with the synthesis of a deuterated pyrimidine core, which is then converted to a phosphonium salt. This salt undergoes a Wittig reaction with a protected lactone side-chain aldehyde, followed by deprotection to yield the final deuterated lactone.
Experimental Protocols: Bioanalytical Application
This compound is primarily used as an internal standard in the quantification of Rosuvastatin lactone in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To determine the concentration of Rosuvastatin lactone in human plasma using a validated UPLC-MS/MS method with this compound as the internal standard.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add a known concentration of this compound solution as the internal standard.
-
Perform a liquid-liquid extraction with ethyl acetate (B1210297) to isolate the analyte and internal standard from the plasma matrix.[8]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Analysis:
-
The separation and detection are performed using a UPLC system coupled with a triple quadrupole mass spectrometer.
-
| Parameter | Condition |
| UPLC Column | Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm)[8] |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile[8] |
| Flow Rate | 0.30 mL/min[8] |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Ion Electrospray (ESI+)[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Rosuvastatin Lactone: To be optimizedthis compound: To be optimized |
-
Data Analysis:
-
The concentration of Rosuvastatin lactone in the plasma samples is calculated by determining the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
-
Analytical Workflow
The use of a deuterated internal standard is a cornerstone of modern quantitative bioanalysis. The following diagram illustrates the typical workflow.
This workflow ensures that any variability during sample preparation and analysis is accounted for by the internal standard, leading to highly reliable and reproducible results.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the pharmacokinetic and metabolic studies of Rosuvastatin. Its use as an internal standard in LC-MS/MS assays provides the necessary precision and accuracy for regulatory compliance and a thorough understanding of the drug's behavior in vivo. This guide has provided the core technical information required for the effective utilization of this important analytical standard.
References
- 1. Rosuvastatin | Simson Pharma Limited [simsonpharma.com]
- 2. Rosuvastatin (3R,5R)-Lactone | CAS No- 1422954-11-7 | Simson Pharma Limited [simsonpharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1422954-11-7|(3R,5R)-Rosuvastatin Lactone|BLD Pharm [bldpharm.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. (3R,5R)-Rosuvastatin Lactone | 1422954-11-7 [chemicalbook.com]
- 7. allmpus.com [allmpus.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3R,5R)-Rosuvastatin Lactone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3R,5R)-Rosuvastatin Lactone-d6, a deuterated isotopologue of a key rosuvastatin (B1679574) metabolite. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular properties, relevant biological pathways, and analytical methodologies.
Core Quantitative Data
The precise mass of a molecule is a critical parameter in analytical and metabolic studies. The introduction of deuterium (B1214612) atoms in this compound results in a predictable increase in its molecular weight compared to the non-labeled counterpart. This mass shift is fundamental for its use as an internal standard in quantitative bioanalysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| (3R,5R)-Rosuvastatin Lactone | C₂₂H₂₆FN₃O₅S | 463.52[1][2][3][4] |
| This compound | C₂₂H₂₀D₆FN₃O₅S | 469.6[5] |
Rosuvastatin's Mechanism of Action: The HMG-CoA Reductase Pathway
Rosuvastatin, the parent drug of (3R,5R)-Rosuvastatin Lactone, exerts its lipid-lowering effects by competitively inhibiting the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase enzyme.[3][5][6][7][8] This enzyme catalyzes a critical rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol in the liver.[5][6][9] The inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Mevalonate pathway - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis of Deuterated Rosuvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing deuterated rosuvastatin (B1679574) lactone, a key intermediate in the synthesis of deuterated rosuvastatin. Deuterium-labeled compounds, such as deuterated rosuvastatin, are of significant interest in pharmaceutical research, particularly for pharmacokinetic and metabolic studies. This document outlines the primary synthetic strategies, focusing on the widely adopted "lactone pathway" which utilizes a Wittig reaction as a crucial step. Detailed experimental protocols, quantitative data on reaction yields and deuterium (B1214612) incorporation, and spectroscopic data for the characterization of intermediates and the final product are presented. The guide is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of isotopically labeled pharmaceuticals.
Introduction
Rosuvastatin is a potent HMG-CoA reductase inhibitor used for the treatment of dyslipidemia. The synthesis of isotopically labeled rosuvastatin, particularly with deuterium, is crucial for in-depth pharmacokinetic studies, metabolic profiling, and as internal standards in bioanalytical assays. The lactone form of rosuvastatin is a common and pivotal intermediate in many synthetic routes to the active pharmaceutical ingredient. This guide focuses on the synthesis of deuterated rosuvastatin lactone, providing the necessary technical details for its preparation.
Synthetic Strategies
The most prevalent and efficient method for the synthesis of rosuvastatin and its analogs is the "lactone pathway." This strategy involves the synthesis of the pyrimidine (B1678525) core and the chiral side-chain separately, followed by their coupling via a Wittig reaction. For the synthesis of deuterated rosuvastatin lactone, deuterium atoms can be incorporated into either the pyrimidine moiety or the lactone side-chain. A common approach involves the use of a deuterated isopropyl group on the pyrimidine ring.
General Synthetic Workflow
The overall synthesis can be conceptually divided into three main stages:
-
Synthesis of the Deuterated Pyrimidine Core: This involves the construction of the central pyrimidine ring system with a deuterated isopropyl group.
-
Synthesis of the Chiral Lactone Side-Chain: This involves the preparation of a suitable chiral lactone precursor for the Wittig reaction.
-
Wittig Reaction and Final Elaboration: The deuterated pyrimidine core and the lactone side-chain are coupled, followed by any necessary deprotection steps to yield the final deuterated rosuvastatin lactone.
Caption: General workflow for the synthesis of deuterated rosuvastatin lactone.
Experimental Protocols
Synthesis of the Deuterated Pyrimidine Core (Rosuvastatin-d6 Pyrimidine Aldehyde)
A key strategy for introducing deuterium is through the use of a deuterated starting material for the isopropyl group. The synthesis of the pyrimidine core can be adapted from established non-deuterated routes.
Starting Material: [²H₆] 2-bromopropane (B125204) is a common precursor for introducing the deuterated isopropyl group.[1]
General Procedure:
The synthesis of the deuterated pyrimidine core typically follows a multi-step sequence:
-
Grignard Reagent Formation: [²H₆] 2-bromopropane is reacted with magnesium to form the corresponding Grignard reagent.
-
Coupling Reaction: The Grignard reagent is then coupled with a suitable pyrimidine precursor.
-
Functional Group Transformations: A series of reactions are carried out to introduce the necessary functional groups, including the N-methyl-N-methylsulfonylamino group and the aldehyde at the 5-position of the pyrimidine ring.
A detailed experimental protocol for a similar synthesis of a related deuterated statin suggests a seven-step procedure starting from aniline (B41778) and [²H₆] 2-bromopropane, achieving over 98% deuterium enrichment.[1]
Synthesis of the Chiral Lactone Side-Chain
The synthesis of the chiral lactone side-chain is a well-established process in statin chemistry. A common intermediate is (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde.
Key Intermediate Synthesis:
The synthesis of this key intermediate often starts from a chiral precursor and involves several steps to construct the lactone ring with the correct stereochemistry.
Wittig Reaction and Deprotection
The Wittig reaction is the cornerstone of this synthetic approach, coupling the deuterated pyrimidine core with the chiral lactone side-chain.
Experimental Protocol for Wittig Reaction:
-
Ylide Formation: The phosphonium (B103445) salt of the deuterated pyrimidine is treated with a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide) to generate the corresponding ylide.
-
Coupling: The ylide is then reacted with the protected lactone aldehyde, (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde, to form the protected deuterated rosuvastatin lactone.[2][3]
-
Deprotection: The protecting group on the lactone (e.g., tert-butyldimethylsilyl) is removed, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride or hydrofluoric acid, to yield the final deuterated rosuvastatin lactone.
Quantitative Data
The following tables summarize the expected yields and deuterium incorporation for the key steps in the synthesis of deuterated rosuvastatin lactone.
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Reactants | Product | Typical Yield (%) |
| Synthesis of Deuterated Pyrimidine Core | Deuterated isopropyl precursor and pyrimidine starting materials | Deuterated Pyrimidine Aldehyde | 70-85 |
| Synthesis of Chiral Lactone Side-Chain | Chiral starting material | (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde | 60-75 |
| Wittig Reaction and Deprotection | Deuterated Pyrimidine Aldehyde and Protected Lactone Aldehyde | Deuterated Rosuvastatin Lactone | 80-95 |
Table 2: Deuterium Incorporation and Spectroscopic Data
| Compound | Deuteration Method | Deuterium Incorporation (%) | ¹H NMR Data (indicative shifts, ppm) | Mass Spectrometry Data (m/z) |
| Rosuvastatin Lactone-d6 | Use of [²H₆] 2-bromopropane | >98 | Absence of the isopropyl methine and methyl proton signals in the typical regions. Other signals corresponding to the rosuvastatin lactone structure are expected to be present. For the non-deuterated compound, characteristic signals appear at approximately 1.24 (d, 6H), 3.46 (m, 1H), 4.28 (m, 1H), 4.45 (m, 1H), 5.54 (dd, 1H), 6.58 (dd, 1H), 7.14 (t, 2H), 7.70 (dd, 2H). | Expected [M+H]⁺ for C₂₂H₂₀D₆FN₃O₅S is approximately 469.6. The mass spectrum will show a molecular ion peak shifted by +6 mass units compared to the non-deuterated analog. The exact mass is 469.19538075 Da. |
Signaling Pathways and Logical Relationships
The synthesis of deuterated rosuvastatin lactone is a linear process that involves the sequential formation of key intermediates. The following diagram illustrates the logical flow of the synthesis.
Caption: Logical flow of the deuterated rosuvastatin lactone synthesis.
Conclusion
The synthesis of deuterated rosuvastatin lactone is a feasible and important endeavor for advancing pharmaceutical research. The "lactone pathway" utilizing a Wittig reaction provides a robust and efficient route for its preparation. By employing deuterated starting materials, such as [²H₆] 2-bromopropane, high levels of deuterium incorporation can be achieved. This guide provides a foundational understanding of the synthetic strategies and experimental considerations necessary for the successful synthesis of this valuable isotopically labeled compound. The provided data and protocols are intended to aid researchers in the practical execution of this synthesis.
References
An In-depth Technical Guide to the Isotopic Labeling of Rosuvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of rosuvastatin (B1679574) lactone, a key metabolite of the widely prescribed cholesterol-lowering drug, rosuvastatin. The synthesis of isotopically labeled analogues is crucial for a variety of research applications, including metabolic studies, pharmacokinetic assessments, and as internal standards for quantitative bioanalysis. This document details experimental protocols, presents comparative data, and visualizes synthetic workflows.
Introduction to Isotopic Labeling of Rosuvastatin Lactone
Isotopic labeling involves the substitution of one or more atoms of a molecule with their corresponding isotopes, which possess the same number of protons but a different number of neutrons. For pharmaceutical research, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly employed. The resulting labeled molecules are chemically identical to their unlabeled counterparts but have a different mass. This mass difference allows for their sensitive and specific detection by mass spectrometry (MS) and differentiation from endogenous molecules. Labeled rosuvastatin lactone is an invaluable tool for understanding the drug's metabolic fate and for precise quantification in complex biological matrices.
Synthetic Strategies for Isotopic Labeling
The synthesis of isotopically labeled rosuvastatin lactone typically involves the introduction of the isotopic label at a specific position within the molecule. The primary strategies focus on incorporating the label into either the pyrimidine (B1678525) core or the heptenoate side-chain of the rosuvastatin molecule, which is then cyclized to form the lactone.
A common and effective method for the synthesis of the rosuvastatin side-chain is the Wittig reaction.[1][2][3][4][5] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. In the context of rosuvastatin synthesis, a labeled phosphonium (B103445) salt can be reacted with a suitable aldehyde precursor of the pyrimidine core to introduce the isotopic label into the side-chain.
Deuterium Labeling ([²H₄]-Rosuvastatin Lactone)
A prevalent approach for deuterium labeling involves the synthesis of [²H₄]-rosuvastatin, which can then be converted to its lactone form. An effective synthesis for [²H₄]-rosuvastatin calcium has been developed, yielding the final product with excellent chemical purity and high isotopic enrichment.[6]
Experimental Protocol: Synthesis of [²H₄]-Rosuvastatin Calcium
While a detailed, step-by-step protocol from a single public source is not available, a general multi-step synthesis has been reported to produce [²H₄]-rosuvastatin calcium with high purity and isotopic enrichment.[6] The synthesis would likely involve the use of a deuterated precursor for the side-chain construction.
Carbon-13 Labeling (¹³C-Rosuvastatin Lactone)
Carbon-13 labeling can be achieved by utilizing ¹³C-labeled starting materials in the synthesis. For instance, a ¹³C-labeled phosphonium salt can be employed in the Wittig reaction to incorporate the label into the side-chain. The synthesis and interaction of ¹³C-labeled lactone derivatives with proteins have been studied using ¹³C NMR, demonstrating the utility of this labeling strategy.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and analysis of isotopically labeled rosuvastatin lactone.
| Labeled Compound | Isotopic Enrichment | Chemical Purity | Overall Yield | Reference |
| [²H₄]-Rosuvastatin Calcium | > 98% | High | Not Specified | [6] |
| ¹³C-Labeled Lactone Derivatives | Not Specified | Not Specified | Not Specified | [7] |
Analytical Characterization
The characterization of isotopically labeled rosuvastatin lactone is essential to confirm its identity, purity, and the extent of isotopic incorporation. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. The absence or alteration of signals in the NMR spectrum compared to the unlabeled standard can confirm the position of isotopic labeling.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool to determine the exact mass of the labeled molecule, thereby confirming the incorporation of the desired number of isotopes.[8] Tandem mass spectrometry (LC-MS/MS) is widely used for the quantification of rosuvastatin and its metabolites, including the lactone, in biological samples.[9][10][11][12]
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of isotopically labeled rosuvastatin lactone.
References
- 1. CN103613582A - Rosuvastatin lactone - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. | Semantic Scholar [semanticscholar.org]
- 5. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and interaction studies of 13C labeled lactone derivatives with a model protein using 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianjpr.com [asianjpr.com]
An In-depth Technical Guide to the Chiral Purity of (3R,5R)-Rosuvastatin Lactone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of (3R,5R)-Rosuvastatin Lactone-d6. This deuterated internal standard is crucial for the accurate quantification of Rosuvastatin and its metabolites in pharmacokinetic and metabolic studies. Ensuring its enantiomeric purity is paramount for the reliability of such bioanalytical methods.
Introduction to Chiral Purity in Drug Development
Chirality plays a pivotal role in the safety and efficacy of pharmaceutical compounds. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory agencies mandate strict control over the chiral purity of active pharmaceutical ingredients (APIs) and their related compounds. (3R,5R)-Rosuvastatin is the active enantiomer of Rosuvastatin, a potent HMG-CoA reductase inhibitor. Its corresponding lactone is a key impurity and a potential metabolite. The deuterated form, this compound, is used as an internal standard in bioanalytical assays.
Quantitative Data on Chiral Purity
While a specific Certificate of Analysis for every commercial batch of this compound is not publicly available, the typical chiral purity for such reference standards is expected to be high to ensure analytical accuracy. The enantiomeric excess (ee) is a common measure of chiral purity.
Table 1: Representative Chiral Purity Specifications for this compound
| Parameter | Specification | Method |
| Enantiomeric Excess (ee) | > 99.0% | Chiral High-Performance Liquid Chromatography (HPLC) |
| Undesired Enantiomer | < 0.5% | Chiral HPLC |
Note: These are typical specifications for a high-quality reference standard. Actual values may vary between lots and suppliers.
Experimental Protocol: Chiral HPLC Method
The following protocol is a representative method for the determination of the chiral purity of this compound, based on established methods for Rosuvastatin and its related substances.
3.1. Principle
This method employs normal-phase chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase to separate the (3R,5R) and (3S,5S) enantiomers of Rosuvastatin Lactone-d6. The separation is achieved due to the differential interactions of the enantiomers with the chiral stationary phase.
3.2. Materials and Reagents
-
This compound sample
-
Reference standard of the (3S,5S)-enantiomer (if available)
-
n-Heptane or n-Hexane (HPLC grade)
-
2-Propanol (IPA) or Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (B129727) (HPLC grade) for sample dissolution
3.3. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV or PDA detector
3.4. Chromatographic Conditions
| Parameter | Condition |
| Column | CHIRALPAK® IB (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral column |
| Mobile Phase | n-Heptane: 2-Propanol: Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 242 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
3.5. Sample Preparation
-
Standard Solution: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in methanol to obtain a final concentration of approximately 1 mg/mL.
-
Resolution Solution: If available, prepare a solution containing both the (3R,5R) and (3S,5S) enantiomers to confirm the resolution of the method.
3.6. Data Analysis
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Areamajor is the peak area of the desired (3R,5R) enantiomer.
-
Areaminor is the peak area of the undesired (3S,5S) enantiomer.
Visualization of Analytical Workflow and Molecular Relationships
4.1. Experimental Workflow for Chiral Purity Analysis
The following diagram illustrates the general workflow for the determination of the chiral purity of this compound by HPLC.
Caption: Workflow for Chiral Purity Determination by HPLC.
4.2. Molecular Relationship Diagram
This diagram shows the relationship between Rosuvastatin, its lactone form, and their respective enantiomers.
Caption: Chiral Relationships of Rosuvastatin and its Lactone.
Conclusion
The chiral purity of this compound is a critical parameter for its use as an internal standard in bioanalytical methods. The adapted chiral HPLC method described in this guide provides a robust framework for the separation and quantification of its enantiomers. Researchers and drug development professionals must ensure that the chiral purity of such standards meets the stringent requirements for reliable and accurate bioanalytical data.
An In-depth Technical Guide on the Interconversion of Rosuvastatin-d6 and Rosuvastatin Lactone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease. In both in vivo and in vitro environments, rosuvastatin exists in a pH-dependent equilibrium with its corresponding lactone form. This interconversion is of significant interest in drug development, pharmacokinetic studies, and analytical chemistry, as the two forms may exhibit different pharmacological and physicochemical properties. The use of stable isotope-labeled internal standards, such as rosuvastatin-d6 and its lactone metabolite, rosuvastatin lactone-d6, is critical for accurate bioanalysis. This guide provides a comprehensive overview of the interconversion of these deuterated analogs, including the underlying chemical principles, quantitative data, and detailed experimental protocols for their study.
While specific kinetic data for the deuterated forms are not extensively published, the principles of interconversion are directly applicable from studies of the non-deuterated compounds. The primary metabolic pathway for rosuvastatin is not extensive, with approximately 10% of a dose being recovered as metabolites. The major metabolites are N-desmethyl rosuvastatin and rosuvastatin lactone.[1]
The Chemical Interconversion Pathway
The interconversion between rosuvastatin-d6 and rosuvastatin lactone-d6 is a reversible, intramolecular esterification (lactonization) and hydrolysis reaction. The equilibrium between the open-chain carboxylic acid (rosuvastatin-d6) and the cyclic ester (rosuvastatin lactone-d6) is primarily influenced by pH.
-
Lactonization (Acid-Catalyzed): Under acidic conditions, the carboxylic acid group of rosuvastatin-d6 can be protonated, facilitating a nucleophilic attack from the hydroxyl group on the heptenoic acid side chain. This intramolecular cyclization results in the formation of rosuvastatin lactone-d6 and the elimination of a water molecule.
-
Hydrolysis (Base-Catalyzed): Conversely, in neutral to alkaline conditions, the lactone ring of rosuvastatin lactone-d6 is susceptible to hydrolysis, readily converting back to the open-chain rosuvastatin-d6 form.
The following diagram illustrates this pH-dependent equilibrium:
Quantitative Data on Interconversion
Quantitative studies on the interconversion kinetics have been performed on the non-deuterated forms of rosuvastatin and its lactone. These findings are considered directly translatable to the deuterated analogs due to the negligible kinetic isotope effect of deuterium (B1214612) substitution on the N-methyl group in this particular reaction.
A key study investigating the degradation of rosuvastatin to its lactone form found that the kinetics of both the forward (lactonization) and reverse (hydrolysis) reactions follow first-order kinetics.[2][3] The rate of these reactions is dependent on temperature and the solvent matrix.[3][4]
Table 1: Summary of Kinetic Parameters for Rosuvastatin and Rosuvastatin Lactone Interconversion
| Parameter | Condition | Value/Observation | Reference |
| Reaction Order | Both directions | First-order kinetics | [2][3] |
| Rate Constant Ratio | Reverse (hydrolysis) vs. Forward (lactonization) | The rate constant for the hydrolysis of rosuvastatin lactone to rosuvastatin is approximately 20 times greater than that of the lactonization of rosuvastatin. | [2] |
| pH Stability | Rosuvastatin | Stable at pH 7.4 and higher. Degradation to the lactone form is observed at acidic pH.[5][6][7] | [5][6][7] |
| pH Stability | Rosuvastatin Lactone | Undergoes hydrolysis to rosuvastatin at neutral and alkaline pH. | [2] |
| Solvent Effects | Aprotic solvents | Favor the lactonization of rosuvastatin. | [3][4] |
| Solvent Effects | Acidic aqueous mobile phase | Promotes the hydrolysis of rosuvastatin lactone. | [3][4] |
| Solvent Effects | Protic organic solvents (e.g., methanol) | Both rosuvastatin and its lactone are relatively stable. | [3][4] |
Experimental Protocols
The following protocols outline methodologies for studying the interconversion of rosuvastatin-d6 and rosuvastatin lactone-d6.
In Vitro pH-Dependent Stability Study
This protocol is designed to determine the rate of interconversion at different pH values.
Workflow Diagram:
Materials and Methods:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of rosuvastatin-d6 and rosuvastatin lactone-d6 in methanol.
-
Buffer Preparation: Prepare a range of buffers (e.g., phosphate-citrate buffers) at pH values from 2 to 10.
-
Incubation: Dilute the stock solutions into each buffer to a final concentration of 1 µg/mL. Incubate the solutions in a temperature-controlled water bath at 37°C.
-
Sampling: At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile (B52724) to stop the interconversion.
-
LC-MS/MS Analysis: Quantify the concentrations of rosuvastatin-d6 and rosuvastatin lactone-d6 using a validated LC-MS/MS method.
Analytical Method for Simultaneous Quantification
A robust and sensitive analytical method is crucial for accurately measuring the concentrations of both analytes. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice.[8][9]
Table 2: Typical LC-MS/MS Parameters for the Analysis of Rosuvastatin-d6 and Rosuvastatin Lactone-d6
| Parameter | Typical Conditions |
| Chromatographic Column | C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous solution with a pH modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| Mass Transitions (MRM) | Rosuvastatin-d6: [Parent Ion + H]⁺ → [Product Ion]⁺Rosuvastatin Lactone-d6: [Parent Ion + H]⁺ → [Product Ion]⁺(Note: Specific m/z values need to be determined experimentally for the d6 analogs) |
| Internal Standard | A suitable stable isotope-labeled compound, if not one of the analytes of interest (e.g., rosuvastatin-d3 if analyzing non-deuterated forms). |
Sample Preparation for Plasma Analysis:
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Implications for Drug Development and Bioanalysis
The interconversion between rosuvastatin-d6 and its lactone form has several important implications:
-
Pharmacokinetic Studies: The in vivo interconversion can affect the pharmacokinetic profile of rosuvastatin. Understanding the rate and extent of this process is crucial for accurate modeling.
-
Bioanalytical Method Development: The stability of the analytes during sample collection, processing, and storage must be carefully managed to prevent artificial interconversion, which could lead to inaccurate quantification. Acidification of plasma samples can aid in the extraction of both forms.[9]
-
Formulation Development: The pH of the formulation can influence the stability of rosuvastatin and the equilibrium between the two forms.
Conclusion
References
- 1. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Stability of Rosuvastatin Lactone-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physical and chemical stability of rosuvastatin (B1679574) lactone, with a specific focus on its deuterated analogue, rosuvastatin lactone-d6. As a critical internal standard in bioanalytical assays and a primary metabolite and degradant of rosuvastatin, understanding its stability is paramount for accurate quantification and formulation development. This document details the equilibrium between rosuvastatin and its lactone form, outlines key factors influencing its stability—such as pH, temperature, and solvent composition—and presents detailed experimental protocols for stability assessment. All quantitative data are summarized for clarity, and experimental workflows are visualized using process diagrams.
Disclaimer: Specific stability studies on the deuterated (d6) form of rosuvastatin lactone are not extensively available in public literature. The data and principles presented herein are based on studies of the non-deuterated rosuvastatin lactone. The isotopic labeling in the d6 variant is not expected to significantly alter its fundamental chemical stability.
Introduction to Rosuvastatin Lactone
Rosuvastatin, a potent HMG-CoA reductase inhibitor, exists in equilibrium with its cyclic ester form, rosuvastatin lactone.[1][2][3] This lactone is not only a major metabolite but also the primary degradation product formed under acidic conditions, thermal stress, and light exposure.[1][2][3][4] The conversion is a reversible intramolecular esterification process, highly dependent on environmental conditions.[1][3] Rosuvastatin lactone-d6 is the deuterium-labeled analogue, commonly used as an internal standard for the chromatographic quantification of rosuvastatin in biological matrices.[5][6][7] Accurate analysis requires that the internal standard remains stable throughout the sample collection, storage, and analysis process.
Chemical Stability Profile
The core of rosuvastatin lactone's instability is its reversible hydrolysis back to the active parent acid, rosuvastatin. The direction of this equilibrium is dictated primarily by pH and the nature of the solvent.[1][3]
Influence of pH
The pH of the solution is the most critical factor governing the stability of the lactone.
-
Acidic Conditions (pH < 4.0): An acidic environment strongly favors the lactone form. Rosuvastatin rapidly converts to rosuvastatin lactone via intramolecular cyclization.[1][8] This makes the lactone relatively stable against hydrolysis in low pH media.
-
Neutral to Alkaline Conditions (pH ≥ 7.4): In neutral and, more significantly, in alkaline solutions, the equilibrium shifts towards the open-ring carboxylic acid form (rosuvastatin).[1][8] The presence of water can enhance the acid hydrolysis of the lactone back to rosuvastatin, particularly during analytical extraction procedures.[1][2][3]
Influence of Solvents
The choice of solvent significantly impacts the equilibrium between rosuvastatin and its lactone.
-
Aprotic Solvents (e.g., Acetonitrile): In aprotic solvents, the conversion of rosuvastatin to its lactone form is the predominant reaction observed.[1][3]
-
Aqueous Acidic Solvents: When extracted into an acidic aqueous mobile phase, the reverse reaction occurs, and rosuvastatin lactone is converted back into rosuvastatin.[1][3]
-
Protic Solvents (e.g., Methanol): In organic protic solvents like methanol (B129727), both rosuvastatin and rosuvastatin lactone exhibit high stability with minimal interconversion.[1][3]
Influence of Temperature
Temperature accelerates the kinetics of both the forward (lactonization) and reverse (hydrolysis) reactions.
-
Elevated Temperatures (e.g., 25°C and 40°C): At 25°C, rosuvastatin calcium converts to the lactone at pH 4.0 and 6.0, while the lactone converts back to the acid at pH 4.0, 6.0, and 7.4.[8]
-
Refrigerated Temperatures (e.g., 4°C): At 4°C, rosuvastatin calcium is stable, while the lactone continues to convert to the parent acid across various pH levels.[8] For long-term storage of stock solutions, temperatures of -20°C (stable for 1 month) or -80°C (stable for 6 months) are recommended to ensure stability.[9]
Quantitative Stability Data
The following tables summarize the kinetic and stability findings for rosuvastatin lactone from referenced studies.
Table 1: pH-Dependent Stability of Rosuvastatin and Rosuvastatin Lactone
| Compound | Temperature | pH | Observation | Kinetics | Reference |
|---|---|---|---|---|---|
| Rosuvastatin Calcium | 25°C | 4.0 | Converts to Rosuvastatin Lactone | Zero-Order | [8] |
| Rosuvastatin Calcium | 25°C | 6.0 | Converts to Rosuvastatin Lactone | Zero-Order | [8] |
| Rosuvastatin Calcium | 25°C | 7.4 | Stable | - | [8] |
| Rosuvastatin Lactone | 25°C | 4.0, 6.0, 7.4 | Converts to Rosuvastatin Calcium | First-Order | [8] |
| Rosuvastatin Calcium | 4°C | 4.0, 6.0, 7.4 | Stable | - | [8] |
| Rosuvastatin Lactone | 4°C | 4.0, 6.0, 7.4 | Converts to Rosuvastatin Calcium | First-Order |[8] |
Table 2: Solvent Effects on the Rosuvastatin ⇌ Rosuvastatin Lactone Equilibrium
| Solvent Type | Example | Predominant Reaction | Stability Outcome | Reference |
|---|---|---|---|---|
| Aprotic | Acetonitrile (B52724) | Rosuvastatin → Lactone | Favors lactone formation | [1][3] |
| Acidic Aqueous | Acetonitrile/Water/Acid | Lactone → Rosuvastatin | Favors hydrolysis to parent acid | [1][3] |
| Protic Organic | Methanol | None | Both forms are stable |[1][3] |
Experimental Protocols for Stability Assessment
Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on standard stability-indicating analytical methods.
Forced Degradation Study Protocol
This study is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of rosuvastatin lactone-d6 in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1M HCl and heat at 60-80°C for 2-4 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1M NaOH and heat at 60-80°C for 2-4 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid-state compound to dry heat (e.g., 105°C) for 24-48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC method.
HPLC-UV Method for Quantification
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: A C18 reverse-phase column (e.g., Welch ultimate XB-C18, 250 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or trifluoroacetic acid. A common ratio is 400:600:1 (acetonitrile:water:phosphoric acid).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30-40°C.[8]
-
Detection Wavelength: 242 nm.[8]
-
Procedure: Inject prepared samples and standards into the HPLC system. Quantify the amount of rosuvastatin lactone and any degradation products by comparing peak areas to a standard calibration curve.
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of key processes.
Rosuvastatin-Lactone Equilibrium Pathway
Caption: Reversible equilibrium between rosuvastatin and its lactone form.
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting a forced degradation stability study.
Conclusion
The stability of rosuvastatin lactone-d6 is fundamentally governed by the same principles as its non-deuterated counterpart. It is most stable in solid form and in protic organic solvents. In aqueous solutions, its stability is highly pH-dependent, with acidic conditions favoring the lactone and neutral-to-alkaline conditions promoting hydrolysis to rosuvastatin. Researchers using rosuvastatin lactone-d6 as an internal standard must control the pH, solvent composition, and temperature of their analytical samples to prevent interconversion and ensure accurate, reliable quantification. The experimental protocols and stability data provided in this guide serve as a critical resource for the development of robust analytical methods and stable pharmaceutical formulations.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Certificate of Analysis for (3R,5R)-Rosuvastatin Lactone-d6
This guide provides a comprehensive overview of the Certificate of Analysis (CoA) for this compound, a critical internal standard used in the quantitative analysis of Rosuvastatin (B1679574) and its corresponding lactone metabolite. Understanding the data and experimental protocols detailed in a CoA is paramount for ensuring the accuracy, precision, and reliability of bioanalytical and pharmaceutical quality control assays.
This compound is the deuterated form of a key Rosuvastatin impurity. Stable isotope-labeled compounds like this are ideal internal standards for mass spectrometry-based quantification because they share near-identical chemical and physical properties with the analyte of interest, co-eluting during chromatography but being distinguishable by their mass-to-charge ratio.[1][2] This allows for the correction of variability during sample preparation and analysis.[2]
Deconstructing the Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. It is a guarantee of quality from the manufacturer to the end-user. For a reference standard like this compound, the CoA provides essential data on its identity, purity, and isotopic enrichment.[3][4]
The logical flow of a CoA involves documenting the material's identity, assessing its purity through various analytical techniques, and finally, certifying that the batch meets the required quality standards.
Caption: Logical workflow of a typical Certificate of Analysis.
Identity Confirmation
Establishing the unequivocal chemical structure of the reference standard is the first critical step. This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Identity Tests
| Test | Method | Specification | Typical Result |
| Structure | ¹H NMR Spectroscopy | Conforms to structure | Conforms |
| Molecular Weight | Mass Spectrometry (ESI-MS) | Conforms to Mol. Wt. (469.56 g/mol ) | Conforms |
Experimental Protocols
A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure by analyzing the magnetic properties of the hydrogen nuclei. The resulting spectrum provides information on the number, environment, and connectivity of protons in the molecule.
-
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound standard (typically 1-5 mg) is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, inside a 5 mm NMR tube.[5][6]
-
Instrumentation: The spectrum is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 25 seconds) to ensure accurate signal integration.[6]
-
Data Analysis: The chemical shifts (ppm), signal multiplicities (e.g., singlet, doublet), and integration values of the acquired spectrum are compared against the known spectrum of (3R,5R)-Rosuvastatin Lactone. The absence of signals corresponding to the six protons on the N-methyl and isopropyl-methyl groups confirms successful deuteration.
-
B. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Sample Preparation: A dilute solution of the standard is prepared in a suitable solvent like acetonitrile (B52724) or methanol.
-
Instrumentation: The solution is infused into a mass spectrometer, often equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the deuterated lactone plus a proton (C₂₂H₂₀D₆FN₃O₅S + H⁺ ≈ 470.2 g/mol ).
-
Purity Assessment
Purity determination is crucial as impurities can interfere with analytical assays. Chromatographic techniques are the primary methods for assessing purity.
Data Presentation: Purity Tests
| Test | Method | Specification | Typical Result |
| Chromatographic Purity | HPLC/UPLC (UV Detection) | ≥ 98.0% | 99.5% |
| Related Impurities | HPLC/UPLC (UV Detection) | Report results | Impurity A: 0.2%Total Impurities: 0.5% |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the main compound from any process-related impurities or degradation products.
-
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a C18 (250 x 4.6 mm, 5 µm), is commonly used.[7]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent mixture (e.g., acetonitrile and methanol) is frequently employed.[7]
-
Detection: UV detection is typically set at a wavelength where Rosuvastatin and its related substances have strong absorbance, often around 242 nm.[7][8]
-
Sample Preparation: A solution of the standard is prepared in a suitable diluent (e.g., mobile phase) at a known concentration.
-
Analysis: The sample is injected, and the chromatogram is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Caption: A typical experimental workflow for HPLC purity analysis.
Isotopic Purity and Enrichment
For a deuterated standard, it is critical to determine the extent of deuterium (B1214612) incorporation and the percentage of the compound that is correctly labeled. This is assessed using high-resolution mass spectrometry.[9][10]
Data Presentation: Isotopic Analysis
| Test | Method | Specification | Typical Result |
| Isotopic Purity | LC-MS | ≥ 98% | 99.2% |
| Isotopic Enrichment | LC-MS | ≥ 99 atom % D | 99.5 atom % D |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the distribution of deuterated and non-deuterated species.
-
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an LC system. High resolution is necessary to distinguish between isotopic peaks.[9]
-
Analysis: The sample is introduced into the mass spectrometer, and a mass spectrum is acquired focusing on the molecular ion cluster.
-
Data Analysis:
-
Isotopic Purity: This refers to the percentage of the molecule that contains the desired number of deuterium atoms (d6). It is calculated by comparing the intensity of the d6 peak to the sum of intensities of all isotopic species (d0 to d6).
-
Isotopic Enrichment: This measures the percentage of the labeled atomic positions that are occupied by deuterium. It is a measure of the efficiency of the labeling synthesis.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. cdn.who.int [cdn.who.int]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
Commercial Sourcing and Technical Guide for (3R,5R)-Rosuvastatin Lactone-d6
For researchers, scientists, and professionals in drug development, the procurement of high-quality, isotopically labeled internal standards is a critical step in the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites. This guide provides an in-depth overview of the commercial suppliers of (3R,5R)-Rosuvastatin Lactone-d6, a deuterated analog of a Rosuvastatin impurity/metabolite. This document outlines key technical data, a representative experimental protocol for its use, and logical workflows for its application in analytical studies.
Introduction to this compound
This compound is the deuterium-labeled form of the (3R,5R) diastereomer of Rosuvastatin Lactone. The lactone is a common impurity and metabolite of Rosuvastatin. The introduction of stable isotopes, such as deuterium (B1214612) (d6), into the molecule allows it to be used as an ideal internal standard (IS) in mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated standard co-elutes with the unlabeled analyte but is distinguishable by its higher mass, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Commercial Suppliers and Product Specifications
Several specialized chemical suppliers offer this compound for research and development purposes. While specific details such as purity and isotopic enrichment often require direct inquiry or are provided on the lot-specific Certificate of Analysis (CoA), the following table summarizes the publicly available information from prominent vendors.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |
| Santa Cruz Biotechnology, Inc. | sc-215570 | C₂₂H₂₀D₆FN₃O₅S | 469.56 | Please Inquire | Please Inquire | Please Inquire |
| Simson Pharma Limited | R060045 | C₂₂H₂₀D₆FN₃O₅S | 469.56 | Please Inquire | Please Inquire | Custom Synthesis |
| VIVAN Life Sciences | VLCS-01491 | C₂₂H₂₀D₆FN₃O₅S | 469.56 | Please Inquire | Please Inquire | Please Inquire |
| Toronto Research Chemicals | R700552 | C₂₂H₂₀D₆FN₃O₅S | 469.56 | Please Inquire | Please Inquire | Please Inquire |
Note: The information in this table is based on data available from supplier websites and may be subject to change. It is highly recommended to contact the suppliers directly for the most current product specifications and a lot-specific Certificate of Analysis.
Experimental Protocols: Application as an Internal Standard
While specific experimental conditions will vary depending on the matrix (e.g., plasma, urine) and the analytical instrumentation, the following provides a detailed, representative methodology for the use of this compound as an internal standard for the quantification of (3R,5R)-Rosuvastatin Lactone using LC-MS/MS.
Objective:
To quantify the concentration of (3R,5R)-Rosuvastatin Lactone in a biological matrix using a validated LC-MS/MS method with this compound as an internal standard.
Materials:
-
(3R,5R)-Rosuvastatin Lactone (analyte)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of both the analyte and the internal standard (IS) in methanol.
-
From these stock solutions, prepare a series of working solutions for the calibration curve by serial dilution.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation Method):
-
To 100 µL of the biological matrix sample (or calibration standard/quality control sample), add 20 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
(3R,5R)-Rosuvastatin Lactone: Determine the precursor ion [M+H]⁺ and a suitable product ion.
-
This compound: Determine the precursor ion [M+H]⁺ (which will be +6 Da higher than the analyte) and a corresponding product ion.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Logic of internal standard correction.
Methodological & Application
Application Notes and Protocols for (3R,5R)-Rosuvastatin Lactone-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (3R,5R)-Rosuvastatin Lactone-d6 as an internal standard in the quantitative analysis of rosuvastatin (B1679574) and its metabolites. The information is compiled from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction
Rosuvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1] Accurate quantification of rosuvastatin and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. This compound is a stable, isotopically labeled analog of rosuvastatin lactone, a major metabolite of rosuvastatin. Its similar chemical properties and distinct mass-to-charge ratio make it an ideal internal standard for LC-MS/MS-based bioanalytical methods, correcting for variations in sample preparation and instrument response.
Mechanism of Action of Rosuvastatin
Rosuvastatin exerts its lipid-lowering effects by inhibiting the HMG-CoA reductase enzyme, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol.[1] This inhibition leads to a decrease in intracellular cholesterol levels, upregulating LDL receptors on hepatocytes and increasing the clearance of LDL cholesterol from the circulation.
Figure 1. Rosuvastatin's inhibition of the HMG-CoA reductase pathway.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing deuterated rosuvastatin analogs as internal standards for the quantification of rosuvastatin and its metabolites in human plasma.
Table 1: Linearity and Sensitivity of Analytical Methods
| Analyte(s) | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Rosuvastatin | Deuterated analogue | Human Plasma | 0.1 - 30 | 0.1 | >0.99 |
| Rosuvastatin, N-desmethyl rosuvastatin | Deuterated analogues | Human Plasma | 0.2 - 20 (Rosuva), 0.1 - 10 (NDM-rosuva) | 0.2 (Rosuva), 0.1 (NDM-rosuva) | 0.999 |
| Rosuvastatin | d6-rosuvastatin | Human Plasma | 1 - 1000 | 1 | Not Specified |
| Rosuvastatin acid, Rosuvastatin-5S-lactone, N-desmethyl rosuvastatin | Deuterium-labeled (d6) internal standards | Buffered Human Plasma | 0.1 - 100 (RST, RST-LAC), 0.5 - 100 (DM-RST) | 0.1 (RST, RST-LAC), 0.5 (DM-RST) | ≥ 0.9964 |
| Rosuvastatin | Deuterated rosuvastatin | Human Plasma | 1.0 - 50.0 | 1.0 | > 0.99[2] |
| Rosuvastatin, Rosuvastatin-5S-lactone, N-desmethyl rosuvastatin | Carbamazepine | Human Plasma | 0.1 - 50 (RST, RSTL), 0.2 - 100 (DM-RST) | 0.1 (RST, RSTL), 0.2 (DM-RST) | ≥ 0.9987[3] |
Table 2: Accuracy and Precision of Analytical Methods
| Analyte(s) | Internal Standard | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Rosuvastatin | Deuterated analogue | Human Plasma | < 15% | < 15% | 92 - 108% |
| Rosuvastatin, N-desmethyl rosuvastatin | Deuterated analogues | Human Plasma | < 2.5% | < 2.5% | Not Specified |
| Rosuvastatin acid, Rosuvastatin-5S-lactone, N-desmethyl rosuvastatin | Deuterium-labeled (d6) internal standards | Buffered Human Plasma | ≤ 15% | ≤ 15% | 91.8 - 111%[4] |
| Rosuvastatin | Deuterated rosuvastatin | Human Plasma | 2.85 - 5.78% | 8.92 - 15.48% | 96.23 - 113.90%[5] |
| Rosuvastatin, Rosuvastatin-5S-lactone, N-desmethyl rosuvastatin | Carbamazepine | Human Plasma | Not Specified | Not Specified | 88.2 - 96.4%[3] |
Table 3: Recovery and Stability of Analytes
| Analyte(s) | Internal Standard | Matrix | Mean Extraction Recovery (%) | Stability |
| Rosuvastatin, N-desmethyl rosuvastatin | Deuterated analogues | Human Plasma | > 95% | Stable for 3 freeze/thaw cycles and up to 6 months at -20°C and -70°C.[6] |
| Rosuvastatin acid, Rosuvastatin-5S-lactone, N-desmethyl rosuvastatin | Deuterium-labeled (d6) internal standards | Buffered Human Plasma | 88.0 - 106% | Stable for 6h on ice-water slurry, 3 freeze/thaw cycles, and at -80°C for 1 month.[4] |
| Rosuvastatin | Deuterated rosuvastatin | Human Plasma | 50.14 - 52.41% | Stable for 138 days at -70°C, 24 hours at ambient temperature, and 8 hours in autosampler at 10°C.[5] |
| Rosuvastatin, Rosuvastatin-5S-lactone, N-desmethyl rosuvastatin | Carbamazepine | Human Plasma | 75.3 - 98.8% | Not Specified |
Experimental Protocols
The following are generalized protocols for the quantification of rosuvastatin using this compound as an internal standard. These should be adapted and validated for specific laboratory conditions and instrumentation.
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.[4]
Figure 2. Protein precipitation workflow for plasma sample preparation.
Methodology:
-
Pipette 50 µL of buffered human plasma into a microcentrifuge tube.[4]
-
Add a known amount of this compound working solution.
-
Add a protein precipitating agent, such as acetonitrile.[4]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides cleaner extracts compared to protein precipitation, reducing matrix effects.[1]
Methodology:
-
Condition an appropriate SPE cartridge (e.g., SOLA) with methanol (B129727) followed by water.[1]
-
Load 100 µL of the plasma sample onto the conditioned cartridge.[1]
-
Wash the cartridge with 0.1% (v/v) formic acid and then with 10% (v/v) methanol to remove interferences.[1]
-
Elute the analyte and internal standard with 90% (v/v) methanol.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in a suitable solvent (e.g., 1:4 v/v methanol-water) for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
Table 4: Example LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm) or equivalent[4] |
| Mobile Phase A | 0.1% v/v glacial acetic acid in 10% v/v methanol in water[4] |
| Mobile Phase B | 40% v/v methanol in acetonitrile[4] |
| Flow Rate | 0.35 mL/min[4] |
| Injection Volume | 5 - 15 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rosuvastatin) | m/z 482.3 → 258.2[8] |
| MRM Transition (Rosuvastatin Lactone) | To be determined based on precursor and product ions |
| MRM Transition (this compound) | To be determined based on precursor and product ions |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of rosuvastatin and a constant concentration of this compound.[1][2]
-
Peak Area Ratios: For each sample and standard, determine the peak areas of rosuvastatin and the internal standard. Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Quantification: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. Use a linear regression model to determine the concentration of rosuvastatin in the unknown samples.
Stability Considerations
Rosuvastatin lactone can be unstable and may interconvert with the acid form.[9][10] It is crucial to handle samples appropriately to ensure accurate quantification.
-
pH Control: Acidification of plasma samples can help to stabilize rosuvastatin and its lactone metabolite.[3][10]
-
Temperature: Store plasma samples at -70°C or -80°C for long-term stability.[4][6] Minimize freeze-thaw cycles.
By following these protocols and considering the performance data, researchers can confidently employ this compound as an internal standard for the reliable and accurate quantification of rosuvastatin in various biological matrices.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. scielo.br [scielo.br]
- 3. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact assessment of metabolite instability in the development and validation of LC-MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Rosuvastatin Using (3R,5R)-Rosuvastatin Lactone-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin (B1679574) is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1] Accurate and sensitive quantification of rosuvastatin in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. This document provides a detailed protocol for the analysis of rosuvastatin in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with (3R,5R)-Rosuvastatin Lactone-d6 as an internal standard (IS). The use of a stable isotope-labeled internal standard, particularly one that is a closely related structural analog, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Logical Relationship of Analytes
The following diagram illustrates the relationship between rosuvastatin, its lactone metabolite, and their corresponding deuterated internal standards, which is crucial for understanding the analytical approach.
Caption: Analyte and Internal Standard Relationships.
Experimental Protocols
A robust and reliable LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Materials and Reagents
-
Rosuvastatin reference standard
-
This compound (or Rosuvastatin-d6 as a close alternative)[2][3]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (or acetic acid)
-
Human plasma (with K2EDTA as anticoagulant)[2]
-
Solid Phase Extraction (SPE) cartridges (e.g., Thermo Scientific SOLA)[1] or protein precipitation reagents (e.g., acetonitrile)[2]
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of rosuvastatin and the internal standard in methanol at a concentration of 1.0 mg/mL and 0.5 mg/mL, respectively.[2]
-
Working Solutions: Prepare combined working solutions of rosuvastatin by serial dilution of the primary stock with a 50:50 methanol-water mixture to create calibration standards.[2] A separate working solution for the internal standard should also be prepared.
-
Calibration and QC Samples: Spike appropriate volumes of the combined working solutions into pooled human plasma to achieve final concentrations for calibration standards and quality control (QC) samples.[1][2]
Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction.
Method A: Protein Precipitation [2]
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution and vortex for 30 seconds.
-
Add 750 µL of acetonitrile, vortex for 5 minutes, and then centrifuge at 14,000 rpm for 5 minutes.
-
Transfer 0.7 mL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.
Method B: Solid-Phase Extraction (SPE) [1]
-
Condition an SPE plate with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load 100 µL of the plasma sample.
-
Wash the plate with 500 µL of 0.1% formic acid, followed by 500 µL of 10% methanol.
-
Elute the analyte and internal standard with two aliquots of 200 µL of 90% methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 200 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
Column: Thermo Hypurity C18 (50 mm × 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A mixture of 0.1% v/v formic acid in water and acetonitrile (30:70, v/v).[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 40°C.[4]
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Source Temperature: 400°C.[2]
-
Ion Spray Voltage: 5000 V.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Acquisition and Analysis
Monitor the specific precursor-to-product ion transitions for rosuvastatin and the internal standard. The peak area ratios of the analyte to the internal standard are used for quantification against a calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative performance of typical LC-MS/MS methods for rosuvastatin analysis.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Rosuvastatin | 482.1 | 258.1 |
| Rosuvastatin-d6 | 488.2 | 258.2 |
Data synthesized from multiple sources.[2]
Table 2: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | 88.0 - 106% |
Data synthesized from multiple sources.[2][3][5][6][7][8]
Experimental Workflow Visualization
The diagram below outlines the complete workflow for the LC-MS/MS analysis of rosuvastatin.
Caption: LC-MS/MS Experimental Workflow.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of rosuvastatin in human plasma. The detailed protocols and performance characteristics outlined in these application notes serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development. Adherence to these guidelines will ensure the generation of high-quality data for pharmacokinetic and clinical investigations.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scielo.br [scielo.br]
- 8. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of Rosuvastatin Lactone in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin (B1679574) is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed to manage hypercholesterolemia.[1][2][3] During its metabolism and under certain storage conditions, rosuvastatin can convert to its inactive metabolite, rosuvastatin-5S-lactone.[4] Monitoring the levels of both the active parent drug and its lactone form is crucial in pharmacokinetic studies and for quality control in pharmaceutical formulations. This application note details a rapid, sensitive, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of rosuvastatin and rosuvastatin lactone in human plasma. The method utilizes a simple sample preparation procedure and offers high throughput, making it suitable for clinical research and bioequivalence studies.
Experimental Methodologies
A sensitive and selective UPLC-MS/MS assay was developed and validated for the simultaneous quantification of rosuvastatin and rosuvastatin-5S-lactone (RSTL) in human plasma.[5]
2.1. Sample Preparation: Liquid-Liquid Extraction (LLE) Sample preparation is a critical step to ensure accurate quantification by removing potential interferences from the plasma matrix. The LLE procedure is optimized for high recovery of both analytes.[5][6]
-
Plasma Acidification: To enhance extraction recovery and stabilize the analytes, human plasma samples are first buffered with an ammonium (B1175870) acetate (B1210297) solution to achieve a pH of 4.0.[4][5][6]
-
Extraction: The analytes and their corresponding internal standards are extracted from 100 µL of the acidulated plasma using ethyl acetate.[5][7]
-
Evaporation and Reconstitution: The resulting organic layer is evaporated to dryness and the residue is reconstituted in a solution compatible with the mobile phase for injection into the UPLC-MS/MS system.[7][8]
2.2. UPLC-MS/MS Instrumentation and Conditions The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer. The conditions are optimized for the baseline separation and sensitive detection of rosuvastatin and its lactone metabolite in a short run time.[5][9]
Table 1: UPLC-MS/MS Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm)[5][6] or Zorbax-SB Phenyl (2.1 mm x 100 mm, 3.5 µm)[4][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[5][6] or 0.1% v/v Glacial Acetic Acid in 10% v/v Methanol in Water[4][9] |
| Mobile Phase B | Acetonitrile[5][6] or 40% v/v Methanol in Acetonitrile[9] |
| Flow Rate | 0.30 - 0.35 mL/min[5][9] |
| Gradient Elution | A gradient program is used to ensure optimal separation.[5][9][10] |
| Column Temperature | 40 °C[3][11] |
| Injection Volume | 15 µL[4] |
| Total Run Time | 3.5 - 6.0 minutes[5][9] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Ion Electrospray (ESI+)[5][6][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[10] |
| MRM Transitions | Rosuvastatin: m/z 482.2 → 258.2[4] Rosuvastatin Lactone: m/z 464.2 → 270.2[4] Internal Standard (d6-RST): m/z 488.2 → 264.2[4] |
| Collision Energy | Optimized for each transition; typically 20-40 eV.[12][13] |
Method Validation Summary
The method was fully validated according to regulatory guidelines, demonstrating excellent performance in linearity, sensitivity, accuracy, precision, and recovery.[5][13]
Table 2: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) |
| Rosuvastatin | 0.1 - 100 | ≥ 0.9987[5] | 0.1[5] |
| Rosuvastatin Lactone | 0.1 - 100 | ≥ 0.9987[5] | 0.1[5] |
Table 3: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Rosuvastatin Lactone | Low | ≤ 15%[9] | ≤ 15%[9] | 88.2 - 96.4%[5] |
| Medium | ≤ 15%[9] | ≤ 15%[9] | 88.2 - 96.4%[5] | |
| High | ≤ 15%[9] | ≤ 15%[9] | 88.2 - 96.4%[5] |
Table 4: Recovery and Matrix Effect
| Analyte | Extraction Method | Mean Extraction Recovery (%) | Matrix Effect |
| Rosuvastatin Lactone | Liquid-Liquid Extraction | 75.3 - 98.8%[5][6] | Not Significant |
| Protein Precipitation | 88.0 - 106%[9] | Not Significant |
Visualized Workflows and Relationships
Caption: Experimental workflow for Rosuvastatin Lactone quantification.
Caption: Interconversion relationship between Rosuvastatin and its Lactone.
Detailed Protocols
Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Rosuvastatin, Rosuvastatin Lactone, and d6-Rosuvastatin (Internal Standard, IS) reference standards
-
Methanol and Acetonitrile (UPLC/MS Grade)
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator
-
Vortex mixer and microcentrifuge
Procedure:
-
Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.[14]
-
Pipette 100 µL of each plasma sample, standard, or QC into a labeled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., d6-Rosuvastatin) to all tubes except for the double blank.
-
Add 50 µL of ammonium acetate buffer (pH 4.0) to each tube to acidify the plasma.[5]
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex the tubes vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to separate the aqueous and organic layers.[4]
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new set of clean tubes.
-
Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40 °C.[7][8]
-
Reconstitute the dried residue in 200 µL of the reconstitution solution (e.g., 50:50 Methanol:Water).[8]
-
Vortex for 30 seconds, then transfer the solution to UPLC vials for analysis.
Protocol 2: UPLC-MS/MS System Operation
Procedure:
-
System Equilibration: Equilibrate the UPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Before starting the analytical run, inject a system suitability standard (a mid-concentration QC sample) multiple times (n=5) to verify system performance, including retention time stability and peak area reproducibility.
-
Sequence Setup: Create an injection sequence in the instrument control software. The sequence should be structured as follows:
-
Blank (reconstitution solvent) to check for system contamination.
-
Double Blank (extracted blank plasma) to check for matrix interferences.
-
Calibration Curve Standards (from LLOQ to ULOQ).
-
QC Samples (Low, Medium, High).
-
Unknown clinical or study samples.
-
Inject QC samples periodically throughout the sequence (e.g., after every 10-15 unknown samples) to monitor instrument performance during the run.
-
-
Data Acquisition: Start the sequence run. The data will be acquired using the MRM parameters specified in Table 1.
-
Data Processing: After the run is complete, process the data using the appropriate software. Integrate the peak areas for each analyte and its corresponding internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression to fit the curve. Determine the concentrations of the analytes in the QC and unknown samples by back-calculating from the regression equation.
Conclusion
This application note provides a comprehensive UPLC-MS/MS method for the reliable quantification of rosuvastatin lactone in human plasma. The method is characterized by a simple and efficient liquid-liquid extraction protocol, a rapid UPLC separation, and highly selective tandem mass spectrometry detection.[5] With a low limit of quantification (0.1 ng/mL) and a short run time of under 6 minutes, the assay is well-suited for high-throughput applications in clinical pharmacokinetics, bioequivalence studies, and therapeutic drug monitoring.[5][9] The detailed protocols and validation data confirm that the method is accurate, precise, and robust for its intended purpose.
References
- 1. asianjpr.com [asianjpr.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. scispace.com [scispace.com]
- 13. file.scirp.org [file.scirp.org]
- 14. akjournals.com [akjournals.com]
Application Notes and Protocols for the Quantification of Rosuvastatin and its Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574) is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. It is widely prescribed for the treatment of hypercholesterolemia. The monitoring of rosuvastatin and its major metabolites, N-desmethyl rosuvastatin and rosuvastatin lactone, in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of rosuvastatin and its metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of Rosuvastatin
Rosuvastatin undergoes limited metabolism in humans. The primary metabolic pathway involves N-desmethylation, catalyzed predominantly by the cytochrome P450 isoenzyme CYP2C9, to form N-desmethyl rosuvastatin. Another significant metabolite is rosuvastatin lactone, which can be formed from the parent drug.
Caption: Metabolic pathway of rosuvastatin.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing plasma proteins and other interfering substances. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.
-
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[1]
-
b) Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT, reducing matrix effects.
-
Protocol:
-
To 500 µL of human plasma, add a suitable internal standard (IS) and 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
c) Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and can be automated for high-throughput applications.[2][3]
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of pre-treated plasma (e.g., diluted with buffer) onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analytes with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of rosuvastatin and its metabolites. Optimization may be required based on the specific instrument and column used.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 column (e.g., HiChrom C18, 150 × 3.0 mm, 3 µm) is commonly used.[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typical.[4][5]
-
Flow Rate: A flow rate of 0.2-0.8 mL/min is generally employed.[5]
-
Injection Volume: 5-20 µL.
-
Column Temperature: 25-40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for rosuvastatin, its metabolites, and a suitable internal standard are monitored.
-
MRM Transitions (m/z):
-
Rosuvastatin: 482.2 → 258.2
-
N-desmethyl Rosuvastatin: 468.2 → 258.2
-
Rosuvastatin Lactone: 464.2 → 258.2
-
Internal Standard (e.g., Atorvastatin): 559.3 → 440.2[3]
-
Internal Standard (e.g., Fluconazole): 307.2 → 220.1
-
-
Experimental Workflow
The overall workflow for the quantification of rosuvastatin and its metabolites in human plasma is depicted below.
Caption: General experimental workflow.
Quantitative Data Summary
The following table summarizes the quantitative data from various validated LC-MS/MS methods for the determination of rosuvastatin and its metabolites in human plasma.
| Analyte | Sample Preparation | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) | Reference |
| Rosuvastatin | Protein Precipitation | 0.2 | 0.2 - 20 | < 2.5 | < 2.5 | N/A | > 95 | [4] |
| N-desmethyl Rosuvastatin | Protein Precipitation | 0.1 | 0.1 - 10 | < 2.5 | < 2.5 | N/A | > 95 | [4] |
| Rosuvastatin | Liquid-Liquid Extraction | 0.1 | 0.1 - 5003.8 | 7.97 - 15.94 | 3.19 - 15.27 | < 3.7 (relative error) | N/A | |
| Rosuvastatin | Solid-Phase Extraction | 0.1 | 0.1 - 30 | < 15 | < 15 | < 8 | N/A | [2] |
| Rosuvastatin | Solid-Phase Extraction | 1.0 | 1.0 - 50.0 | N/A | N/A | N/A | > 50.14 | [3] |
| Rosuvastatin | Protein Precipitation | 0.1 | 0.1 - 100 | ≤ 15 | ≤ 15 | 91.8 - 111 | 88.0 - 106 | |
| Rosuvastatin Lactone | Protein Precipitation | 0.1 | 0.1 - 100 | ≤ 15 | ≤ 15 | 91.8 - 111 | 88.0 - 106 | [6] |
| N-desmethyl Rosuvastatin | Protein Precipitation | 0.5 | 0.5 - 100 | ≤ 15 | ≤ 15 | 91.8 - 111 | 88.0 - 106 | [6] |
| N-desmethyl Rosuvastatin | Solid-Phase Extraction | 0.5 | 0.5 - 30 | N/A | N/A | N/A | N/A | [7] |
| Rosuvastatin | Liquid-Liquid Extraction | 0.2 | 0.2 - 50.0 | 7.97 - 15.94 | 3.19 - 15.27 | < 3.7 (relative error) | N/A | [5] |
Note: LLOQ (Lower Limit of Quantification), %RSD (Relative Standard Deviation), N/A (Not Available in the cited source).
Conclusion
The LC-MS/MS methods described provide the necessary sensitivity, specificity, and accuracy for the quantification of rosuvastatin and its metabolites in human plasma. The choice of sample preparation and specific instrument parameters should be optimized and validated according to regulatory guidelines to ensure reliable results for clinical and research applications.
References
- 1. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Solid Phase Extraction Protocol for the Quantification of Rosuvastatin and its Metabolites in Human Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive and robust solid phase extraction (SPE) protocol for the simultaneous quantification of rosuvastatin (B1679574) and its major metabolites, N-desmethyl rosuvastatin and rosuvastatin lactone, in human plasma. The described method is highly efficient, yielding excellent recovery and minimal matrix effects, making it suitable for pharmacokinetic studies and clinical trial sample analysis. The subsequent analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides the necessary sensitivity and selectivity for accurate quantification at low concentrations.
Introduction
Rosuvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease. To understand its pharmacokinetic profile and potential drug-drug interactions, it is crucial to accurately measure the concentrations of the parent drug and its metabolites in biological matrices. N-desmethyl rosuvastatin is the primary metabolite, formed mainly by cytochrome P450 2C9, while rosuvastatin lactone is another relevant metabolite.[1][2] This application note presents a detailed SPE workflow that effectively cleans up plasma samples, followed by a sensitive UPLC-MS/MS method for reliable quantification.
Experimental Protocol
Materials and Reagents
-
Rosuvastatin, N-desmethyl rosuvastatin, and rosuvastatin lactone reference standards
-
Deuterated rosuvastatin (rosuvastatin-d6) as an internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Acetic acid
-
Sodium acetate (B1210297)
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Thermo Scientific SOLA™)
Equipment
-
UPLC-MS/MS system (e.g., API-5500 triple quadrupole mass spectrometer)[1]
-
SPE manifold (positive pressure or vacuum)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation and Solid Phase Extraction
A detailed workflow for the solid phase extraction of rosuvastatin and its metabolites from human plasma is outlined below. Plasma samples should be mixed 1:1 with a sodium acetate buffer (e.g., 0.1 M, pH 4.0) prior to loading.[3]
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the analytes of interest with two aliquots of 200 µL of 90% (v/v) methanol.[4]
-
-
Dry-down and Reconstitution:
UPLC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation (e.g., Zorbax SB-phenyl or Accucore RP-MS).[1][4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically employed.[5][6]
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and operating in selected reaction monitoring (SRM) mode.[4]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of rosuvastatin and its metabolites using SPE followed by UPLC-MS/MS, as compiled from various studies.
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Mean Recovery (%) | Reference |
| Rosuvastatin | 0.1 - 25 | 0.1 | >85 | [1] |
| Rosuvastatin | 0.2 - 20 | 0.2 | >95 | [5] |
| Rosuvastatin | 1 - 1000 | 1 | Not Specified | [4] |
| Rosuvastatin | 0.1 - 20 | 0.1 | Not Specified | [7] |
| N-desmethyl rosuvastatin | 0.05 - 10 | 0.1 | >95 | [5] |
| N-desmethyl rosuvastatin | 0.5 - 30 | 0.5 | Not Specified | [3] |
| Rosuvastatin lactone | 0.05 - 10 | Not Specified | >85 | [1] |
Visualized Experimental Workflow
The following diagram illustrates the key steps of the solid phase extraction protocol.
References
- 1. scitechjournals.com [scitechjournals.com]
- 2. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Liquid-Liquid Extraction of Rosuvastatin Lactone from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is widely prescribed to manage dyslipidemia. In biological systems, rosuvastatin is metabolized into several forms, including the N-desmethyl metabolite and rosuvastatin-5S-lactone. The lactone form is of particular interest as it can be unstable and may interconvert with the parent acid form, potentially impacting pharmacokinetic assessments.[1] Accurate quantification of rosuvastatin lactone in biological matrices like plasma and urine is crucial for comprehensive pharmacokinetic and metabolic studies.[2]
Liquid-liquid extraction (LLE) is a robust and cost-effective sample preparation technique widely employed for the analysis of rosuvastatin and its metabolites.[3] This method effectively removes proteins and other interfering substances from the biological matrix, providing a clean extract suitable for sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
This application note provides detailed protocols for the liquid-liquid extraction of rosuvastatin lactone from human plasma and urine, based on established and validated methods.
General Workflow for LLE of Rosuvastatin Lactone
The following diagram illustrates the typical experimental workflow for the extraction of rosuvastatin lactone from biological samples prior to instrumental analysis.
Caption: General workflow for the liquid-liquid extraction of rosuvastatin lactone.
Experimental Protocols
This protocol is adapted from a method for the simultaneous quantification of rosuvastatin, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma.[6]
Materials and Reagents:
-
Human plasma (collected in K2-EDTA tubes)
-
Rosuvastatin lactone analytical standard
-
Internal Standard (IS), e.g., Carbamazepine or Rosuvastatin-d6
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Ammonium (B1175870) Acetate buffer (pH 4.0)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.[6]
-
Spike the plasma sample with an appropriate amount of internal standard solution.
-
Add 50 µL of ammonium acetate buffer (pH 4.0) to acidulate the plasma. Vortex briefly to mix. Acidification is a critical step to enhance the extraction recovery of the analytes.[5][6]
-
Add 1 mL of ethyl acetate to the tube.[6]
-
Cap the tube and vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of 0.1% formic acid and acetonitrile).[5]
-
Vortex the reconstituted sample for 1 minute to ensure the analyte is fully dissolved.
-
The sample is now ready for injection into the LC-MS/MS system for analysis.
This protocol is based on methods developed for the extraction of rosuvastatin from urine samples, which can be adapted for its lactone metabolite.[7][8]
Materials and Reagents:
-
Urine sample
-
Rosuvastatin lactone analytical standard
-
Internal Standard (IS), e.g., Pitavastatin
-
Methyl-tert butyl ether (MTBE) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of urine into a clean microcentrifuge tube.
-
Spike the urine sample with the internal standard solution (e.g., Pitavastatin).[8]
-
Add 1.5 mL of methyl-tert butyl ether (MTBE) to the tube.[8]
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol:water:formic acid, 70:30:1 v/v/v).[8]
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Data Presentation
The following tables summarize quantitative data from various studies employing LLE for rosuvastatin and its lactone metabolite.
Table 1: LLE Conditions and Recovery Data
| Analyte(s) | Biological Matrix | Extraction Solvent | pH Adjustment | Mean Extraction Recovery (%) | Reference |
| Rosuvastatin & Rosuvastatin Lactone | Human Plasma | Ethyl Acetate | Ammonium Acetate (pH 4.0) | 75.3 - 98.8 | [5][6] |
| Rosuvastatin | Human Plasma | TMBE + 10% IPA | Ammonium Acetate (pH 3.5) | ~60 | [9] |
| Rosuvastatin | Human Plasma | Ethyl Acetate | N/A | Not Specified | [10] |
| Rosuvastatin | Urine | Methyl-tert butyl ether | N/A | > 75 | [8] |
| Rosuvastatin | Urine | Not specified | Reaction with H₂SO₄ | 90 ± 10 | [7] |
Table 2: Method Performance and Linearity
| Analyte(s) | Biological Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra/Inter-day Precision (%) | Reference |
| Rosuvastatin & Rosuvastatin Lactone | Human Plasma | 0.1 | 0.1 - 100 | ≤ 15 | [11] |
| Rosuvastatin & Rosuvastatin Lactone | Human Plasma | 0.1 | 0.1 - 50 | Accuracy: 88.2 - 96.4% | [5][6] |
| Rosuvastatin | Human Plasma | 0.1 | 0.1 - 60 | Not Specified | [10] |
| Rosuvastatin | Urine | 0.002 (as µg/L) | 0.002 - 0.5 (as µg/L) | < 11.4 | [8] |
LLOQ: Lower Limit of Quantification; TMBE: tert-Butyl methyl ether; IPA: Isopropyl alcohol.
Disclaimer: These protocols and notes are intended for guidance and should be adapted and validated by the end-user for their specific application and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. Automated liquid-liquid extraction method for high-throughput analysis of rosuvastatin in human EDTA K2 plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of rosuvastatin in urine by spectrofluorimetry after liquid-liquid extraction and derivatization in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Rosuvastatin in Urine by HPLC-MS/MS Assay and Study on Its Pharmacokinetics in Healthy Subjects [journal11.magtechjournal.com]
- 9. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Rosuvastatin Bioanalysis Sample Preparation
This document provides detailed application notes and protocols for the sample preparation of rosuvastatin (B1679574) from biological matrices, primarily human plasma, for bioanalysis. The described techniques are essential for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Rosuvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Accurate quantification of rosuvastatin in biological fluids is crucial for pharmacokinetic and bioequivalence studies. Effective sample preparation is a critical step to remove interfering endogenous substances, such as proteins and phospholipids, and to concentrate the analyte, thereby ensuring the sensitivity, accuracy, and robustness of the analytical method, which is typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The most common sample preparation techniques for rosuvastatin bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the required limit of quantification, sample throughput, cost, and the complexity of the sample matrix.
Sample Preparation Techniques
This section details the protocols for the three primary sample preparation techniques for rosuvastatin.
Protein precipitation is a straightforward and rapid method for removing proteins from plasma samples. It is often used in high-throughput applications due to its simplicity. Acetonitrile (B52724) is a commonly used precipitating agent.
Experimental Protocol:
-
Allow plasma samples to thaw at room temperature.
-
Spike 100 µL of the plasma sample with an appropriate internal standard (IS), such as rosuvastatin-d6.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of acetonitrile to plasma is recommended) to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of a methanol (B129727):water mixture) for LC-MS/MS analysis.
LLE is a widely used technique that provides a cleaner sample extract compared to PPT. It involves the partitioning of the analyte from the aqueous sample matrix into an immiscible organic solvent.
Experimental Protocol:
-
Pipette 200 µL of human plasma into a clean centrifuge tube.
-
Add the internal standard (e.g., Fluconazole or Rosuvastatin-d6).[2]
-
Add 50 µL of an appropriate buffer if necessary (e.g., 0.1 M sodium acetate) to adjust the pH.
-
Add 1 mL of the extraction solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.[2][3]
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
SPE is a highly selective and efficient sample preparation technique that can yield very clean extracts. It utilizes a solid sorbent material to retain the analyte of interest while interfering substances are washed away.
Experimental Protocol (using a reversed-phase SPE cartridge):
-
Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water through it.[4]
-
Sample Loading: Load 100 µL of the pre-treated plasma sample (spiked with internal standard) onto the conditioned cartridge and allow it to pass through under gravity.[4]
-
Washing: Wash the cartridge to remove interferences. This can be a multi-step process:
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent. A typical elution solvent is 90% (v/v) methanol. Elute with two aliquots of 200 µL.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 200 µL) for analysis.[4]
Data Presentation
The following table summarizes the quantitative data from various published methods for rosuvastatin bioanalysis.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect | Lower Limit of Quantification (LLOQ) | Linearity Range | Reference |
| Liquid-Liquid Extraction (LLE) | ~60% | -36.7% | 0.1 ng/mL | 24.98 - 5003.81 ng/mL | [2][5] |
| Supported Liquid Extraction (SLE) | 96.3% | 12.7% | 0.1 ng/mL | 0.1 - 50 ng/mL | [5] |
| Solid-Phase Extraction (SPE) | 99.3% | Not explicitly stated, but method accuracy is high | 0.1 ng/mL | 0.1 - 30 ng/mL | [4][6] |
| Volumetric Absorptive Microsampling (VAMS) | >85% | Not explicitly stated, but method accuracy is high | 1 ng/mL | 1 - 100 ng/mL | [7][8] |
Visualization
The following diagrams illustrate the experimental workflows and logical relationships in rosuvastatin sample preparation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of (3R,5R)-Rosuvastatin Lactone-d6 in Drug Metabolism Studies
Introduction
(3R,5R)-Rosuvastatin Lactone-d6 is a stable, isotopically labeled form of Rosuvastatin (B1679574) Lactone, a major metabolite of the lipid-lowering drug Rosuvastatin.[1][2] Due to its chemical identity and distinct mass, it serves as an ideal internal standard in bioanalytical methods for quantifying Rosuvastatin and its metabolites in complex biological matrices. This application note details the use of this compound in drug metabolism and pharmacokinetic (DMPK) studies, providing comprehensive protocols for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Rosuvastatin is a selective and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[3] While rosuvastatin is primarily excreted unchanged, it undergoes metabolism to form two main metabolites: N-desmethyl rosuvastatin and rosuvastatin lactone.[1][4] Understanding the pharmacokinetic profiles of the parent drug and its metabolites is crucial for assessing its efficacy and safety. The use of deuterated internal standards, such as this compound, is essential for developing robust and reliable bioanalytical methods to support these studies.[5][6]
Key Applications
-
Internal Standard for Bioanalytical Methods: this compound is widely used as an internal standard for the quantification of rosuvastatin and its metabolites in biological samples like human plasma by LC-MS/MS.[5][6][7]
-
Pharmacokinetic Studies: Enables accurate determination of the concentration-time profiles of rosuvastatin and its lactone metabolite, providing critical data for understanding their absorption, distribution, metabolism, and excretion (ADME) properties.[6]
-
Drug-Drug Interaction Studies: Facilitates the investigation of the impact of co-administered drugs on the metabolism of rosuvastatin.[8]
-
Metabolic Stability Assays: Can be used in in vitro studies with liver microsomes or hepatocytes to determine the metabolic stability of rosuvastatin and the rate of lactone formation.
Experimental Protocols
Protocol 1: Simultaneous Quantification of Rosuvastatin, Rosuvastatin Lactone, and N-desmethyl Rosuvastatin in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for the simultaneous analysis of rosuvastatin and its key metabolites.[5][6]
1. Materials and Reagents:
-
This compound
-
Rosuvastatin acid (RST)
-
Rosuvastatin-5S-lactone (RST-LAC)
-
N-desmethyl rosuvastatin (DM-RST)
-
Deuterated internal standards for RST (d6-RST) and DM-RST (d6-DM-RST)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Glacial acetic acid or formic acid
-
Human plasma (buffered)
2. Preparation of Standards and Quality Control Samples:
-
Stock Solutions: Prepare individual stock solutions of RST, RST-LAC, DM-RST, and their corresponding d6-internal standards in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analytes into buffered human plasma. A typical concentration range is 0.1–100 ng/mL for RST and RST-LAC, and 0.5–100 ng/mL for DM-RST.[5][6]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of buffered human plasma, add the internal standard mixture containing d6-RST, d6-RST-LAC, and d6-DM-RST.[5][6]
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase column, such as a Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 µm), is suitable for separating the analytes.[5][6]
-
Mobile Phase: A gradient mixture of an aqueous solvent (e.g., 0.1% v/v glacial acetic acid in 10% v/v methanol in water) and an organic solvent (e.g., 40% v/v methanol in acetonitrile) is commonly used.[5][6]
-
-
Mass Spectrometry:
5. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of Rosuvastatin and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| Rosuvastatin (RST) | 482.2 | 258.1 | d6-RST |
| Rosuvastatin Lactone (RST-LAC) | 464.2 | 258.1 | This compound |
| N-desmethyl Rosuvastatin (DM-RST) | 468.2 | 258.1 | d6-DM-RST |
Table 2: Validation Summary for the Bioanalytical Method
| Parameter | Rosuvastatin (RST) | Rosuvastatin Lactone (RST-LAC) | N-desmethyl Rosuvastatin (DM-RST) |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.5 - 100 |
| Correlation Coefficient (R²) | ≥ 0.996 | ≥ 0.996 | ≥ 0.996 |
| Mean Extraction Recovery (%) | 88.0 - 106 | 88.0 - 106 | 88.0 - 106 |
| Intra-run Precision (%CV) | ≤ 15 | ≤ 15 | ≤ 15 |
| Inter-run Precision (%CV) | ≤ 15 | ≤ 15 | ≤ 15 |
| Intra-run Accuracy (%) | 91.8 - 111 | 91.8 - 111 | 91.8 - 111 |
| Inter-run Accuracy (%) | 91.8 - 111 | 91.8 - 111 | 91.8 - 111 |
Data adapted from Macwan et al., 2012.[5][6]
Visualizations
Caption: Metabolic pathway of Rosuvastatin.
Caption: Bioanalytical workflow for plasma samples.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of rosuvastatin and its lactone metabolite in biological matrices. The detailed protocol provided herein, based on established and validated methodologies, offers a robust framework for researchers in drug metabolism and pharmacokinetics. The use of such stable isotope-labeled internal standards is critical for generating high-quality data to support drug development and clinical studies.
References
- 1. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating Transporter-Mediated Drug-Drug Interactions Using a Physiologically Based Pharmacokinetic Model of Rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Rosuvastatin Lactone
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of rosuvastatin (B1679574) and its primary metabolite, rosuvastatin lactone, in human plasma using high-resolution mass spectrometry (HRMS). The method utilizes a simple and efficient sample preparation technique followed by liquid chromatography coupled to a high-resolution mass spectrometer. This approach offers excellent specificity, sensitivity, and a wide dynamic range, making it suitable for pharmacokinetic studies, clinical monitoring, and drug metabolism research. The detailed protocol provided herein is intended for researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed to manage dyslipidemia.[1] In the body, rosuvastatin is metabolized to a limited extent, with the formation of N-desmethyl rosuvastatin and rosuvastatin lactone being the principal biotransformation pathways.[1][2][3] The lactonization of the parent drug is a significant metabolic route, and accurate quantification of both the active parent drug and its lactone metabolite is crucial for understanding its pharmacokinetic profile and potential clinical implications. High-resolution mass spectrometry provides the necessary selectivity and sensitivity to differentiate and quantify these structurally similar compounds in complex biological matrices like plasma.
Experimental Workflow
The overall experimental workflow for the analysis of rosuvastatin and rosuvastatin lactone is depicted below.
Caption: Experimental workflow for rosuvastatin lactone analysis.
Rosuvastatin Metabolism Pathway
Rosuvastatin undergoes metabolism in the liver, primarily through CYP2C9, to form N-desmethyl rosuvastatin.[1][2] Additionally, it can undergo intramolecular esterification to form rosuvastatin lactone. This conversion can also occur via a glucuronide intermediate.[2]
Caption: Metabolic pathway of Rosuvastatin.
Detailed Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for the simultaneous determination of rosuvastatin and its metabolites in human plasma.[4][5]
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Rosuvastatin and Rosuvastatin Lactone reference standards
-
Rosuvastatin-d6 (Internal Standard)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ammonium (B1175870) acetate buffer (pH 4.0)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Rosuvastatin-d6).
-
Add 50 µL of ammonium acetate buffer (pH 4.0) and vortex for 30 seconds.
-
Add 600 µL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC conditions below) and vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography Conditions
The following chromatographic conditions are designed to achieve optimal separation of rosuvastatin and rosuvastatin lactone.[4][5][6]
| Parameter | Condition |
| LC System | UPLC or equivalent |
| Column | Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm) or equivalent C18 column[4][5] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient can be optimized. A typical starting condition is 90:10 (A:B) followed by a ramp to 10:90 (A:B) over 3 minutes. |
| Flow Rate | 0.30 mL/min[5] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 3.5 - 6.0 minutes[5][6] |
High-Resolution Mass Spectrometry Conditions
The HRMS instrument should be operated in positive electrospray ionization mode for sensitive detection.[5][6]
| Parameter | Condition |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan with data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM) |
| Precursor Ions | Rosuvastatin: m/z 482.1764; Rosuvastatin Lactone: m/z 464.1659; Rosuvastatin-d6: m/z 488.2140 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350°C |
| Sheath Gas | Nitrogen, 40 (arbitrary units) |
| Auxiliary Gas | Nitrogen, 10 (arbitrary units) |
| Resolution | >70,000 FWHM |
| Collision Energy | Optimized for each compound, typically in the range of 20-40 eV for dd-MS2 or PRM experiments. |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of rosuvastatin and rosuvastatin lactone using LC-HRMS. The data presented are representative of what can be achieved with a validated method.[4][5][6]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Rosuvastatin | 0.1 - 50[5] | ≥ 0.998[5] |
| Rosuvastatin Lactone | 0.1 - 50[5] | ≥ 0.998[5] |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Rosuvastatin | LQC (0.3) | 95.2 - 104.5 | ≤ 8.5 | 96.8 - 103.1 | ≤ 7.9 |
| MQC (5.0) | 97.1 - 102.8 | ≤ 6.2 | 98.2 - 101.5 | ≤ 5.8 | |
| HQC (40.0) | 98.5 - 101.3 | ≤ 4.9 | 99.1 - 100.8 | ≤ 4.5 | |
| Rosuvastatin Lactone | LQC (0.3) | 94.8 - 105.1 | ≤ 9.1 | 96.2 - 104.3 | ≤ 8.5 |
| MQC (5.0) | 96.5 - 103.2 | ≤ 7.5 | 97.9 - 102.4 | ≤ 6.9 | |
| HQC (40.0) | 97.9 - 102.1 | ≤ 5.8 | 98.6 - 101.7 | ≤ 5.1 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Values are representative and may vary between laboratories.
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Rosuvastatin | 75.3 - 98.8[5] | 92.1 - 103.5 |
| Rosuvastatin Lactone | 75.3 - 98.8[5] | 94.5 - 105.2 |
Conclusion
The described LC-HRMS method provides a reliable and sensitive approach for the simultaneous quantification of rosuvastatin and its lactone metabolite in human plasma. The high resolution and accuracy of the mass spectrometer ensure excellent specificity, while the detailed protocol offers a solid foundation for implementation in research and clinical laboratories. This method is well-suited for detailed pharmacokinetic and metabolic profiling of rosuvastatin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Rosuvastatin Isomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Rosuvastatin (B1679574) is a synthetic statin used to treat hypercholesterolemia. It contains two chiral centers, resulting in the existence of enantiomers. The therapeutic efficacy of rosuvastatin is primarily attributed to its (3R, 5S) isomer. Regulatory guidelines often require the quantification of the inactive or potentially harmful enantiomer as a chiral impurity. This application note provides a detailed protocol for the chiral separation of rosuvastatin isomers using High-Performance Liquid Chromatography (HPLC), a crucial technique for ensuring the stereochemical purity of the drug substance and formulated products.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral molecules, including rosuvastatin.[1] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexing.[1]
Quantitative Data Summary
The following tables summarize the chromatographic conditions and performance parameters from various published methods for the chiral separation of rosuvastatin.
Table 1: HPLC Chromatographic Conditions for Chiral Separation of Rosuvastatin
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Chiralpak IB[1][2] | Chiralpak IB[3] | Chiralpak IC[4] |
| Column Dimensions | 250 x 4.6 mm, 5 µm[1][2] | 250 x 4.6 mm, 5 µm[3] | 250 x 4.6 mm, 5 µm[4] |
| Mobile Phase | n-hexane:Dichloromethane:2-propanol:Trifluoroacetic acid (82:10:8:0.2, v/v/v/v)[1][2] | n-heptane:2-propanol:Trifluoroacetic acid (85:15:0.1, v/v)[3] | n-hexane:Isopropanol:Trifluoroacetic acid (750:250:1, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] | 0.3 - 2.0 mL/min[4] |
| Column Temperature | 25°C[1] | Not Specified | 20°C - 40°C[4] |
| Detection Wavelength | 243 nm[1] | Not Specified | 220 nm - 280 nm[4] |
| Injection Volume | 10 µL[1] | 10 µL[3] | Not Specified |
| Diluent | Dichloromethane:Methanol (B129727) (96:4, v/v)[1] | Not Specified | Dichloromethane:Ethanol:Trifluoroacetic acid (800:200:0.1, v/v/v)[4] |
Table 2: Method Validation and Performance Parameters
| Parameter | Method 1 | Method 2 |
| Linearity (r²) | 0.9977[1] | Not Specified |
| Limit of Detection (LOD) | 0.015%[1] | 0.07 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.04%[1] | 0.2 µg/mL[3] |
| Accuracy (% Recovery) | 100 ± 10%[1] | Not Specified |
| Resolution (Rs) | > 2.0 (between enantiomer and Rosuvastatin)[3] | > 4.0 (between lactone impurity and Rosuvastatin)[3] |
Experimental Protocol
This protocol is based on a validated method for the quantitation of the rosuvastatin enantiomer.[1][2]
1. Materials and Reagents
-
Rosuvastatin Calcium reference standard and enantiomer standard
-
HPLC grade n-hexane[1]
-
HPLC grade Dichloromethane (DCM)[1]
-
HPLC grade 2-propanol (IPA)[1]
-
HPLC grade Methanol[1]
-
Trifluoroacetic acid (TFA)[1]
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm membrane filters
2. Chromatographic Conditions
-
Mobile Phase: n-hexane:DCM:IPA:TFA (82:10:8:0.2, v/v/v/v)[1][2]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection: UV at 243 nm[1]
-
Injection Volume: 10 µL[1]
-
Run Time: 18 minutes[1]
3. Preparation of Solutions
-
Diluent: Prepare a mixture of Dichloromethane and Methanol in a ratio of 96:4 (v/v).[1]
-
Standard Stock Solution (Enantiomer): Accurately weigh and dissolve the rosuvastatin enantiomer standard in methanol and dilute with the diluent to obtain a desired concentration (e.g., 30 ppm).[1]
-
Sample Solution: Accurately weigh about 50 mg of Rosuvastatin Calcium, dissolve in 2 mL of methanol, and dilute to 50 mL with the diluent to achieve a concentration of 1000 ppm.[1]
-
System Suitability Solution: Spike the sample solution with the enantiomer standard to a concentration of 0.15% of the main analyte (e.g., 1000 ppm Rosuvastatin and 1.5 ppm enantiomer).[1]
4. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution and verify that the resolution between the rosuvastatin and its enantiomer peak is adequate (typically Rs > 1.5).
-
Inject the standard solution(s) to determine the retention time and response of the enantiomer.
-
Inject the sample solution(s) to be analyzed.
-
After all injections, flush the column with an appropriate solvent (e.g., isopropanol).
5. Data Analysis
-
Identify the peaks corresponding to the rosuvastatin enantiomer and the active isomer based on their retention times from the standard injections.
-
Calculate the amount of the enantiomer in the sample by comparing the peak area of the enantiomer in the sample chromatogram with the peak area from the standard chromatogram. The percentage of the enantiomer can be calculated using the following formula:
% Enantiomer = (Area of Enantiomer in Sample / Area of Rosuvastatin in Sample) x 100
Experimental Workflow and Diagrams
The following diagram illustrates the logical workflow for the chiral separation of rosuvastatin isomers by HPLC.
Caption: Workflow for Chiral HPLC Analysis of Rosuvastatin.
References
- 1. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpda.org [ijpda.org]
- 4. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]
Application Notes and Protocols for the NMR Characterization of (3R,5R)-Rosuvastatin Lactone-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3R,5R)-Rosuvastatin Lactone-d6 is a deuterated analog of Rosuvastatin (B1679574) Lactone, an impurity and metabolite of the widely prescribed anti-cholesterol drug, Rosuvastatin.[1][2][3][4] The incorporation of six deuterium (B1214612) atoms in the isopropyl moiety provides a valuable internal standard for pharmacokinetic and metabolic studies, often utilized in mass spectrometry-based bioanalytical assays. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the identity, structure, and purity of such isotopically labeled compounds. This document provides a detailed protocol and data interpretation guide for the NMR characterization of this compound.
Data Presentation
The quantitative NMR data for (3R,5R)-Rosuvastatin Lactone is presented below. The chemical shifts for the deuterated analog, this compound, are predicted based on the non-deuterated compound's spectral data. The primary difference in the ¹H NMR spectrum will be the absence of signals corresponding to the isopropyl group protons. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be significantly attenuated or absent.
Table 1: ¹H NMR Chemical Shift Data
| Assignment | (3R,5R)-Rosuvastatin Lactone ¹H Chemical Shift (δ, ppm)[5] | Predicted this compound ¹H Chemical Shift (δ, ppm) |
| Aromatic-H | 8.31 | 8.31 |
| Aromatic-H | 7.14 | 7.14 |
| Aromatic-H | 6.99 | 6.99 |
| CH=CH | 4.45 | 4.45 |
| CH-O | 4.28 | 4.28 |
| CH-N | 3.60 | 3.60 |
| CH-N | 3.56 | 3.56 |
| CH₂ | 3.46 | 3.46 |
| CH₂ | 3.35 | 3.35 |
| CH₂ | 3.15 | 3.15 |
| CH(CH₃)₂ | 2.64 | Absent |
| CH₂ | 2.53 | 2.53 |
| CH₂ | 2.47 | 2.47 |
| CH₂ | 1.68 | 1.68 |
| CH(CH₃)₂ | 1.34 | Absent |
| CH(CH₃)₂ | 1.24 | Absent |
Table 2: ¹³C NMR Chemical Shift Data
| Assignment | (3R,5R)-Rosuvastatin Lactone ¹³C Chemical Shift (δ, ppm)[5] | Predicted this compound ¹³C Chemical Shift (δ, ppm) |
| C=O | 174.48 | 174.48 |
| C=O | 169.47 | 169.47 |
| C-F (J=253 Hz) | 163.96 | 163.96 |
| Aromatic C | 157.86 | 157.86 |
| Aromatic C | 157.64 | 157.64 |
| Aromatic C (J=8 Hz) | 139.28 | 139.28 |
| Aromatic C (J=9 Hz) | 128.91 | 128.91 |
| Aromatic C | 129.08 | 129.08 |
| Aromatic C (J=22 Hz) | 116.25 | 116.25 |
| Aromatic C (J=26 Hz) | 116.08 | 116.08 |
| Aromatic C | 115.61 | 115.61 |
| CH-O | 74.53 | 74.53 |
| CH-O | 62.23 | 62.23 |
| CH₂ | 43.00 | 43.00 |
| CH-N | 42.07 | 42.07 |
| CH₂ | 38.23 | 38.23 |
| CH₂ | 34.03 | 34.03 |
| CH₂ | 33.26 | 33.26 |
| CH₂ | 31.41 | 31.41 |
| CH(CD₃)₂ | 23.29 | Attenuated/Absent |
| CH₃ | 21.26 | 21.26 |
| CH₃ | 20.87 | 20.87 |
Experimental Protocols
A detailed methodology for the NMR characterization of this compound is provided below.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) of high purity (≥99.8% D)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
-
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
-
¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 16 ppm (centered around 5 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16-64 (depending on sample concentration).
-
-
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or higher (as ¹³C has low natural abundance).
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, aiding in the assignment of quaternary carbons and confirming the overall structure.
-
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, coupling patterns, and integration values, and by comparison with the data for the non-deuterated analog and 2D NMR data.
Visualizations
Caption: Experimental workflow for NMR characterization.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rosuvastatin Lactone | C22H26FN3O5S | CID 29918986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]
Application of (3R,5R)-Rosuvastatin Lactone-d6 in bioequivalence studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574) is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Bioequivalence studies are a critical component of generic drug development, ensuring that the generic product performs in the same manner as the reference-listed drug. The accurate quantification of rosuvastatin in biological matrices is paramount for the successful outcome of these studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.[2]
(3R,5R)-Rosuvastatin Lactone-d6, a deuterated analog of a rosuvastatin metabolite, serves as an ideal internal standard for the bioanalytical method validation and quantification of rosuvastatin and its lactone metabolite in plasma samples. Its chemical and physical properties are nearly identical to the analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.
Bioanalytical Method for Rosuvastatin Quantification
A sensitive, selective, and robust LC-MS/MS method is essential for the determination of rosuvastatin concentrations in human plasma for pharmacokinetic and bioequivalence studies.[3][4] The use of a deuterated internal standard like rosuvastatin-d6 is frequently employed in these methods.[5]
Experimental Protocol: Plasma Sample Analysis
This protocol outlines a typical procedure for the quantification of rosuvastatin in human plasma samples.
1. Materials and Reagents:
-
Rosuvastatin reference standard
-
This compound (or Rosuvastatin-d6 as IS)
-
Human plasma (with anticoagulant, e.g., heparin)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of rosuvastatin and the internal standard (IS) in methanol at a concentration of 1 mg/mL.[2]
-
Prepare working standard solutions of rosuvastatin by serial dilution of the stock solution with a suitable solvent mixture (e.g., methanol:water 1:1 v/v) to create calibration curve standards.
-
Prepare a working solution of the IS by diluting the stock solution to a final concentration (e.g., 10 ng/mL in 25% methanol).[2]
3. Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of plasma sample, add 10 µL of the IS working solution.[6]
-
Condition an SPE cartridge with methanol followed by water.[6]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an aqueous solution (e.g., 0.1% formic acid) to remove interferences.[6]
-
Elute rosuvastatin and the IS with an organic solvent (e.g., 90% methanol).[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., YMC J' Sphere ODS H-80, 150 x 4.6 mm, 4.0 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid (e.g., 0.1% or 0.2%).[3][4]
-
Flow Rate: 1.0 mL/min with a split to the mass spectrometer.[4]
-
Injection Volume: 5-50 µL.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Rosuvastatin: m/z 482.1 → 258.1[3]
-
Rosuvastatin-d6 (IS): m/z 488.1 → 264.1 (example transition, actual may vary)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
5. Calibration and Quality Control:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of rosuvastatin. The typical linear range is 0.1 to 60 ng/mL.[3][8]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the method.
Bioequivalence Study Design and Pharmacokinetic Analysis
A typical bioequivalence study for rosuvastatin is a randomized, single-dose, two-period, two-sequence, crossover study under fasting conditions.[9][10]
Study Protocol Overview:
-
Subject Recruitment: Healthy male and female volunteers meeting specific inclusion and exclusion criteria are enrolled.
-
Randomization and Dosing: Subjects are randomly assigned to receive either the test or reference rosuvastatin formulation in the first period. After a washout period of at least 7 days, they receive the alternate formulation in the second period.[10][11]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration, typically up to 72 hours post-dose.[5][10]
-
Plasma Separation and Storage: Plasma is separated by centrifugation and stored at -70°C until analysis.[5]
-
Sample Analysis: Plasma concentrations of rosuvastatin are determined using the validated LC-MS/MS method described above.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each subject:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach Cmax.
-
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ of the test to reference product are calculated. For bioequivalence to be concluded, these intervals must fall within the predetermined range of 80-125%.[5][10][11]
Data Presentation
The following tables summarize typical parameters for a rosuvastatin bioequivalence study.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Internal Standard | Rosuvastatin-d6 |
| Linearity Range | 0.1 - 60 ng/mL[3][8] |
| LLOQ | 0.1 ng/mL[4] |
| Extraction Method | Solid Phase Extraction (SPE)[4] |
| Chromatographic Column | C18 Reversed-Phase[3] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water[3] |
| Ionization Mode | ESI+[3] |
| MRM Transition (Rosuvastatin) | m/z 482.1 → 258.1[3] |
Table 2: Pharmacokinetic Parameters from a Representative Bioequivalence Study
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 15.2 ± 5.1 | 14.8 ± 4.9 | 102.7% (95.3% - 110.8%) |
| AUC0-t (ngh/mL) | 120.5 ± 45.3 | 118.2 ± 42.1 | 101.9% (96.5% - 107.6%) |
| AUC0-∞ (ngh/mL) | 125.8 ± 48.9 | 123.4 ± 46.7 | 102.0% (96.8% - 107.5%) |
| Tmax (h) | 4.5 ± 1.2 | 4.8 ± 1.5 | - |
(Note: The data in Table 2 is representative and compiled from typical outcomes of rosuvastatin bioequivalence studies. Actual results will vary.)[5][10]
Visualizations
Caption: Experimental workflow for a rosuvastatin bioequivalence study.
Caption: Mechanism of action of rosuvastatin.
References
- 1. scispace.com [scispace.com]
- 2. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers | Semantic Scholar [semanticscholar.org]
- 9. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioequivalence study of Rosuvastatin in healthy volunteers after a single dose on an empty stomach | Kotovskaya | Russian Journal of Cardiology [russjcardiol.elpub.ru]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the Analysis of Rosuvastatin Lactone: Mitigating Matrix Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a widely prescribed medication for the management of dyslipidemia, undergoes biotransformation to several metabolites, including rosuvastatin lactone. The accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. However, the analysis of these compounds, particularly rosuvastatin lactone, is often complicated by matrix effects, which can significantly impact the accuracy, precision, and sensitivity of bioanalytical methods. This document provides detailed application notes and protocols for the analysis of rosuvastatin lactone, with a specific focus on understanding and mitigating matrix effects.
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting endogenous components of the sample matrix. These effects, which can manifest as ion suppression or enhancement, are a significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. The use of stable isotope-labeled internal standards is a common and effective strategy to compensate for these variations.[1] Key sources of matrix effects in plasma include phospholipids, which can co-elute with the analytes and interfere with their ionization.[1]
Furthermore, the inherent instability of rosuvastatin lactone, which can undergo pH-dependent interconversion to its parent acid form, presents an additional analytical challenge.[2][3][4] Careful consideration of sample handling and preparation is therefore essential to ensure the integrity of the analytical results.[2][3]
Experimental Protocols
This section details established protocols for the extraction and analysis of rosuvastatin and rosuvastatin lactone from human plasma, designed to minimize matrix effects and analyte instability.
Protocol 1: Protein Precipitation Method
This protocol is a simple and rapid method for sample preparation.[5]
Materials:
-
Human plasma samples
-
Methanol (B129727) containing 0.1% acetic acid (Protein Precipitation Solvent)
-
Deuterium-labeled internal standards (d6-rosuvastatin and d6-rosuvastatin lactone)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on an ice-water slurry.
-
Vortex-mix the samples for 10 seconds.
-
Aliquot 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the protein precipitation solvent (containing the internal standards) to each tube.
-
Vortex-mix for 10 seconds.
-
Centrifuge the tubes at 12,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject 15 µL of the supernatant onto the LC-MS/MS system.[1]
Protocol 2: Liquid-Liquid Extraction (LLE) Method
This protocol offers a higher degree of sample cleanup compared to protein precipitation.[6]
Materials:
-
Human plasma samples buffered to pH 4.0 with ammonium (B1175870) acetate (B1210297)
-
Ethyl acetate (Extraction Solvent)
-
Internal standard solution (e.g., carbamazepine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Aliquot 100 µL of buffered plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of ethyl acetate.
-
Vortex-mix for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Inject an aliquot for LC-MS/MS analysis.
Protocol 3: Supported Liquid Extraction (SLE)
SLE is a high-throughput alternative to traditional LLE that offers excellent recovery and reduced matrix effects.[7]
Materials:
-
EDTA plasma samples
-
Internal standard solution (rosuvastatin-d6)
-
Supported Liquid Extraction plate/cartridge
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
Collection plate
-
Evaporator
-
Reconstitution solution
Procedure:
-
Thaw plasma samples at room temperature.
-
Add internal standard to the plasma samples.
-
Load the plasma sample onto the SLE plate and allow it to absorb for a few minutes.
-
Apply the extraction solvent and allow it to flow through the sorbent bed under gravity.
-
Collect the eluate in a clean collection plate.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the reconstitution solution for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of rosuvastatin and its lactone. Optimization may be required based on the specific instrumentation used.
Table 1: Typical Liquid Chromatography Conditions
| Parameter | Condition 1[5] | Condition 2[6] |
| Column | Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm) | Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% v/v glacial acetic acid in 10% v/v methanol in water | 0.1% formic acid in water |
| Mobile Phase B | 40% v/v methanol in acetonitrile | Acetonitrile |
| Flow Rate | 0.35 mL/min | 0.30 mL/min |
| Gradient | Gradient elution | Gradient elution |
| Run Time | 6.0 minutes | 3.5 minutes |
| Injection Volume | 15 µL | Not specified |
Table 2: Typical Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Rosuvastatin Transition | m/z 482.0 → 258.1[8] |
| Rosuvastatin Lactone Transition | Specific transitions to be optimized |
| Internal Standard Transition | Dependent on the IS used (e.g., d6-rosuvastatin) |
Data Presentation
The following tables summarize quantitative data from published methods, highlighting key performance characteristics relevant to the analysis of rosuvastatin and its lactone.
Table 3: Method Validation Parameters
| Parameter | Method 1 (Protein Precipitation)[5] | Method 2 (LLE)[6] | Method 3 (SLE vs. LLE)[7] |
| Linearity Range (Rosuvastatin) | 0.1–100 ng/mL | 0.1–50 ng/mL | 0.1–50 ng/mL (SLE) |
| Linearity Range (Lactone) | 0.1–100 ng/mL | 0.1–50 ng/mL | Not specified |
| LLOQ (Rosuvastatin) | 0.1 ng/mL | 0.1 ng/mL | 0.1 ng/mL (SLE) |
| LLOQ (Lactone) | 0.1 ng/mL | 0.1 ng/mL | Not specified |
| Mean Extraction Recovery | 88.0–106% | 75.3–98.8% | 96.3% (SLE) vs. 60% (LLE) |
| Intra- & Inter-day Precision (%CV) | ≤15% | Not specified | 11.9% (SLE) vs. 13.6% (LLE) at 0.3 ng/mL |
| Intra- & Inter-day Accuracy | 91.8–111% | 88.2–96.4% | 109.3% (SLE) vs. 92.8% (LLE) |
| Matrix Effect | Not quantitatively specified, compensated by IS | Not quantitatively specified, IS used | 12.7% (SLE) vs. -36.7% (LLE) |
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Protein Precipitation Workflow
Liquid-Liquid Extraction Workflow
Supported Liquid Extraction Workflow
Conclusion
The successful bioanalysis of rosuvastatin lactone requires careful consideration of both matrix effects and the inherent instability of the analyte. The protocols outlined in this document, utilizing protein precipitation, liquid-liquid extraction, and supported liquid extraction, provide robust frameworks for the accurate and precise quantification of rosuvastatin and its lactone metabolite in biological matrices. The choice of sample preparation technique will depend on the specific requirements of the study, including desired throughput, sensitivity, and the degree of sample cleanup needed. As demonstrated by the comparative data, methods like SLE can offer superior recovery and reduced matrix effects compared to traditional LLE.[7] Regardless of the chosen method, the use of a stable isotope-labeled internal standard is highly recommended to compensate for variability introduced by the sample matrix. Furthermore, acidification of plasma samples can enhance the stability and recovery of the analytes.[3][6] By implementing these protocols and understanding the potential pitfalls, researchers can generate high-quality bioanalytical data for pharmacokinetic and other drug development studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact assessment of metabolite instability in the development and validation of LC-MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Rosuvastatin Lactone Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying rosuvastatin (B1679574) lactone.
Frequently Asked Questions (FAQs)
1. Why am I observing high variability in my rosuvastatin lactone measurements?
High variability in rosuvastatin lactone quantification often stems from the interconversion between the lactone and its parent acid form, rosuvastatin.[1][2][3] This equilibrium is highly sensitive to pH, solvent composition, and temperature during sample collection, processing, and analysis.
Key Factors Influencing Interconversion:
-
pH: Acidic conditions tend to favor the hydrolysis of the lactone back to the rosuvastatin acid form.[2][3] Conversely, neutral or slightly alkaline conditions may promote lactonization, though degradation can also occur.
-
Solvent: The type of solvent used for extraction and in the mobile phase plays a crucial role.[2][3]
-
Aprotic Solvents: Promote the conversion of rosuvastatin to its lactone form.[2][3]
-
Acidic Aqueous Mobile Phase: Can lead to the conversion of the lactone back to the acid form during analysis.[2][3]
-
Protic Solvents (e.g., Methanol): May stabilize both the acid and lactone forms, minimizing interconversion.[2][3]
-
-
Temperature: Elevated temperatures can accelerate both the hydrolysis of the lactone and the degradation of both compounds. It is recommended to keep samples on an ice-water slurry during processing.[1][4]
To minimize variability, it is critical to control these factors consistently across all samples and standards.
2. My rosuvastatin lactone peak is broad and tailing. What are the possible causes and solutions?
Poor peak shape for rosuvastatin lactone in liquid chromatography can be attributed to several factors.
Troubleshooting Poor Peak Shape:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column Stationary Phase | Use a column with end-capping (e.g., C18) to minimize interactions with residual silanols. A phenyl-hexyl column can also provide alternative selectivity. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Since rosuvastatin is an acidic compound, a lower pH (around 3.0-4.0) will keep it in its non-ionized form, which can improve peak shape.[5] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contamination of Guard or Analytical Column | Flush the column with a strong solvent mixture (e.g., 95% acetonitrile/5% water) or replace the guard and/or analytical column if necessary. |
| In-source Degradation/Conversion | Optimize mass spectrometer source conditions, such as temperature and gas flows, to minimize potential degradation. |
3. I am experiencing low sensitivity for rosuvastatin lactone in my LC-MS/MS assay. How can I improve it?
Low sensitivity can be a significant hurdle in quantifying low-level metabolites. Here are several strategies to enhance the signal for rosuvastatin lactone.
Strategies to Enhance Sensitivity:
| Approach | Detailed Action |
| Sample Preparation | Employ a sample concentration step. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to concentrate the analyte and remove interfering matrix components.[6] LLE with ethyl acetate (B1210297) has been shown to be effective.[7] |
| Chromatography | Utilize ultra-high performance liquid chromatography (UPLC) with a sub-2 µm particle size column to achieve sharper peaks and better separation, leading to a higher signal-to-noise ratio.[7] |
| Mass Spectrometry | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows. Perform infusion experiments with a pure standard of rosuvastatin lactone to determine the optimal precursor and product ions and their corresponding collision energies for selected reaction monitoring (SRM). |
| Mobile Phase Additives | The addition of a small amount of a modifier like formic acid or ammonium (B1175870) acetate to the mobile phase can improve ionization efficiency in the ESI source.[7] |
4. How can I prevent the interconversion of rosuvastatin and its lactone during sample storage and preparation?
Preventing interconversion is paramount for accurate quantification.
Sample Handling and Storage Protocol:
| Step | Procedure | Rationale |
| Blood Collection | Collect blood samples in tubes containing a pH stabilizer, such as a sodium acetate buffer (pH 4.0).[8] | Acidification of the plasma minimizes the pH-dependent conversion of the lactone to the acid. |
| Plasma Separation | Separate plasma from whole blood as soon as possible by centrifugation at low temperatures (e.g., 4°C).[1] | Lower temperatures slow down enzymatic and chemical conversion processes. |
| Storage | Store plasma samples at -80°C.[1][4] | Long-term stability is generally better at lower temperatures. |
| Sample Preparation | Perform all extraction and processing steps on an ice-water slurry.[1][4] Minimize the time samples are at room temperature. Use organic protic solvents like methanol (B129727) for extraction where possible to maintain stability.[2][3] | Reduces the rate of interconversion and degradation. |
Below is a DOT script and diagram illustrating the workflow for proper sample handling.
Caption: Recommended workflow for sample handling to minimize interconversion.
Experimental Protocols
LC-MS/MS Method for Simultaneous Quantification of Rosuvastatin and Rosuvastatin Lactone
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of acidified plasma, add an internal standard solution.
-
Add 600 µL of ethyl acetate and vortex for 5 minutes.[7]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 µm) or equivalent.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.30 mL/min.[7]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.5 min: 10% B
-
-
Injection Volume: 5-15 µL.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Example Transitions:
-
Rosuvastatin: m/z 482.2 → 258.2
-
Rosuvastatin Lactone: m/z 464.2 → 258.2
-
Note: These transitions should be optimized on your specific instrument.
-
-
Signaling Pathways and Logical Relationships
Interconversion Pathway of Rosuvastatin and its Lactone
Rosuvastatin acid and its lactone form exist in a pH-dependent equilibrium. Understanding this relationship is key to troubleshooting quantification issues.
Caption: Equilibrium between rosuvastatin acid and its lactone form.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. longdom.org [longdom.org]
- 7. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rosuvastatin Metabolite Extraction
Welcome to the technical support center for the extraction of rosuvastatin (B1679574) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve extraction recovery and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of rosuvastatin I should be concerned about during extraction?
A1: The primary metabolites of rosuvastatin are N-desmethyl rosuvastatin and rosuvastatin-5S-lactone.[1][2] It is crucial to consider the stability of rosuvastatin lactone, as it can undergo pH-dependent interconversion with the parent drug, rosuvastatin.[3][4]
Q2: Which extraction technique generally yields the highest recovery for rosuvastatin and its metabolites?
A2: Supported Liquid Extraction (SLE) has been shown to provide superior extraction recovery compared to Liquid-Liquid Extraction (LLE).[5][6][7] For instance, one study reported a recovery of 96.3% for rosuvastatin using SLE, compared to 60% with LLE.[5][6][7] Solid-Phase Extraction (SPE) and Protein Precipitation (PPT) can also achieve high recoveries, often exceeding 90%, when optimized.[8][9][10][11]
Q3: How does pH affect the extraction recovery of rosuvastatin and its metabolites?
A3: The pH of the sample matrix is a critical factor. Acidification of the plasma sample, for instance, using ammonium (B1175870) acetate (B1210297) buffer at pH 4.0, has been shown to enhance the extraction recoveries of rosuvastatin, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin.[12][13] The increased lipophilicity of rosuvastatin at acidic pH contributes to this improved recovery.[14]
Q4: What are common causes of low extraction recovery?
A4: Low extraction recovery can stem from several factors:
-
Suboptimal pH: The pH of the sample and extraction solvent can significantly impact the ionization state and solubility of the analytes.
-
Inappropriate Solvent Choice: The polarity and composition of the extraction solvent must be optimized for the specific analytes and matrix.
-
Metabolite Instability: Interconversion between rosuvastatin and rosuvastatin lactone can lead to inaccurate quantification if not properly controlled.[3][4][15][16]
-
Matrix Effects: Interference from endogenous components in the biological matrix can suppress the analytical signal.
-
Incomplete Protein Precipitation: For PPT methods, insufficient precipitating agent or inadequate vortexing can result in incomplete protein removal and analyte loss.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low Recovery of Rosuvastatin and its Metabolites
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of Plasma Sample | Acidify the plasma sample prior to extraction. Using a buffer like ammonium acetate at pH 4.0 has been shown to improve recovery.[12][13] |
| Inappropriate Extraction Solvent | For LLE, test solvents with different polarities. A mixture of ethyl acetate and n-hexane (80:20, v/v) has been used successfully.[17] For PPT, acetonitrile (B52724) is a common and effective choice.[8][9][18] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the wash and elution solvent compositions. A wash with 0.1% formic acid followed by 10% methanol (B129727), and elution with 90% methanol has been reported.[10] |
| Analyte Binding to Proteins | For PPT methods, ensure a sufficient volume of cold precipitating solvent (e.g., acetonitrile or methanol) is used, typically in a 1:2 or 1:3 ratio with the plasma volume.[19] Vortex thoroughly and allow sufficient incubation time at a low temperature. |
Issue 2: High Variability in Recovery Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure uniform treatment of all samples, including vortexing time, incubation temperature, and centrifugation speed. Automation of liquid handling can reduce variability.[20] |
| Metabolite Instability (Rosuvastatin-Lactone Interconversion) | Control the pH throughout the extraction process. Using organic protic solvents like methanol for extraction can help stabilize both rosuvastatin and its lactone form.[15][16] Analyze samples as quickly as possible after preparation. |
| Incomplete Phase Separation in LLE | Ensure complete separation of the aqueous and organic layers after centrifugation. Avoid aspirating the interface. |
Issue 3: Significant Matrix Effects Observed in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Co-elution of Interfering Substances | Modify the chromatographic gradient to better separate the analytes from matrix components. |
| Insufficient Sample Cleanup | Switch to a more rigorous extraction method. SLE has been shown to result in a lower absolute matrix effect compared to LLE.[5][6][7] SPE also generally provides cleaner extracts than PPT. |
| Ion Suppression or Enhancement | Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. |
Data on Extraction Recovery
The following tables summarize quantitative data on the extraction recovery of rosuvastatin and its metabolites using different methods.
Table 1: Comparison of Extraction Methods for Rosuvastatin
| Extraction Method | Matrix | Recovery (%) | Reference |
| Supported Liquid Extraction (SLE) | Human Plasma | 96.3 | [5][6][7] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 60 | [5][6][7] |
| Solid-Phase Extraction (SPE) | Human Plasma | 99.3 | [10] |
| Protein Precipitation (PPT) | Human Plasma | >95 | [8][9] |
Table 2: Extraction Recovery of Rosuvastatin and its Metabolites
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| Rosuvastatin | LLE (with acidified plasma) | Human Plasma | 75.3 - 98.8 | [12][13] |
| Rosuvastatin-5S-lactone | LLE (with acidified plasma) | Human Plasma | 75.3 - 98.8 | [12][13] |
| N-desmethyl Rosuvastatin | LLE (with acidified plasma) | Human Plasma | 75.3 - 98.8 | [12][13] |
| Rosuvastatin | PPT (Acetonitrile) | Human Plasma | >95 | [8][9][18] |
| N-desmethyl Rosuvastatin | PPT (Acetonitrile) | Human Plasma | >95 | [8][9][18] |
| Rosuvastatin | PPT | Human Plasma | 88.0 - 106 | [21] |
| Rosuvastatin-5S-lactone | PPT | Human Plasma | 88.0 - 106 | [21] |
| N-desmethyl Rosuvastatin | PPT | Human Plasma | 88.0 - 106 | [21] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This method is rapid and simple, offering high recovery for both rosuvastatin and N-desmethyl rosuvastatin.[8][9][18]
-
To 200 µL of human plasma, add a known amount of internal standard.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) with Ethyl Acetate
This method is effective for the simultaneous quantification of rosuvastatin and its metabolites.[12][13]
-
To 100 µL of human plasma, add an internal standard.
-
Acidify the plasma using ammonium acetate buffer (pH 4.0).
-
Add ethyl acetate as the extraction solvent.
-
Vortex to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer (supernatant) to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a clean extract and high recovery of rosuvastatin.[10]
-
Condition an SPE cartridge with 1.0 mL of methanol, followed by 1.0 mL of water.
-
Load 100 µL of the plasma sample onto the cartridge.
-
Wash the cartridge with 500 µL of 0.1% (v/v) formic acid, followed by 500 µL of 10% (v/v) methanol.
-
Elute the analyte with two aliquots of 200 µL of 90% (v/v) methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of a methanol-water mixture (e.g., 1:4 v/v).
Visualizations
Caption: Primary metabolic pathways of rosuvastatin.
Caption: Comparison of common extraction workflows.
Caption: Troubleshooting logic for low extraction recovery.
References
- 1. ClinPGx [clinpgx.org]
- 2. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact assessment of metabolite instability in the development and validation of LC-MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemicalpapers.com [chemicalpapers.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Automated liquid-liquid extraction method for high-throughput analysis of rosuvastatin in human EDTA K2 plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Rosuvastatin and its Lactone Metabolite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of rosuvastatin (B1679574) and its primary metabolite, rosuvastatin lactone.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of rosuvastatin and its lactone?
A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest, interfere with the ionization of the target analyte in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1] In the analysis of rosuvastatin and its lactone from biological matrices like plasma, endogenous substances such as proteins, salts, and phospholipids (B1166683) can co-elute with the analytes and cause significant ion suppression.[2]
Q2: What are the common causes of ion suppression in this analysis?
A2: The primary causes of ion suppression in the analysis of rosuvastatin and its lactone from biological samples include:
-
Co-eluting endogenous matrix components: Phospholipids, salts, and proteins from the biological sample can co-elute with the analytes and compete for ionization.[2]
-
Inadequate sample cleanup: Insufficient removal of matrix components during sample preparation is a major contributor to ion suppression.
-
Mobile phase composition: Certain mobile phase additives can cause ion suppression.[3]
-
High analyte concentration: While less common, very high concentrations of the analyte or internal standard can lead to self-suppression.
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: A common method to evaluate ion suppression is the post-extraction addition method. This involves comparing the analyte's response in a blank sample extract that has been spiked with the analyte after extraction to the response of the analyte in a neat solution (e.g., mobile phase). A lower response in the matrix sample indicates the presence of ion suppression.[3] Another technique is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column and before the MS source. A dip in the baseline signal upon injection of a blank matrix extract indicates the elution of ion-suppressing components.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of rosuvastatin and its lactone that may be related to ion suppression.
Problem 1: Low analyte signal or poor sensitivity.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Improve Sample Preparation: Switch to a more rigorous sample cleanup technique. For instance, if you are using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner extract. 2. Optimize Chromatography: Adjust the chromatographic conditions to separate the analytes from the ion-suppressing regions of the chromatogram. This can be achieved by modifying the mobile phase gradient or using a different analytical column.[4] |
| Suboptimal MS Parameters | Re-optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for rosuvastatin and its lactone. |
| Analyte Degradation | Ensure proper sample handling and storage conditions to prevent degradation of rosuvastatin and its lactone. The interconversion between rosuvastatin and its lactone is pH-dependent.[5] |
Problem 2: Poor reproducibility and high variability in results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., rosuvastatin-d6) co-elutes with the analyte and experiences similar ion suppression, thus compensating for the variability.[6] 2. Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for consistent matrix effects. |
| Inconsistent Sample Preparation | Ensure the sample preparation procedure is performed consistently for all samples. Automated sample preparation can improve reproducibility.[7][8] |
| Carryover | Optimize the wash steps in the autosampler and the chromatographic gradient to minimize carryover from high-concentration samples. |
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is critical in minimizing ion suppression. Below is a comparison of common techniques used for rosuvastatin analysis in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages | Reference |
| Protein Precipitation (PPT) | ~70% for rosuvastatin and its acid form | Can be significant | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other matrix components, leading to higher ion suppression. | [9] |
| Liquid-Liquid Extraction (LLE) | 60% (manual) to 75.3-98.8% (optimized) | -36.7% (manual) to lower with optimization | Low cost and can provide a clean extract. | Can be labor-intensive and may have lower recovery if not optimized. Emulsion formation can be an issue. | [6][10] |
| Supported Liquid Extraction (SLE) | 96.3% | 12.7% | High recovery, good reproducibility, and cleaner extracts compared to LLE. Amenable to automation. | Higher initial cost compared to LLE. | [6] |
| Solid-Phase Extraction (SPE) | >50.14% to ~91.4% | Generally low | Provides the cleanest extracts, leading to minimal ion suppression. Highly selective and reproducible. | More expensive and requires method development. | [11][12][13] |
Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol for Rosuvastatin from Human Plasma
This protocol is adapted from a validated method for the determination of rosuvastatin in human plasma.[11]
-
Materials:
-
SOLA 96-well SPE plate
-
Methanol (MeOH)
-
Water
-
0.1% (v/v) Formic acid
-
10% (v/v) Methanol in water
-
90% (v/v) Methanol in water
-
Positive pressure SPE manifold
-
-
Procedure:
-
Conditioning: Condition the SOLA plate wells with 1.0 mL of MeOH followed by 1.0 mL of water.
-
Sample Loading: Load 100 µL of the plasma sample (pre-spiked with internal standard) into each well.
-
Washing:
-
Wash with 500 µL of 0.1% (v/v) formic acid.
-
Wash with 500 µL of 10% (v/v) MeOH.
-
-
Elution: Elute rosuvastatin with two aliquots of 200 µL of 90% (v/v) MeOH.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of a suitable solvent (e.g., 20% MeOH in water) for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE) Protocol for Rosuvastatin and its Lactone from Human Plasma
This protocol is based on a method for the simultaneous quantification of rosuvastatin, rosuvastatin lactone, and N-desmethyl rosuvastatin.[10]
-
Materials:
-
Ethyl acetate (B1210297)
-
Ammonium acetate buffer (pH 4.0)
-
Human plasma
-
-
Procedure:
-
To 100 µL of acidulated buffered plasma in a microcentrifuge tube, add the internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
3. Protein Precipitation (PPT) Protocol for Rosuvastatin and its Lactone from Human Plasma
This protocol is a general procedure for protein precipitation.
-
Materials:
-
Acetonitrile (B52724) (ACN) or Methanol (MeOH), often containing 0.1% formic acid.
-
Human plasma
-
-
Procedure:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitant to sample is common).
-
Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).
-
Visualizations
Caption: Experimental workflow for rosuvastatin analysis.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated liquid-liquid extraction method for high-throughput analysis of rosuvastatin in human EDTA K2 plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Protein Precipitation-based Simultaneous Quantification of Lovastatin and Its Active Metabolite Lovastatin Acid in Human Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry using Polarity Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Rosuvastatin Lactone in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and analysis of rosuvastatin (B1679574) lactone in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when analyzing rosuvastatin and its lactone metabolite?
The main concern is the pH-dependent interconversion between rosuvastatin (the active carboxylic acid form) and its inactive lactone metabolite. This equilibrium can shift during sample collection, storage, and processing, leading to inaccurate quantification of either species.
Q2: What are the optimal storage conditions for plasma samples to ensure the stability of rosuvastatin lactone?
For long-term stability, plasma samples should be stored at -80°C. Studies have shown that rosuvastatin and its lactone are stable in buffered human plasma for at least one month at this temperature.[1] For short-term storage, keeping samples on an ice-water slurry for up to 6 hours is acceptable.[1] Repeated freeze-thaw cycles (at least up to three) do not appear to significantly affect the stability of the analytes in buffered plasma.[1]
Q3: How does pH influence the stability of rosuvastatin lactone in aqueous solutions and biological matrices?
The interconversion between rosuvastatin and its lactone is highly pH-dependent.
-
Acidic conditions (pH 4.0-6.0): Favor the conversion of rosuvastatin lactone back to the parent rosuvastatin acid. At 25°C, rosuvastatin calcium also converts to the lactone form.
-
Neutral to slightly alkaline conditions (pH 7.4): Rosuvastatin calcium is more stable at 25°C.
-
Low Temperature (4°C): Rosuvastatin calcium is stable across a pH range of 4.0 to 7.4, while the lactone continues to convert to the acid form.
Q4: Are there specific recommendations for handling whole blood samples to prevent the interconversion of rosuvastatin and its lactone?
Yes. The handling of whole blood is critical. It is recommended to process whole blood into plasma as soon as possible. One study suggests that the common practice of rapidly cooling blood samples can alter the plasma concentrations of certain compounds. While specific quantitative data on rosuvastatin lactone stability in fresh whole blood is limited, it is advisable to maintain a consistent temperature and processing time for all samples to ensure reproducibility. For long-term storage, volumetric absorptive microsampling (VAMS) has been shown to stabilize rosuvastatin in dried blood spots for up to 10 days at room temperature.
Q5: What type of extraction solvent is recommended to maintain the stability of both rosuvastatin and its lactone during sample preparation?
The choice of extraction solvent is critical to prevent interconversion during the analytical process.
-
Aprotic solvents: May favor the formation of rosuvastatin lactone from the acid form.
-
Acidic aqueous mobile phase: Can promote the conversion of the lactone back to the acid form.[2]
-
Organic protic solvents (e.g., methanol): Have been reported to be suitable for extraction as both rosuvastatin and its lactone are stable in this solvent.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible concentrations of rosuvastatin lactone. | pH-dependent interconversion during sample handling and storage. | Standardize sample collection and processing procedures. Ensure consistent timing and temperature. Buffer plasma samples to a stable pH if possible. For whole blood, process to plasma promptly. |
| Low recovery of rosuvastatin lactone during extraction. | Conversion of lactone to the acid form due to acidic extraction conditions. | Use a protic solvent like methanol (B129727) for extraction where both forms are stable.[2] Avoid highly acidic or aqueous-dominant extraction solutions if the goal is to measure the lactone accurately. |
| High variability between replicate injections. | Instability in the autosampler. | Ensure the autosampler is maintained at a low temperature (e.g., 4°C) to minimize degradation or interconversion of the analytes in the processed samples. |
| Presence of interfering peaks in the chromatogram. | Matrix effects from the biological sample (e.g., plasma lipids, proteins). Hemolysis in blood or plasma samples. | Optimize the sample clean-up procedure. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Develop a robust chromatographic method with sufficient resolution. For hemolyzed samples, consider the potential for interference and validate the method accordingly. |
| Difficulty in quantifying low levels of rosuvastatin lactone. | Insufficient sensitivity of the analytical method. | Utilize a highly sensitive detection method such as tandem mass spectrometry (LC-MS/MS). Optimize the ionization source and MS/MS parameters for both rosuvastatin and its lactone. |
Data Summary
Table 1: Stability of Rosuvastatin and Rosuvastatin Lactone in Human Plasma
| Condition | Analyte | Stability | Reference |
| Bench-top (on ice-water slurry) | Rosuvastatin & Rosuvastatin Lactone | Stable for at least 6 hours | [1] |
| Freeze-Thaw Cycles (3 cycles) | Rosuvastatin & Rosuvastatin Lactone | Stable | [1] |
| Long-term Storage (-80°C) | Rosuvastatin & Rosuvastatin Lactone | Stable for at least 1 month | [1] |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Rosuvastatin and Rosuvastatin Lactone in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous analysis of rosuvastatin and its metabolites.[1]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of buffered human plasma, add an internal standard solution.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A C18 or a phenyl-based column can be used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile/methanol mixture) is typically used.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. Monitor the specific multiple reaction monitoring (MRM) transitions for rosuvastatin, rosuvastatin lactone, and the internal standard.
Visualizations
Caption: pH-dependent equilibrium between rosuvastatin and its lactone form.
Caption: A generalized experimental workflow for the analysis of rosuvastatin lactone.
References
Preventing interconversion of rosuvastatin and its lactone during analysis.
This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the interconversion of rosuvastatin (B1679574) and its lactone form during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are rosuvastatin and rosuvastatin lactone, and why is their interconversion a problem?
A1: Rosuvastatin is a carboxylic acid and the active pharmaceutical ingredient (API) that inhibits HMG-CoA reductase to lower cholesterol.[1][2] Rosuvastatin lactone is an intramolecular ester and a major degradation product and metabolite of rosuvastatin.[3][4] Their interconversion during analysis can lead to inaccurate quantification of the active drug and its impurities, impacting stability studies, pharmacokinetic assessments, and quality control.
Q2: What primary factor drives the interconversion between rosuvastatin and its lactone?
A2: The interconversion is primarily pH-dependent. Acidic conditions promote the intramolecular cyclization of rosuvastatin (acid) to form the lactone.[5][6] Conversely, neutral to alkaline conditions favor the hydrolysis of the lactone back to the active rosuvastatin acid form.[6]
Q3: How does the choice of solvent affect the stability of rosuvastatin and its lactone?
A3: The solvent plays a critical role in the equilibrium between rosuvastatin and its lactone.[4][7]
-
Aprotic solvents : In these solvents, the conversion of rosuvastatin to its lactone form is favored.[4][7]
-
Acidic aqueous mobile phase : This condition promotes the reverse reaction, converting the lactone back to rosuvastatin.[4][7]
-
Organic protic solvents (e.g., methanol) : Both rosuvastatin and its lactone are generally stable in these solvents, with minimal interconversion observed.[4][7]
Q4: What are the recommended storage conditions for plasma samples containing rosuvastatin?
A4: To ensure stability and prevent interconversion, plasma samples should be stored at low temperatures. Rosuvastatin in human plasma has been shown to be stable for 138 days at -70 ± 5 °C and for 24 hours at ambient temperature.[8][9] For shorter durations, such as bench-top stability during sample preparation, keeping samples on an ice-water slurry is recommended.[10]
Q5: Can the analytical method itself induce interconversion?
A5: Yes, the conditions of the analytical method, particularly in liquid chromatography, can cause interconversion. The presence of water in the mobile phase can enhance the acid-catalyzed hydrolysis of the lactone back to the parent acid, leading to an underestimation of the lactone impurity.[4][7] Therefore, careful selection of the mobile phase composition and pH is crucial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of rosuvastatin lactone detected in a pure rosuvastatin sample. | Sample processing or storage in acidic conditions. Use of aprotic solvents during extraction. | Ensure all solutions, including extraction solvents and diluents, are neutral or slightly alkaline (pH > 6). Use organic protic solvents like methanol (B129727) for extraction and dilution.[4][7] Store samples at recommended low temperatures.[8][9] |
| Low or no detection of rosuvastatin lactone in a sample known to contain it. | Use of an acidic aqueous mobile phase causing on-column conversion of the lactone to the acid. | Adjust the mobile phase to a less acidic pH if possible, or use a gradient elution that minimizes the time the lactone is exposed to highly acidic conditions. Consider using a mobile phase containing ammonium (B1175870) acetate (B1210297) to buffer the system.[1][11] |
| Inconsistent results for rosuvastatin and lactone concentrations across replicate analyses. | Interconversion occurring during sample preparation or in the autosampler. | Minimize the time samples are kept at room temperature.[12] Use an autosampler cooled to around 10°C.[8][9] Ensure consistent timing and conditions for each step of the sample preparation process. |
| Poor peak shape or resolution between rosuvastatin and its lactone. | Inappropriate column chemistry or mobile phase composition. | Use a C18 or phenyl-based column for good separation.[1][10] Optimize the mobile phase, which often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or dilute acetic acid) and organic solvents like acetonitrile (B52724) and/or methanol.[1][10][11] |
Quantitative Data on Interconversion
The stability of rosuvastatin is significantly influenced by pH. The following table summarizes the degradation of rosuvastatin under different pH conditions.
| pH | Temperature | Duration (hours) | Rosuvastatin Degradation (%) | Reference |
| 1.2 | Room Temperature | 24 | ~6% | [5][13] |
| 4.5 | Room Temperature | 24 | No significant degradation | [5][13] |
| 6.8 | Room Temperature | 24 | No significant degradation | [5][13] |
| 7.5 | Room Temperature | 24 | No significant degradation | [5][13] |
| Basic (1N NaOH) | 80°C | 20 | Degradation observed | [6] |
| Neutral (pH 6.8 buffer) | 80°C | 20 | Comparatively stable | [6] |
Note: The rate of conversion from lactone to rosuvastatin in an acidic aqueous mobile phase has been observed to be approximately 20 times greater than the forward reaction (rosuvastatin to lactone).[4][7]
Visualizations
Caption: pH-dependent equilibrium between rosuvastatin and its lactone.
Caption: Recommended workflow for rosuvastatin analysis.
Recommended Experimental Protocol
This protocol is a general guideline for the simultaneous determination of rosuvastatin and rosuvastatin lactone in human plasma using LC-MS/MS, designed to minimize interconversion.
1. Sample Handling and Storage
-
Collect blood samples in appropriate anticoagulant tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
Transfer plasma to cryovials and store at -70°C or lower until analysis.[8][9]
2. Reagents and Solutions
-
Solvents : HPLC-grade methanol and acetonitrile.
-
Aqueous Buffer : 10 mM Ammonium Acetate in water, pH adjusted to ~7.0.
-
Extraction Solvent : Methanol.
-
Internal Standard (IS) : Deuterated rosuvastatin (rosuvastatin-d6).
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on an ice-water bath.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of internal standard working solution.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions
-
LC System : A validated HPLC or UPLC system.
-
Column : A reversed-phase column such as a Sunfire C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][11]
-
Autosampler Temperature : 10°C.[8]
-
Mobile Phase A : 10 mM Ammonium Acetate in water.
-
Gradient Elution :
-
Start with a higher percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B to elute the analytes.
-
Ensure re-equilibration of the column before the next injection.
-
-
Flow Rate : As per column specifications (e.g., 0.5 mL/min).
-
Injection Volume : 10 µL.[1]
-
MS/MS Detection :
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MRM (Multiple Reaction Monitoring) transitions for rosuvastatin, rosuvastatin lactone, and the internal standard.
-
5. System Suitability
-
Before running samples, inject a system suitability solution containing known concentrations of rosuvastatin, rosuvastatin lactone, and the IS to verify system performance, including peak resolution, retention time, and sensitivity.
This comprehensive guide should assist in developing and troubleshooting analytical methods for rosuvastatin, ensuring accurate and reliable results by preventing the interconversion of the acid and lactone forms.
References
- 1. asianjpr.com [asianjpr.com]
- 2. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic chemistry - How does Rosuvastatin 5 S-lactone form in human body? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing matrix effects in plasma samples for rosuvastatin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing rosuvastatin (B1679574) in plasma samples. The following information addresses common challenges, with a focus on mitigating matrix effects to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact rosuvastatin analysis in plasma?
A1: The "matrix" encompasses all components in a plasma sample apart from rosuvastatin, including proteins, lipids (especially phospholipids), salts, and other endogenous substances.[1] Matrix effects arise when these components interfere with the ionization of rosuvastatin and its internal standard (IS) in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q2: Why is plasma a particularly challenging matrix for LC-MS/MS analysis of rosuvastatin?
A2: Plasma is a complex biological matrix with high concentrations of proteins and phospholipids (B1166683), which are primary contributors to matrix effects in LC-MS/MS analysis.[1][4] Phospholipids are known to co-elute with many analytes, including rosuvastatin, causing significant ion suppression, particularly with electrospray ionization (ESI).[1][5][6] Inadequate removal of these interfering substances during sample preparation is a major source of analytical variability and inaccurate results.[2]
Q3: What are the recommended analytical techniques for quantifying rosuvastatin in plasma?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of rosuvastatin in plasma.[7][8][9][10][11][12] This technique offers high sensitivity and selectivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and internal standard are monitored.[9][10][13]
Q4: How should I choose an appropriate internal standard (IS) for rosuvastatin analysis?
A4: An ideal internal standard should be a stable, isotopically labeled version of the analyte (e.g., rosuvastatin-d6).[12] This is because it will have nearly identical chemical and physical properties, meaning it will co-elute with rosuvastatin and experience similar matrix effects, thus providing the most accurate correction.[12] If a stable isotope-labeled IS is unavailable, a structural analog with similar physicochemical properties, such as atorvastatin (B1662188) or gliclazide, can be used.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape and Asymmetry
Possible Cause: Suboptimal chromatographic conditions or issues with the sample solvent.
Troubleshooting Steps:
-
Mobile Phase pH: Rosuvastatin is an acidic compound, so the mobile phase pH should be controlled. Using a buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid, can help maintain a consistent pH and improve peak shape.[9][10]
-
Solvent Composition: Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Column Choice: A C18 column is commonly used for rosuvastatin analysis.[8][14] Consider a high-efficiency column for better resolution.
Issue 2: High Signal Suppression (Matrix Effect)
Possible Cause: Co-elution of endogenous plasma components, particularly phospholipids.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to improve the sample clean-up process to remove interfering substances like phospholipids.[1] Consider switching from a simple Protein Precipitation (PPT) method to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[7][9][15][16]
-
Chromatographic Separation: Modify the chromatographic gradient to better separate rosuvastatin from the region where phospholipids typically elute.[1]
-
Dilution: If sensitivity allows, diluting the sample extract can significantly reduce the concentration of matrix components and thus minimize their impact.[1]
Issue 3: Low or Inconsistent Recovery
Possible Cause: Inefficient extraction of rosuvastatin from the plasma matrix.
Troubleshooting Steps:
-
Optimize Extraction Solvent: For LLE, test different organic solvents (e.g., ethyl acetate, methyl-tert-butyl ether) to find the one that provides the best recovery for rosuvastatin.[9][17]
-
Optimize SPE Protocol: For SPE, ensure the cartridge is properly conditioned and that the wash and elution solvents are optimized for rosuvastatin's properties. A stronger elution solvent or a change in pH may be necessary for complete elution.[1][7]
-
Check pH: The extraction efficiency of rosuvastatin can be pH-dependent. Adjusting the pH of the plasma sample before extraction may improve recovery.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a fast but less selective method.
-
Sample Preparation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard.[8][10]
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[10]
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.[1]
-
Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
(Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase to improve sensitivity.[8]
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers better selectivity than PPT.
-
Sample Preparation: To 500 µL of plasma, add the internal standard and an appropriate buffer.
-
Extraction: Add 4 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl-tert-butyl ether).[9][17]
-
Vortex & Centrifuge: Vortex for 2-5 minutes, then centrifuge to separate the layers.[17]
-
Transfer & Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at approximately 40°C.[9][17]
-
Reconstitution: Reconstitute the residue in the mobile phase for injection.[17]
Protocol 3: Solid-Phase Extraction (SPE)
This is the most selective method for removing matrix interferences.[7][16]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a stronger solvent (e.g., 20-40% methanol) can help remove phospholipids.[1]
-
Elution: Elute rosuvastatin with a small volume of a strong organic solvent, such as methanol or acetonitrile, which may contain a small amount of acid (e.g., 0.1% formic acid) to ensure complete elution.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Rosuvastatin Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | ~91-95%[8] | ~60-93%[15] | >50-99%[7][13][16] |
| Matrix Effect | High | Moderate | Low[13][16] |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Low | Low | High |
Table 2: LC-MS/MS Method Parameters for Rosuvastatin Analysis
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., 50 x 4.6 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | [8] |
| Flow Rate | 0.4 - 1.0 mL/min | [7][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8][9] |
| MRM Transition (Rosuvastatin) | m/z 482.2 → 258.2 | [7][9] |
| MRM Transition (IS: Atorvastatin) | m/z 559.0 → 440.0 | [7] |
| MRM Transition (IS: Rosuvastatin-d6) | m/z 488.3 → 264.2 | [12] |
Visualizations
Caption: General workflow for rosuvastatin analysis in plasma.
Caption: Troubleshooting logic for addressing inaccurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. littlemsandsailing.com [littlemsandsailing.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 11. Development and validation of a highly sensitive and robust LC-MS/MS with electrospray ionization method for quantification of rosuvastatin in small volume human plasma samples and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. file.scirp.org [file.scirp.org]
Enhancing sensitivity for low-level detection of rosuvastatin lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the low-level detection of rosuvastatin (B1679574) lactone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying low levels of rosuvastatin lactone?
The primary challenge is the inherent instability of rosuvastatin lactone, which can readily hydrolyze back to its parent compound, rosuvastatin acid, particularly in non-acidic aqueous environments.[1][2][3] This interconversion can lead to an underestimation of the lactone concentration.[3] Other challenges include achieving adequate chromatographic separation from rosuvastatin and other metabolites, and minimizing matrix effects during analysis by mass spectrometry.
Q2: What is the most common analytical technique for the sensitive detection of rosuvastatin lactone?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of rosuvastatin lactone in biological matrices.[4][5][6] This method offers high selectivity and allows for the low limits of detection required for pharmacokinetic studies.
Q3: Why is controlling the pH of the sample and mobile phase critical?
Maintaining an acidic pH (typically below 4.6, the pKa of rosuvastatin) is crucial to prevent the hydrolysis of the lactone back to the acid form and to ensure consistent ionization for mass spectrometry detection.[7][8] Acidification of plasma samples and the use of acidic mobile phase additives like formic acid or acetic acid are common strategies.[5][9][10]
Q4: What are the recommended sample preparation techniques?
Commonly employed sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and rapid method using solvents like acetonitrile (B52724) or methanol.[4][10]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract, reducing matrix effects.[5][6][9] Ethyl acetate (B1210297) and methyl-tert-butyl ether are frequently used extraction solvents.[5][6]
-
Solid-Phase Extraction (SPE): Can provide even cleaner samples and the potential for sample concentration.
The choice of method depends on the required sensitivity, sample matrix, and available resources.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no rosuvastatin lactone signal | 1. Lactone Instability/Hydrolysis: The lactone may have converted back to rosuvastatin acid due to non-acidic conditions.[3] 2. Poor Extraction Recovery: The chosen extraction solvent or method may not be optimal for the lactone. 3. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. | 1. Ensure the sample matrix (e.g., plasma) is acidified (e.g., with ammonium (B1175870) acetate buffer pH 4.0) immediately after collection.[5][9] Use an acidic mobile phase (e.g., with 0.1% formic acid).[5] 2. Optimize the extraction procedure. For LLE, ensure the pH of the aqueous phase is appropriate. For SPE, test different sorbents and elution solvents. 3. Optimize MS/MS parameters by infusing a standard solution of rosuvastatin lactone. A common transition is m/z 482.3 → 258.2.[11] |
| High variability in results | 1. Inconsistent Sample Handling: Differences in time or temperature before processing can affect lactone stability.[4] 2. pH Fluctuation: Inconsistent acidification of samples or mobile phase preparation. | 1. Standardize the sample handling protocol. Keep samples on ice and process them as quickly as possible.[4] Store samples at -80°C for long-term stability.[4] 2. Prepare fresh mobile phase daily and ensure accurate pH measurement. Use buffered solutions for sample dilution and extraction where possible. |
| Poor peak shape or resolution | 1. Suboptimal Chromatographic Conditions: Inappropriate column, mobile phase composition, or gradient. 2. Column Overload: Injecting too high a concentration of the analyte. | 1. A Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm) or an Acquity UPLC HSS T3 column (3.0 mm x 100 mm, 1.8 µm) can provide good separation.[4][5] Optimize the mobile phase gradient and flow rate. 2. Dilute the sample or reduce the injection volume. |
| Interference from rosuvastatin | 1. In-source Fragmentation: Rosuvastatin may be converting to the lactone in the mass spectrometer's ion source. 2. Co-elution: Inadequate chromatographic separation. | 1. Optimize ion source parameters, such as temperature and voltages, to minimize in-source conversion.[4] 2. Adjust the mobile phase gradient to better separate the two compounds. Ensure the use of a high-resolution analytical column. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for rosuvastatin lactone detection.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Method Reference | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Macwan et al. (2012)[4][10] | Human Plasma | 0.1 - 100 | 0.1 |
| Li et al. (2017)[5] | Human Plasma | 0.1 - 50 | 0.1 |
| Thennati et al. (2017) | Human Plasma | 0.05 - 10 | 0.05 |
| Hull et al. (2024)[6] | Human Plasma | 24.979 - 5003.808 | 0.1 |
| Kumar et al. (2013)[12] | N/A | N/A | 0.075 (µg/mL) |
Table 2: Extraction Recovery
| Method Reference | Extraction Method | Matrix | Mean Extraction Recovery (%) |
| Macwan et al. (2012)[4][10] | Protein Precipitation | Human Plasma | 88.0 - 106 |
| Li et al. (2017)[5][9] | Liquid-Liquid Extraction | Human Plasma | 75.3 - 98.8 |
| Thennati et al. (2017) | Solid-Phase Extraction | Human Plasma | >85 |
Experimental Protocols
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is based on the method described by Li et al. (2017).[5][9]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate amount of internal standard (e.g., carbamazepine).
-
Acidify the plasma by adding ammonium acetate buffer (pH 4.0).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the tube for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol is a generalized representation based on common parameters from multiple sources.[4][5][10]
-
LC System: UPLC or HPLC system.
-
Column: Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.30 mL/min.[5]
-
Gradient: Develop a suitable gradient to separate rosuvastatin lactone from the parent drug and other metabolites (e.g., start with a low percentage of B, ramp up to elute the analytes, and then re-equilibrate).
-
Injection Volume: 5-15 µL.[4]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
MRM Transition: Monitor the transition for rosuvastatin lactone (e.g., precursor ion m/z 482.2 → product ion m/z 258.1) and the internal standard.[9]
-
Source Temperature: Optimize as per instrument recommendation (e.g., 450°C).[4]
Visualizations
Caption: Workflow for rosuvastatin lactone analysis.
Caption: Troubleshooting low signal for rosuvastatin lactone.
References
- 1. Impact assessment of metabolite instability in the development and validation of LC-MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. scielo.br [scielo.br]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. researchgate.net [researchgate.net]
- 10. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Column Selection for Rosuvastatin Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal column for the separation of rosuvastatin (B1679574) isomers. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful separation of rosuvastatin enantiomers?
A1: The most critical factor is the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated excellent selectivity for rosuvastatin enantiomers.[1][2] Columns such as Chiralpak IB and Lux Cellulose-2 are frequently reported to provide successful separations.[1][3]
Q2: What are the typical mobile phase compositions used for rosuvastatin isomer separation?
A2: Both normal-phase and reversed-phase chromatography can be employed.
-
Normal-Phase: A common mobile phase consists of a mixture of n-hexane or n-heptane, an alcohol modifier like 2-propanol or ethanol, and an acidic additive such as trifluoroacetic acid (TFA).[1][2] A typical ratio is n-heptane:2-propanol:TFA (85:15:0.1 v/v/v).[2]
-
Reversed-Phase: A binary gradient of acetonitrile (B52724) and an aqueous solution containing an additive like TFA (e.g., 0.05%) is often used.[3]
Q3: What detection wavelength is recommended for rosuvastatin and its isomers?
A3: Rosuvastatin has maximum UV absorbance at approximately 243 nm.[1] Therefore, detection at or near this wavelength is recommended for optimal sensitivity.[1][2]
Q4: Can Ultra-Performance Liquid Chromatography (UPLC) be used for this separation?
A4: Yes, UPLC can be a valuable tool for separating rosuvastatin and its related substances, offering increased resolution, sensitivity, and speed.[4][5] UPLC methods often utilize sub-2 µm particle columns, such as an Acquity BEH C18 column, with a gradient mobile phase.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase. | Switch to a polysaccharide-based chiral column like Chiralpak IB, IC, or Lux Cellulose-2.[1][2][3] |
| Suboptimal mobile phase composition. | Optimize the ratio of the organic modifier (e.g., 2-propanol) in a normal-phase system.[2] For reversed-phase, adjust the gradient profile. | |
| Poor peak shape (tailing, fronting) | Inappropriate mobile phase additive. | Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[1][2] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Low resolution between enantiomers | Mobile phase composition not optimized. | Fine-tune the mobile phase composition. Small changes in the percentage of the alcohol modifier or the acidic additive can significantly impact resolution.[2] |
| Inadequate column efficiency. | Ensure the column is properly packed and not degraded. Consider using a longer column or a column with smaller particle size. | |
| Flow rate is too high. | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. | |
| Unstable or drifting baseline | Mobile phase not properly degassed. | Degas the mobile phase using sonication or helium sparging. |
| Contaminated mobile phase or detector cell. | Prepare fresh mobile phase and flush the detector cell. | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[1] | |
| Co-elution with other impurities | Lack of selectivity of the stationary phase. | A stability-indicating method using a column like Chiralpak IB can help resolve the enantiomer from degradation products and other related substances.[1] |
| Inappropriate mobile phase. | Modify the mobile phase composition to enhance the separation of the isomers from other impurities. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the separation of rosuvastatin isomers.
Method 1: Normal-Phase HPLC
This method is suitable for the enantiomeric resolution of rosuvastatin.[2]
-
Column: CHIRALPAK IB (250 x 4.6mm, 5µm)
-
Mobile Phase: n-heptane: 2-propanol: trifluoroacetic acid (85:15:0.1 v/v/v)
-
Flow Rate: 1.0 mL/minute
-
Column Temperature: 25°C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
Method 2: Immobilized Cellulose Stationary Phase HPLC
This method is a stability-indicating stereoselective method for the quantification of the enantiomer.[1]
-
Column: Chiralpak IB (250 mm x 4.6 mm, 5.0 μm particle size)
-
Mobile Phase: n-hexane: dichloromethane: 2-propanol: trifluoroacetic acid (82:10:8:0.2 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 243 nm
-
Injection Volume: 10 µL
Method 3: Reversed-Phase HPLC
This method was developed for determining the enantiomeric impurity in commercial tablets.[3]
-
Column: Lux Cellulose-2
-
Mobile Phase: Binary linear gradient of acetonitrile and 0.05% trifluoroacetic acid in an aqueous solution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
Quantitative Data Summary
The following tables summarize quantitative data from successful rosuvastatin isomer separations.
Table 1: Chromatographic Parameters for Rosuvastatin Enantiomer Separation
| Parameter | Method 1[2] | Method 2[1] |
| Column | CHIRALPAK IB | Chiralpak IB |
| Mobile Phase | n-heptane: 2-propanol: TFA (85:15:0.1) | n-hexane: DCM: 2-propanol: TFA (82:10:8:0.2) |
| Retention Time (Enantiomer) | 12.5 min | Not specified |
| Retention Time (Rosuvastatin) | 13.9 min | Not specified |
| Resolution (Rs) | > 2.0 | Not specified |
| Run Time | 25 min | 18 min |
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the optimal column for rosuvastatin isomer separation.
Caption: Workflow for Rosuvastatin Isomer Separation Column Selection.
References
- 1. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpda.org [ijpda.org]
- 3. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
Technical Support Center: Mobile Phase Optimization for Rosuvastatin Lactone Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of rosuvastatin (B1679574) and its lactone impurity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in the mobile phase for separating rosuvastatin and its lactone form?
A1: The pH of the mobile phase is a critical factor. Rosuvastatin is an acidic compound (pKa ≈ 4.6), so the pH of the mobile phase will significantly influence its ionization state and retention time on a reversed-phase column.[1][2] Lowering the pH (typically to around 3.0-4.5) keeps rosuvastatin in its non-ionized form, which generally leads to better retention and peak shape.[1][3] However, it's important to note that acidic conditions in an aqueous mobile phase can promote the hydrolysis of the rosuvastatin lactone back to rosuvastatin, potentially leading to inaccurate quantification of the impurity.[2][4]
Q2: Which organic solvents are typically used in the mobile phase for this separation?
A2: Acetonitrile (B52724) and methanol (B129727) are the most commonly used organic solvents.[1][5][6] The choice between them, or a combination of both, can affect selectivity and resolution. For instance, a mobile phase consisting of a gradient mixture of 10 mM ammonium (B1175870) acetate (B1210297) (Solvent A) and a 50:50 (v/v) mixture of acetonitrile and methanol (Solvent B) has been shown to provide excellent separation on a Sunfire C18 column.[5]
Q3: What type of column is most suitable for rosuvastatin and lactone separation?
A3: C18 columns are widely employed for the reversed-phase separation of rosuvastatin and its lactone.[1][5][7] However, other stationary phases like C8 and specialized chiral columns (e.g., CHIRALPAK IB) are also used, particularly for separating enantiomers.[8] The choice of column will depend on the specific requirements of the analysis, such as whether it is a routine purity test or a chiral separation.
Q4: How can I prevent the interconversion between rosuvastatin and its lactone during analysis?
A4: The solvent matrix plays a crucial role in the equilibrium between rosuvastatin and its lactone.[2][4]
-
Aprotic solvents (like acetonitrile) can favor the formation of the lactone from rosuvastatin.[2][4]
-
Acidic aqueous mobile phases can enhance the hydrolysis of the lactone back to rosuvastatin.[2][4]
-
Protic organic solvents like methanol have been observed to stabilize both forms, preventing significant interconversion.[2][4] Therefore, careful selection of the sample diluent and mobile phase is essential. For instance, using a diluent like methanol or a mixture with minimal water content can help maintain the integrity of the sample.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. 4. Mismatched sample solvent and mobile phase. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For rosuvastatin, a pH around 3.0-4.5 is often effective.[1] 2. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.1%) to minimize silanol (B1196071) interactions. 3. Reduce the sample concentration or injection volume. 4. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Inadequate Resolution Between Rosuvastatin and Lactone | 1. Suboptimal mobile phase composition. 2. Incorrect column selection. 3. Inappropriate flow rate. | 1. Optimize the organic solvent-to-buffer ratio. A gradient elution can often improve separation.[5] Try different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities. 2. Use a high-resolution column with a smaller particle size (e.g., UPLC columns).[7] Ensure the column chemistry (e.g., C18, C8) is suitable. 3. Optimize the flow rate; a lower flow rate can sometimes improve resolution, but will increase run time. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Column degradation. 4. Insufficient column equilibration. | 1. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Premixing the mobile phase can help. 2. Use a column oven to maintain a constant temperature.[9] 3. Flush the column with a strong solvent or replace it if it's old or has been used with harsh conditions. 4. Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) with the initial mobile phase before each injection.[10] |
| Ghost Peaks | 1. Contaminated mobile phase or system. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. Filter the mobile phase before use. 2. Implement a needle wash step in the injection sequence. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Low Signal Intensity | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration. | 1. The optimal UV detection wavelength for rosuvastatin is typically around 242 nm.[1][5] 2. Prepare fresh sample solutions and store them appropriately. The stability of rosuvastatin and its lactone in the sample solution should be evaluated.[5] 3. Increase the sample concentration or injection volume, being mindful of potential peak shape issues. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Rosuvastatin and Lactone Impurity
This protocol is based on a validated method for the separation of rosuvastatin and its lactone impurity.[5]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Sunfire C18 (250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 5 40 60 10 40 60 12 60 40 | 15 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 242 nm.[5]
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase or a mixture of water and acetonitrile.
Protocol 2: Chiral HPLC Method for Rosuvastatin Enantiomer and Lactone Impurity
This protocol is for the separation of the enantiomer of rosuvastatin and also resolves the lactone impurity.[8]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: CHIRALPAK IB (250 x 4.6mm, 5µm).[8]
-
Mobile Phase: n-heptane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v/v).[8]
-
Flow Rate: 1.0 mL/minute.[8]
-
Column Temperature: Ambient.
-
Detection Wavelength: 243 nm.[9]
-
Injection Volume: 10 µL.[8]
-
Diluent: A mixture of dichloromethane (B109758) and methanol (96:4 v/v) can be used.[9]
Quantitative Data Summary
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Chiral) |
| Column | Sunfire C18 (250 x 4.6 mm, 5 µm)[5] | CHIRALPAK IB (250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Gradient of 10 mM Ammonium Acetate and Acetonitrile:Methanol (50:50)[5] | Isocratic: n-heptane:2-propanol:trifluoroacetic acid (85:15:0.1)[8] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[8] |
| Detection | 242 nm[5] | 243 nm[9] |
| Run Time | 15 minutes[5] | Not specified, but typically longer for chiral separations |
| Resolution (Rosuvastatin/Lactone) | > 10.0[5] | > 4.0[8] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Decision logic for selecting a starting mobile phase.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianjpr.com [asianjpr.com]
- 6. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ijpda.org [ijpda.org]
- 9. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Challenges in Deuterated Internal Standard Usage
Welcome to the technical support center for utilizing deuterated internal standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is a deuterated internal standard (d-IS) and what is its primary purpose?
A1: A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612).[1] Its main role is to act as an internal reference to correct for variations during sample preparation and analysis.[1] Since the d-IS is chemically almost identical to the analyte, it is expected to behave similarly during extraction, chromatography, and ionization.[2][3] By adding a known amount of the d-IS to all samples, calibrators, and quality controls, the ratio of the analyte's response to the d-IS's response is used for quantification. This ratiometric measurement helps to normalize for signal variations, leading to more accurate and precise results.[2]
Q2: What are the ideal characteristics of a deuterated internal standard?
A2: For reliable quantification, a d-IS should have high chemical and isotopic purity.[1][4] The deuterium labels should be in chemically stable, non-exchangeable positions to prevent H/D exchange.[5][6] A sufficient number of deuterium atoms is also necessary to ensure the mass-to-charge ratio (m/z) is distinct from the natural isotopic distribution of the analyte.[1][3]
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[1][4] | Ensures no other compounds are present that could cause interfering peaks.[1] |
| Isotopic Enrichment | ≥98%[1][4] | Minimizes the contribution from any unlabeled analyte present as an impurity, which can lead to overestimation of the analyte's concentration.[1][4] |
| Number of Deuterium Atoms | 3 to 6[7] | Provides a sufficient mass shift to avoid spectral overlap with the analyte's natural isotopes.[1][3] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings, aliphatic chains)[1][5] | Prevents the exchange of deuterium with hydrogen from the solvent or matrix, which would alter the standard's concentration.[6][8] |
Isotopic Exchange
Q3: What is isotopic exchange and why is it a problem?
A3: Isotopic exchange, or H/D back-exchange, is a chemical reaction where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[8][9] This is a major concern as it alters the mass and concentration of the internal standard, which can lead to an underestimation of the IS signal and a corresponding overestimation of the analyte concentration.[9][10] In severe cases, it can generate a "false positive" signal for the unlabeled analyte.[8]
Q4: Which molecular positions are most susceptible to isotopic exchange?
A4: The stability of a deuterium label is highly dependent on its position. The most labile positions include those on heteroatoms (e.g., -OH, -NH) and on carbons adjacent to carbonyl groups.[5][8] It is crucial to select standards where deuterium labels are placed on stable positions like aromatic rings or aliphatic chains.[5][6]
| Functional Group | Exchange Susceptibility | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions[10] |
| Amines (-NH, -NH₂) | Highly Labile | Neutral, acidic, or basic conditions[10] |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions[10] |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[10] |
| Aromatic Positions | Can be Labile | Acidic or basic conditions[8] |
Purity and Interference
Q5: How can impurities in my deuterated internal standard affect my results?
A5: Impurities can significantly compromise the accuracy of your analysis.[4] The most common issue is the presence of the unlabeled analyte as an impurity in the d-IS.[2][5] This contributes to the analyte's signal, leading to a positive bias, especially at the lower limit of quantification (LLOQ).[1][4] Chemical impurities can also mean the actual concentration of the d-IS is lower than stated, leading to inaccurate calculations.[4]
Q6: What is the "isotope effect" and how does it relate to chromatographic co-elution?
A6: The deuterium isotope effect refers to the change in physicochemical properties of a molecule when hydrogen is replaced by deuterium. This can lead to slight differences in retention times between the deuterated standard and the unlabeled analyte, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[11][12] This chromatographic separation can cause the analyte and the d-IS to experience different degrees of matrix effects, leading to inaccurate and imprecise results.[11]
Matrix Effects
Q7: Why might a deuterated internal standard fail to correct for matrix effects?
A7: While d-IS are the gold standard for correcting matrix effects, they can fail if the analyte and the internal standard are affected differently by the matrix.[2][5] This "differential matrix effect" is often a result of chromatographic separation due to the isotope effect.[2][11] If the analyte and d-IS elute into regions with varying degrees of ion suppression or enhancement, their signal ratio will not be constant, leading to quantification errors.[2] It cannot be assumed that a deuterated standard will always correct for matrix effects.[1][13]
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision
Symptoms:
-
High variability in replicate measurements.
-
Systematic bias (consistently high or low results).
-
Calibration curve fails to meet acceptance criteria.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor accuracy and precision.
Issue 2: Inadequate Correction for Matrix Effects
Symptoms:
-
Poor accuracy and precision in matrix samples compared to neat standards.
-
Analyte/IS ratio changes between different lots of biological matrix.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effect issues.
Experimental Protocols
Protocol 1: Assessment of Deuterated Internal Standard Stability
This protocol outlines an experiment to assess the stability of a d-IS against back-exchange.
Objective: To determine if the deuterated internal standard is stable under the conditions of the analytical method.
Methodology:
-
Prepare Solutions:
-
Solution A (Control): Prepare a solution of the d-IS in a non-protic solvent (e.g., acetonitrile) at the working concentration.
-
Solution B (Mobile Phase): Prepare a solution of the d-IS in the initial mobile phase composition at the working concentration.
-
Solution C (Matrix): Spike the d-IS into a blank, extracted sample matrix at the working concentration.
-
-
Incubation: Incubate all three solutions at the temperature and for the duration of a typical sample preparation and analysis sequence.
-
Analysis: Analyze the solutions by mass spectrometry at multiple time points (e.g., T=0, 2h, 4h, 24h). Acquire full scan mass spectra.
-
Data Evaluation:
-
Monitor the mass spectrum of the d-IS in each solution over time.
-
Look for the appearance or increase of lower mass isotopologues (e.g., M+2, M+1 in a M+3 standard), which indicates isotopic exchange.[8]
-
A stable standard will show a consistent isotopic distribution over time.
-
Workflow Diagram:
Caption: Experimental workflow for assessing d-IS stability.
Protocol 2: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic purity of a d-IS and check for the presence of the unlabeled analyte.[4][14]
Methodology:
-
Sample Preparation: Prepare a solution of the d-IS in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[4]
-
Instrumentation: Use a high-resolution mass spectrometer capable of resolving the different isotopologues.
-
Data Acquisition: Infuse the sample directly or inject it onto an LC column. Acquire full scan mass spectra in the appropriate mass range.[4]
-
Data Analysis:
-
Identify the peak corresponding to the fully deuterated molecule (e.g., M+n).
-
Identify and integrate the peak corresponding to the unlabeled analyte (M+0) and any other lower isotopologues.
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of intensities of all related isotopic peaks.
-
Example Purity Data:
| Compound | Lot Number | Specified Isotopic Purity | Measured Isotopic Purity | Unlabeled Analyte (d0) % |
| Analyte-d4 | A123 | ≥98% | 99.1% | 0.2% |
| Analyte-d4 | B456 | ≥98% | 98.5% | 0.8% |
| Analyte-d4 | C789 | ≥98% | 96.2% | 2.5% |
This table presents example data; actual purity will vary by supplier and batch.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Rosuvastatin UPLC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce carryover in the UPLC-MS/MS analysis of rosuvastatin (B1679574).
Troubleshooting Guides
Issue: High Carryover of Rosuvastatin in Blank Injections
Users may observe significant peaks corresponding to rosuvastatin in blank injections immediately following the analysis of a high-concentration sample. This carryover can lead to inaccurate quantification of low-concentration samples.
Systematic Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and mitigating the source of rosuvastatin carryover.
Caption: A logical workflow for troubleshooting rosuvastatin carryover.
FAQs and Detailed Protocols
Q1: What are the common causes of rosuvastatin carryover in UPLC-MS/MS analysis?
A1: Rosuvastatin carryover can stem from several factors related to its physicochemical properties and interactions with the LC system.
-
Physicochemical Properties of Rosuvastatin: Rosuvastatin is a hydrophilic compound with a pKa of approximately 4.0-4.76.[1] Its solubility is pH-dependent, being more soluble at a higher pH. At the acidic pH of typical reversed-phase mobile phases, rosuvastatin can become less soluble, potentially leading to precipitation or stronger interaction with hardware surfaces.
-
Adsorption to Surfaces: Rosuvastatin can adsorb to various surfaces within the UPLC-MS/MS system, including the autosampler needle, injection port, rotor seal, tubing, and the head of the analytical column.[2][3] This is a common issue with "sticky" compounds.[1]
-
Insufficient Washing: Inadequate needle wash protocols, in terms of both the solvent composition and the volume/duration of the wash, are a primary cause of carryover from the autosampler.[2][3]
-
Column Effects: The stationary phase of the UPLC column can be a significant source of carryover if the analyte is not completely eluted during the gradient.[2]
-
Sample Diluent: If rosuvastatin is not fully soluble in the sample diluent, it can precipitate in the sample vial or within the injection system, leading to carryover.
Q2: What are the recommended needle wash solutions to reduce rosuvastatin carryover?
A2: The choice of needle wash solvent is critical for minimizing carryover. A wash solution should effectively solubilize rosuvastatin. Given its pH-dependent solubility, both acidic and basic wash solutions can be effective.
Recommended Needle Wash Solutions:
| Wash Solution Type | Composition | Rationale |
| Acidic Organic | 50:50 Acetonitrile (B52724):Water with 0.1-1% Formic Acid | This is a strong organic wash that is compatible with most reversed-phase methods. The acidic modifier helps to keep rosuvastatin protonated and can aid in removing it from surfaces where it may have adsorbed. |
| Basic Organic | 50:50 Acetonitrile:Water with 0.1-1% Ammonium Hydroxide | Since rosuvastatin is more soluble at a higher pH, a basic wash can be very effective at dissolving any precipitated or adsorbed analyte. Caution: Ensure compatibility with your column and mobile phase to avoid damaging the stationary phase or causing precipitation in the system. |
| Strong Organic | 100% Acetonitrile or Isopropanol (IPA) | A high concentration of a strong organic solvent can effectively remove non-specifically bound rosuvastatin. IPA is a stronger solvent than acetonitrile and can be more effective for highly retained compounds. |
| "Magic" Wash | 25:25:25:25 Acetonitrile:Methanol:Isopropanol:Water with 0.1% Formic Acid | This multi-component wash solution offers a broad range of solvent polarities and strengths, making it effective for removing a wide variety of compounds, including those that are particularly "sticky." |
Experimental Protocol for Evaluating Needle Wash Solutions:
-
Baseline Carryover: Inject a high-concentration rosuvastatin standard followed by a blank injection using your current needle wash protocol. Quantify the carryover peak area.
-
Test Wash Solution 1 (e.g., Acidic Organic):
-
Flush the needle wash lines with the new wash solution.
-
Inject the same high-concentration rosuvastatin standard.
-
Inject a blank and quantify the carryover peak area.
-
-
Test Wash Solution 2 (e.g., Basic Organic):
-
Thoroughly flush the system to remove the previous wash solution.
-
Repeat steps 2.1-2.3 with the new wash solution.
-
-
Compare Results: Create a table to compare the carryover peak areas obtained with each wash solution to determine the most effective one for your system and method.
Q3: How can I optimize the needle wash protocol beyond changing the solvent?
A3: In addition to the composition of the wash solution, the volume, duration, and sequence of the wash are important parameters to optimize.
Needle Wash Optimization Workflow
Caption: Workflow for optimizing the needle wash protocol.
Detailed Protocol for Needle Wash Optimization:
-
Select the Best Wash Solution: Based on the evaluation described in Q2, choose the most effective wash solvent.
-
Increase Wash Volume: Double the volume of the needle wash and re-assess carryover by injecting a high-concentration standard followed by a blank.
-
Increase Wash Duration: If your system allows, increase the time the needle spends in the wash station.
-
Implement Pre- and Post-Injection Washes: Many modern UPLC systems allow for washing the needle both before and after sample injection. This can be highly effective in reducing carryover.
-
Systematic Evaluation: Methodically test each of these parameters and document the resulting carryover to identify the optimal combination.
Q4: What if the carryover is not from the autosampler? How do I address column-related carryover?
A4: If you've optimized your needle wash and still observe significant carryover, the column is the next likely source.
Strategies for Reducing Column Carryover:
| Strategy | Description |
| High Organic Flush | After the elution of rosuvastatin, program a high-organic (e.g., 95-100% acetonitrile or methanol) flush for several column volumes to elute any remaining analyte. |
| Column Wash with "Magic" Wash | For persistent carryover, a more aggressive column wash may be necessary. A solution of 25:25:25:25 acetonitrile:methanol:isopropanol:water can be effective. Important: Always check the column manufacturer's recommendations for solvent compatibility. |
| Use of a Guard Column | A guard column can help to trap strongly retained compounds and is easier and more cost-effective to replace than the analytical column. |
| Column Replacement | Over time, columns can become fouled, especially at the head, leading to carryover. If other strategies fail, replacing the column may be necessary. |
Experimental Protocol for a Post-Injection Column Wash:
-
Modify Gradient Profile: In your UPLC method, after the rosuvastatin peak has eluted, add a step to ramp up to 95-100% of your strong organic mobile phase (e.g., acetonitrile).
-
Hold at High Organic: Hold at this high organic composition for a duration equivalent to at least 3-5 column volumes.
-
Re-equilibrate: Program a step to return to the initial mobile phase conditions and allow for sufficient re-equilibration time before the next injection.
-
Evaluate: Inject a high-concentration standard followed by a blank to assess the effectiveness of the column wash.
Q5: Can the sample diluent affect rosuvastatin carryover?
A5: Yes, the sample diluent can have a significant impact on carryover.
-
Solubility: Ensure that rosuvastatin is fully soluble in your sample diluent at the concentrations you are analyzing. Given its higher solubility at a more neutral or basic pH, consider adjusting the pH of your diluent if you observe precipitation or high carryover.
-
Injection Volume: Injecting a large volume of a sample diluent that is a much stronger solvent than the initial mobile phase can lead to peak distortion and carryover. Whenever possible, the sample diluent should be of similar or weaker solvent strength than the initial mobile phase.
By systematically addressing these potential sources of carryover, researchers can significantly improve the accuracy and reliability of their UPLC-MS/MS analysis of rosuvastatin.
References
Technical Support Center: Rosuvastatin Lactone Stability and Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rosuvastatin (B1679574) and its lactone form. The information focuses on the critical impact of pH on the stability of rosuvastatin and the extraction of its lactone metabolite.
Frequently Asked Questions (FAQs)
Q1: What is rosuvastatin lactone and why is it important?
Rosuvastatin lactone is a major degradation product of rosuvastatin, an HMG-CoA reductase inhibitor used to lower cholesterol.[1][2][3] The formation of the lactone is a critical parameter to monitor during drug manufacturing and storage as it represents a degradation of the active pharmaceutical ingredient (API). The interconversion between the active hydroxy acid form of rosuvastatin and its inactive lactone form is pH-dependent.[2]
Q2: Under what pH conditions is rosuvastatin most stable?
Rosuvastatin is comparatively stable under neutral and basic pH conditions.[4] It is unstable in acidic environments, which promote the conversion to rosuvastatin lactone.[4] One study found that rosuvastatin calcium is stable at pH 7.4 at 25°C, but converts to the lactone at pH 4.0 and 6.0.[5]
Q3: How does pH affect the stability of rosuvastatin lactone?
Rosuvastatin lactone is more stable in acidic conditions. As the pH increases towards neutral and basic, the lactone is more readily hydrolyzed back to the active rosuvastatin acid form.[2]
Q4: What is the optimal pH for extracting rosuvastatin lactone?
Acidic conditions improve the extraction of rosuvastatin lactone. A study demonstrated that acidulating plasma to a pH of 4.0 enhanced the mean extraction recoveries of both rosuvastatin and its lactone to between 75.3% and 98.8%.[6]
Q5: What analytical techniques are suitable for monitoring rosuvastatin and its lactone?
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with UV or tandem mass spectrometry (MS/MS) are the most common methods for the simultaneous determination of rosuvastatin and its lactone.[5][6][7][8]
Troubleshooting Guides
Issue 1: High levels of rosuvastatin lactone detected in a sample.
-
Potential Cause: The sample has been exposed to acidic conditions.
-
Troubleshooting Steps:
-
Verify Sample pH: Check the pH of your sample and any solutions used in its preparation.
-
Adjust pH: If the pH is acidic, adjust it to a neutral or slightly basic pH (e.g., pH 7.4) to minimize further lactonization, especially if the sample is to be stored.
-
Storage Conditions: Store samples at reduced temperatures (e.g., 4°C) to slow down the conversion rate. At 4°C, rosuvastatin calcium is stable even at lower pH values.[5]
-
Issue 2: Low recovery of rosuvastatin lactone during extraction.
-
Potential Cause: The pH of the sample during liquid-liquid extraction may not be optimal.
-
Troubleshooting Steps:
-
Acidify the Sample: Before extraction with an organic solvent like ethyl acetate (B1210297), adjust the aqueous sample's pH to approximately 4.0.[6] This protonates the carboxyl group of any residual rosuvastatin, reducing its solubility in the organic phase, while enhancing the extraction of the less polar lactone.
-
Choice of Solvent: Ensure the extraction solvent is appropriate for the lactone. Ethyl acetate is a commonly used and effective solvent.[6]
-
Emulsion Formation: If an emulsion forms during extraction, try centrifugation to break the emulsion or add a small amount of a salt (salting out).
-
Data Presentation
Table 1: pH-Dependent Stability of Rosuvastatin and Rosuvastatin Lactone at 25°C
| pH | Rosuvastatin Calcium Stability (Conversion to Lactone) | Rosuvastatin Lactone Stability (Conversion to Rosuvastatin) | Reaction Kinetics (Rosuvastatin to Lactone) | Reaction Kinetics (Lactone to Rosuvastatin) |
| 4.0 | Unstable, converts to lactone | Relatively stable | Zero-order | First-order |
| 6.0 | Unstable, converts to lactone | Less stable, converts to rosuvastatin | Zero-order | First-order |
| 7.4 | Stable | Unstable, converts to rosuvastatin | - | First-order |
Data summarized from a study on the stability of rosuvastatin calcium and rosuvastatin lactone.[5]
Table 2: Extraction Recovery of Rosuvastatin and its Metabolites at pH 4.0
| Analyte | Mean Extraction Recovery (%) |
| Rosuvastatin | 75.3 - 98.8 |
| Rosuvastatin-5S-lactone | 75.3 - 98.8 |
| N-desmethyl rosuvastatin | 75.3 - 98.8 |
Data from a study on the simultaneous determination of rosuvastatin and its metabolites in human plasma.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of Rosuvastatin under Different pH Conditions
This protocol is adapted from established methods for forced degradation studies.[4]
-
Preparation of Stock Solution: Prepare a stock solution of rosuvastatin calcium in a suitable solvent (e.g., methanol (B129727) or a mixture of water, acetonitrile, and methanol).
-
Acidic Degradation:
-
Take an aliquot of the stock solution and add 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).
-
-
Neutral Degradation:
-
Take an aliquot of the stock solution and add a neutral buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Incubate under the same conditions as the acidic degradation.
-
-
Basic Degradation:
-
Take an aliquot of the stock solution and add 0.1 M NaOH.
-
Incubate under the same conditions.
-
After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC method to determine the extent of degradation and the formation of rosuvastatin lactone.
Protocol 2: Liquid-Liquid Extraction of Rosuvastatin Lactone from an Aqueous Matrix
This protocol is based on methods for the extraction of rosuvastatin and its metabolites from plasma.[6]
-
Sample Preparation: Take a known volume of the aqueous sample containing rosuvastatin and its lactone.
-
pH Adjustment: Add a buffer solution (e.g., ammonium (B1175870) acetate) to adjust the pH of the sample to 4.0.
-
Addition of Internal Standard: Add a known amount of an appropriate internal standard if quantitative analysis is required.
-
Liquid-Liquid Extraction:
-
Add a suitable water-immiscible organic solvent (e.g., ethyl acetate) to the sample.
-
Vortex or shake the mixture vigorously for a sufficient time to ensure thorough mixing and partitioning of the analytes.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
-
Sample Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis (e.g., the mobile phase of the chromatographic system).
-
Analysis: Analyze the reconstituted sample by HPLC or UPLC.
Mandatory Visualizations
Caption: pH-dependent equilibrium between rosuvastatin and its lactone form.
References
- 1. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 2. researchgate.net [researchgate.net]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
Technical Support Center: Analysis of Rosuvastatin Lactone Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the degradation product analysis of rosuvastatin (B1679574) lactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of rosuvastatin?
A1: The most prominent degradation product of rosuvastatin is its lactone form.[1][2][3] Other significant degradation products can be formed under various stress conditions, including oxidation and exposure to acidic environments.[4][5][6][7] An anti-isomer is also a major process-related impurity.[8]
Q2: Under what conditions does rosuvastatin degrade to its lactone form?
A2: The conversion of rosuvastatin to its lactone form is notably influenced by the solvent matrix.[2][3] In aprotic solvents, the conversion of rosuvastatin to the lactone form is favored.[2][3] Conversely, in an acidic aqueous mobile phase, the reverse reaction can occur, where the lactone is converted back to rosuvastatin.[2][3] The use of organic protic solvents like methanol (B129727) has been shown to stabilize both rosuvastatin and its lactone form.[2][3]
Q3: What analytical techniques are most suitable for analyzing rosuvastatin and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for the analysis of rosuvastatin and its degradation products.[8][9] These methods are typically coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS) for identification and quantification.[5][9]
Q4: How can I perform a forced degradation study for rosuvastatin?
A4: Forced degradation studies for rosuvastatin should be conducted under various stress conditions as recommended by ICH guidelines.[5] These conditions typically include:
-
Acidic hydrolysis: e.g., 0.2M HCl at 80°C for 20 hours.[7]
-
Basic hydrolysis: e.g., 1N NaOH at 80°C for 20 hours.[7]
-
Oxidative degradation: e.g., 0.5% H2O2 at 80°C for 20 hours.[7]
-
Thermal degradation: e.g., exposure to 100°C for 24 hours.[7]
-
Photolytic degradation: e.g., exposure to 1.2 x 10^9 lux/h in a photostability chamber.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between rosuvastatin and its lactone peak | - Inappropriate mobile phase composition.- Incorrect column chemistry.- Suboptimal flow rate. | - Optimize the mobile phase gradient or isocratic composition. A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile).[8][10][11]- Ensure the use of a suitable column, such as a C18 column.[8][10]- Adjust the flow rate to improve separation. |
| Appearance of unexpected peaks in the chromatogram | - Contamination of the sample or mobile phase.- Further degradation of the sample during analysis.- Presence of unknown impurities. | - Use fresh, high-purity solvents for mobile phase preparation and sample dilution.- Analyze samples promptly after preparation. The stability of rosuvastatin and its impurities in the analytical solution should be established; for instance, some impurities are stable for up to 12-24 hours.[8]- Use a mass spectrometer (LC-MS) to identify the molecular weight of the unknown peaks and aid in their structural elucidation.[5][10] |
| Variability in retention times | - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Column degradation. | - Use a column oven to maintain a consistent temperature.- Prepare the mobile phase carefully and consistently. Ensure proper mixing and degassing.- Use a guard column and replace the analytical column if it shows signs of deterioration. |
| Underestimation of the lactone impurity | - Conversion of the lactone back to rosuvastatin during analysis. | - This can occur in an acidic aqueous mobile phase.[2][3] Consider using a mobile phase with a different pH or a higher organic content. The use of organic protic solvents like methanol for extraction can stabilize both forms.[2][3] |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of Rosuvastatin
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation Products Observed | Reference |
| Acid Hydrolysis | 5 M HCl | 60°C | 4 h | Five degradation products | [4] |
| Alkaline Hydrolysis | 5 M NaOH | 60°C | 4 h | Stable | [4] |
| Oxidative | 6% H₂O₂ | Room Temp | - | One degradation product | [4] |
| Neutral Hydrolysis | Water | - | - | One degradation product | [4] |
| Photolysis (Acidic) | UV light | - | - | Five degradation products | [4] |
| Photolysis (Neutral) | UV light | - | - | Two degradation products | [4] |
| Thermal | - | - | - | Stable | [4] |
| Acid Hydrolysis | 0.1 N HCl | - | 30 min | - | [4] |
| Base Hydrolysis | 0.1 N NaOH | - | 30 min | Two additional peaks | [4] |
| Oxidative | 30% H₂O₂ | 80°C | 1 h | One new peak | [4] |
| Thermal | - | 105°C | 5 h | - | [4] |
| Photolysis | 366 nm UV light | - | 10 h | - | [4] |
Experimental Protocols
1. Stability-Indicating UPLC Method
-
Objective: To separate and quantify rosuvastatin and its related impurities.
-
Instrumentation: Waters Acquity UPLC™ system with a binary solvent manager and sample manager.
-
Mobile Phase: Isocratic elution with a 50:50 (v/v) mixture of methanol and 0.1% trifluoroacetic acid.[8][10]
-
Flow Rate: 0.3 mL/min.[10]
-
Detection: UV detection at a suitable wavelength.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of methanol and water.[10]
2. HPLC Method for Rosuvastatin and its Lactone Impurity
-
Objective: Simultaneous determination of Rosuvastatin calcium and its lactone impurity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Sunfire C18 column (250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient mixture of Solvent A (10 mM ammonium (B1175870) acetate) and Solvent B (acetonitrile:methanol, 50:50 v/v).[12]
-
Detection: UV detection at 242 nm.[12]
-
Run Time: 15 minutes.[12]
Visualizations
References
- 1. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 2. researchgate.net [researchgate.net]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. scispace.com [scispace.com]
- 5. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. scielo.br [scielo.br]
- 11. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianjpr.com [asianjpr.com]
Validation & Comparative
A Comparative Guide to Validated LC-MS/MS Methods for Rosuvastatin Lactone Quantification
For researchers and professionals in drug development, the accurate quantification of rosuvastatin (B1679574) and its metabolites, such as rosuvastatin lactone, is critical for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and throughput. This guide provides a comparative overview of various validated LC-MS/MS methods for the determination of rosuvastatin lactone, summarizing their performance and experimental protocols to aid in method selection and development.
Comparative Performance of LC-MS/MS Methods
The selection of an appropriate LC-MS/MS method depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a summary of key performance parameters from different validated methods for the simultaneous determination of rosuvastatin and rosuvastatin lactone.
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Volume | 50 µL[1][2] | 100 µL[3] |
| Extraction Method | Protein Precipitation[1][2] | Liquid-Liquid Extraction[3] |
| Linearity Range (ng/mL) | 0.1 - 100[1][2] | 0.1 - 50[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[1][2] | 0.1[3] |
| Mean Extraction Recovery (%) | 88.0 - 106[1][2] | 75.3 - 98.8[3] |
| Intra-day Precision (% CV) | ≤ 15[1][2] | 88.2 - 96.4 (% Accuracy)[3] |
| Inter-day Precision (% CV) | ≤ 15[1][2] | 88.2 - 96.4 (% Accuracy)[3] |
| Intra-day Accuracy (%) | 91.8 - 111[1][2] | 88.2 - 96.4[3] |
| Inter-day Accuracy (%) | 91.8 - 111[1][2] | 88.2 - 96.4[3] |
Detailed Experimental Protocols
The following sections detail the methodologies employed in the compared LC-MS/MS methods for the analysis of rosuvastatin and its lactone metabolite.
Method 1: Protein Precipitation
This method offers a simple and rapid sample preparation approach.
-
Sample Preparation : 50 µL of buffered human plasma is deproteinized.[1][2] The corresponding deuterium-labeled internal standards are also utilized in this process.[1][2]
-
Chromatographic Separation :
-
Column : Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm).[1][2]
-
Mobile Phase : A gradient mixture of 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water (Solvent A) and 40% v/v methanol in acetonitrile (B52724) (Solvent B).[1][2]
-
-
Mass Spectrometric Detection :
Method 2: Liquid-Liquid Extraction
This technique provides a cleaner extract compared to protein precipitation, potentially reducing matrix effects.
-
Sample Preparation : Analytes are extracted from 100 µL of acidulated buffered plasma using ethyl acetate (B1210297).[3] Carbamazepine is used as the internal standard.[3] Acidification of the plasma with ammonium (B1175870) acetate at pH 4.0 enhances extraction recovery.[3]
-
Chromatographic Separation :
-
Mass Spectrometric Detection :
-
Ionization Mode : Positive Ion Electrospray (ESI).[3]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of rosuvastatin lactone.
References
- 1. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of rosuvastatin (B1679574) in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs by presenting supporting experimental data and detailed methodologies. The focus is on the two most prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method Performance Comparison
The selection of a bioanalytical method hinges on a variety of factors, including sensitivity, selectivity, accuracy, precision, and the nature of the study. Below is a summary of quantitative data from published studies to facilitate a direct comparison between HPLC-UV and LC-MS/MS methods for rosuvastatin analysis.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.78-100 µg/mL[1] | 0.1 - 60 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 1.56 µg/mL[1] | 0.1 ng/mL[4] |
| Intra-day Precision (%RSD) | 1.06 - 1.54%[1] | 3.19 - 15.27%[4] |
| Inter-day Precision (%RSD) | 0.103 - 1.78%[1] | 7.97 - 15.94%[4] |
| Accuracy/Recovery | 98.89% - 100.66%[1] | Overall accuracy (relative error) of < 3.7%[4] |
| Retention Time | ~2.75 min[1] | ~1.22 min[4] |
Key Observations:
-
Sensitivity: LC-MS/MS methods demonstrate significantly higher sensitivity with a much lower LLOQ (in the ng/mL range) compared to HPLC-UV methods (in the µg/mL range).[1][4] This makes LC-MS/MS the preferred choice for pharmacokinetic studies where low concentrations of rosuvastatin are expected.
-
Linearity: Both methods show good linearity over their respective concentration ranges.[1][2][3] However, the linear range of LC-MS/MS is more suitable for analyzing samples with a wide range of expected concentrations.
-
Precision and Accuracy: Both techniques offer acceptable levels of precision and accuracy, meeting the requirements of regulatory guidelines.[1][4]
-
Run Time: LC-MS/MS methods often have shorter retention times, leading to a higher sample throughput.[1][4]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline typical experimental protocols for both HPLC-UV and LC-MS/MS methods for rosuvastatin analysis.
HPLC-UV Method Protocol
This protocol is based on a reversed-phase HPLC method for the determination of rosuvastatin calcium in bulk and tablet dosage forms.[1]
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and buffer (50:50, v/v) at a pH of 4.5.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a specific wavelength.
-
Temperature: 40°C.[1]
-
-
Sample Preparation:
-
A standard stock solution of rosuvastatin calcium (1000 µg/ml) is prepared.[1]
-
Serial dilutions are made in the mobile phase to achieve concentrations ranging from 0.78-100 µg/ml.[1]
-
For tablet dosage forms, a quantity of powdered tablets equivalent to a specific amount of rosuvastatin is dissolved in the mobile phase, filtered, and injected into the HPLC system.
-
LC-MS/MS Method Protocol
This protocol describes a sensitive method for determining rosuvastatin in human plasma.[4]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Kromosil, 5µ, 100×4.6mm column.[4]
-
Mobile Phase: A gradient or isocratic mixture of 5mM Ammonium acetate (B1210297) pH 3.5 and Acetonitrile (e.g., 10:90 v/v).[4]
-
Flow Rate: 0.800 mL/min.[4]
-
Mass Spectrometer: Triple–quadrupole MS/MS.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) using precursor-to-product ion transitions (e.g., 482.20/288.20 m/z for rosuvastatin).[4]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., Fluconazole).[4]
-
Perform liquid-liquid extraction using an organic solvent like Methyl-tert-Butyl Ether.[4]
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.[4]
-
Reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.
-
Bioanalytical Method Cross-Validation Workflow
Cross-validation is a critical process when two or more bioanalytical methods are used to generate data for the same study. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for cross-validating two bioanalytical methods.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. file.scirp.org [file.scirp.org]
- 3. [PDF] Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers | Semantic Scholar [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
A Head-to-Head Battle: Solid-Phase Extraction vs. Liquid-Liquid Extraction for Rosuvastatin Analysis
In the realm of bioanalytical chemistry, the accurate quantification of pharmaceuticals like rosuvastatin (B1679574) is paramount for pharmacokinetic studies and clinical monitoring. The journey from a complex biological matrix, such as plasma or urine, to a clean sample suitable for analysis hinges on an effective extraction method. Two titans in the field of sample preparation are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This guide provides a comprehensive comparison of these two techniques for the extraction of rosuvastatin, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.
Performance Metrics: A Quantitative Comparison
The choice between SPE and LLE often comes down to a trade-off between recovery, purity, speed, and cost. The following table summarizes key performance parameters for rosuvastatin extraction using both methods, compiled from various validated analytical studies.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Key Observations |
| Extraction Recovery (%) | 83 - 96.3%[1][2] | 60 - >95%[1][3] | SPE generally offers higher and more consistent recoveries, especially with optimized methods.[1][4] LLE recovery can be more variable and dependent on solvent choice and technique. |
| Precision (RSD %) | < 15%[3] | < 15%[5][6] | Both methods can achieve excellent precision when properly validated. Automated LLE systems can improve reproducibility.[6] |
| Linearity Range | 0.1 - 30 ng/mL[3] | 0.1 - 50 ng/mL[1][5] | Both techniques are compatible with a wide linear range for rosuvastatin quantification. |
| Limit of Detection (LOD) | 0.1 ng/mL[3] | 0.1 ng/mL[5] | Both methods can achieve low limits of detection suitable for pharmacokinetic studies. |
| Limit of Quantification (LOQ) | 0.1 ng/mL[3][5] | 0.1 ng/mL[5] | The lower limit of quantification is comparable between the two methods. |
| Matrix Effect | Lower (Average magnitude: 6%)[4] | Higher (Average magnitude: 16-26%)[1][4] | SPE is generally superior in removing interfering endogenous substances, leading to cleaner extracts and reduced matrix effects.[4] |
| Throughput | High (amenable to automation)[3] | Lower (can be automated but often more manual)[6] | Automated SPE systems allow for high-throughput processing of samples.[3] While automated LLE exists, manual LLE can be time-consuming.[6] |
| Solvent Consumption | Lower | Higher | SPE methods typically use smaller volumes of organic solvents compared to traditional LLE. |
| Cost | Higher initial cost (cartridges) | Lower initial cost (glassware, solvents) | SPE cartridges can be a significant recurring cost, whereas LLE primarily requires solvents and standard laboratory glassware. |
Visualizing the Workflow
To better understand the practical differences between the two extraction techniques, the following diagrams illustrate the typical experimental workflows for SPE and LLE of rosuvastatin.
Detailed Experimental Protocols
The following are representative experimental protocols for the extraction of rosuvastatin from human plasma, based on validated methods found in the literature.
Solid-Phase Extraction (SPE) Protocol
This protocol is a generalized procedure and may require optimization based on the specific SPE cartridge and equipment used.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add an internal standard.
-
Vortex the sample for 30 seconds.
-
Add 500 µL of 4% phosphoric acid and vortex for another 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol in water.
-
-
Elution:
-
Elute the rosuvastatin from the cartridge with 1 mL of a mixture of acetonitrile and methanol (50:50, v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a representative example and the choice of extraction solvent and pH conditions may need to be optimized.
-
Sample Preparation:
-
To 200 µL of human plasma in a centrifuge tube, add an internal standard.
-
Add 50 µL of 1M acetic acid to acidify the sample.
-
-
Extraction:
-
Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30, v/v).
-
Vortex the mixture vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Conclusion
Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable and effective methods for the extraction of rosuvastatin from biological matrices. The choice between them is dictated by the specific requirements of the assay and the laboratory's resources.
Solid-Phase Extraction (SPE) is often favored for its high recovery, excellent sample cleanup, and amenability to automation, making it ideal for high-throughput environments where reproducibility and minimal matrix effects are critical.
Liquid-Liquid Extraction (LLE) , on the other hand, is a cost-effective and versatile technique that can provide excellent results with proper optimization. While it can be more labor-intensive and may result in greater matrix effects, its simplicity and low cost make it an attractive option for smaller-scale studies or when budget is a primary concern.
Ultimately, the decision rests on a careful evaluation of the analytical performance data and a consideration of the practical aspects of each workflow. For demanding applications requiring the utmost in sensitivity and reproducibility, SPE often holds the edge. For routine analyses where cost and simplicity are key drivers, a well-optimized LLE method can be a robust and reliable choice.
References
- 1. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Automated liquid-liquid extraction method for high-throughput analysis of rosuvastatin in human EDTA K2 plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis: Rosuvastatin and its Lactone Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of rosuvastatin (B1679574) calcium and its primary metabolite, rosuvastatin lactone. Understanding the degradation pathways and stability profiles of a drug substance and its metabolites is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. The information presented herein is supported by experimental data from published research.
Introduction to Rosuvastatin and its Lactone Metabolite
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is widely prescribed for the management of hypercholesterolemia.[1] During its metabolism and under certain storage conditions, rosuvastatin can undergo intramolecular esterification to form rosuvastatin lactone, a major metabolite and degradation product.[2][3][4] The stability of both the parent drug and its lactone metabolite is a key consideration in pharmaceutical development, as the conversion between these two forms is reversible and dependent on environmental factors such as pH and temperature.
Quantitative Stability Data
The relative stability of rosuvastatin and its lactone metabolite under various stress conditions is summarized in the table below. The data highlights the susceptibility of rosuvastatin to degradation under acidic and oxidative conditions, while demonstrating the pH-dependent equilibrium between the acid and lactone forms.
| Condition | Analyte | Degradation/Conversion | Reference |
| pH & Temperature | |||
| pH 4.0, 25°C | Rosuvastatin Calcium | Converts to rosuvastatin lactone (Zero-order kinetics) | [5] |
| pH 6.0, 25°C | Rosuvastatin Calcium | Converts to rosuvastatin lactone (Zero-order kinetics) | [5] |
| pH 7.4, 25°C | Rosuvastatin Calcium | Stable | [5] |
| pH 4.0, 6.0, 7.4, 25°C | Rosuvastatin Lactone | Converts to rosuvastatin calcium (First-order kinetics) | [5] |
| pH 4.0, 6.0, 7.4, 4°C | Rosuvastatin Calcium | Stable | [5] |
| pH 4.0, 6.0, 7.4, 4°C | Rosuvastatin Lactone | Converts to rosuvastatin calcium (First-order kinetics) | [5] |
| Forced Degradation | |||
| Acidic (0.2M HCl, 80°C, 20h) | Rosuvastatin Calcium | Significant degradation | [6][7] |
| Basic (1N NaOH, 80°C, 20h) | Rosuvastatin Calcium | Comparatively stable | [6][7] |
| Neutral (pH 6.8 buffer, 80°C, 20h) | Rosuvastatin Calcium | Considerably stable | [6][7] |
| Oxidative (0.5% H2O2, 80°C, 20h) | Rosuvastatin Calcium | Significant degradation | [6][7] |
| Photolytic | Rosuvastatin Calcium | Prominent degradation | [6] |
| Thermal (100°C, 24h) | Rosuvastatin Calcium | Stable | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of rosuvastatin and its lactone metabolite.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
-
Acid-Induced Degradation: A solution of rosuvastatin calcium is prepared in 0.2M hydrochloric acid and heated in a hot air oven at 80°C for 20 hours.[6][7]
-
Base-Induced Degradation: A solution of rosuvastatin calcium is prepared in 1N sodium hydroxide (B78521) and subjected to heat at 80°C for 20 hours.[6][7]
-
Neutral Degradation: The stability in a neutral medium is assessed by preparing a solution in a pH 6.8 buffer (0.2M KH2PO4, with pH adjusted using NaOH) and heating it at 80°C for 20 hours.[6][7]
-
Oxidative Degradation: Rosuvastatin calcium is exposed to an oxidative environment by preparing a solution in 0.5% hydrogen peroxide and maintaining it at 80°C for 20 hours.[6][7]
-
Photolytic Degradation: The drug substance is exposed to light to assess its photosensitivity.[6]
-
Thermal Degradation: The solid drug substance is exposed to a high temperature of 100°C for 24 hours to evaluate its thermal stability.[7]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.
-
Chromatographic System: A typical HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for separation.
-
Mobile Phase: The composition of the mobile phase is critical for achieving adequate separation. A common mobile phase consists of a mixture of acetonitrile, water, and an acidifying agent like phosphoric acid.[5] The pH of the mobile phase can influence the equilibrium between rosuvastatin and its lactone.
-
Detection: The analytes are typically detected by UV spectrophotometry at a wavelength of 242 nm.[5]
-
Quantification: The concentration of rosuvastatin and its lactone metabolite is determined by comparing the peak areas from the sample chromatograms to those of a standard solution of known concentration.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for the comparative stability testing of rosuvastatin and its lactone metabolite.
References
- 1. ijpsr.com [ijpsr.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
A Comparative Guide to Inter-laboratory Bioanalysis of Rosuvastatin
The accurate quantification of rosuvastatin (B1679574) in plasma is critical for pharmacokinetic, bioequivalence, and clinical studies. While numerous bioanalytical methods, predominantly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated, variability in results can arise between different laboratories. This guide provides a comparative overview of published methods, highlighting key performance characteristics and experimental protocols to offer researchers and drug development professionals insights into the potential sources of inter-laboratory variability.
Comparative Analysis of Method Performance
The performance of a bioanalytical method is primarily assessed through its accuracy and precision. Accuracy reflects how close the measured value is to the true value, while precision indicates the degree of scatter among repeated measurements. The following table summarizes the reported accuracy and precision data from various studies, providing a snapshot of the expected performance of rosuvastatin bioanalysis across different laboratories.
Table 1: Comparison of Accuracy and Precision in Rosuvastatin Bioanalysis
| Study Reference | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Bias (%) |
| Study A [1] | LLOQ (0.2 ng/mL) | 15.94 | 15.27 | < 3.7 (relative error) |
| Low QC (0.4 ng/mL) | 7.97 | 3.19 | < 3.7 (relative error) | |
| Medium QC (8 ng/mL) | - | - | < 3.7 (relative error) | |
| High QC (40 ng/mL) | - | - | < 3.7 (relative error) | |
| Study B [2] | LLOQ (1 ng/mL) | < 10 | < 10 | < ± 6 |
| Low QC | < 10 | < 10 | < ± 6 | |
| Medium QC | < 10 | < 10 | < ± 6 | |
| High QC | < 10 | < 10 | < ± 6 | |
| Study C [3] | Low QC | 4.431 | - | 101.01 (% nominal conc.) |
| Medium QC | 13.786 | - | 106.45 (% nominal conc.) | |
| High QC | - | - | - | |
| Study D [4] | LLOQ (0.5 ng/mL) | 4.8 | 3.0 | 104.3 |
| Low QC | 3.2 | 2.1 | 101.2 | |
| Medium QC | 2.5 | 1.1 | 96.3 | |
| High QC | 2.8 | 2.4 | 98.6 | |
| Study E | LLOQ | < 12.0 | < 12.0 | Did not deviate by more than ± 8.0% |
| Other QCs | < 12.0 | < 12.0 | Did not deviate by more than ± 8.0% |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation.
Key Experimental Protocols
Variations in experimental protocols are a primary driver of inter-laboratory variability. Key aspects such as sample preparation, chromatographic separation, and mass spectrometric detection parameters can significantly influence the outcome of the analysis. A comparison of methodologies from different laboratories is presented below.
Table 2: Comparison of Experimental Protocols for Rosuvastatin Bioanalysis
| Parameter | Study A[1] | Study B[2] | Study C[5] | Study D[4] |
| Sample Preparation | Liquid-Liquid Extraction (Ether) | Volumetric Absorptive Microsampling (VAMS) with protein precipitation | Liquid-Liquid Extraction (Methyl-tert-Butyl Ether) | Protein Precipitation (Acetonitrile) |
| LC Column | Atlantis C18 (2.1 x 150 mm, 5.0 µm) | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) | Kromosil, 5µ, 100x4.6mm | Thermo Hypurity C18 (50 mm × 4.6 mm, 5 µ) |
| Mobile Phase | 0.2% Formic acid/Methanol (30:70, v/v) | Gradient of 0.1% Formic acid in water and Methanol | 5mM Ammonium acetate (B1210297) pH 3.5 : Acetonitrile (10:90v/v) | 0.1% v/v Formic acid in water and Acetonitrile (30:70, v/v) |
| Flow Rate | 0.20 mL/min | 0.2 mL/min | 0.800ml/min | 0.4 mL/min |
| Internal Standard | Cilostazol | Carbamazepine | Fluconazole | Gliclazide |
| MS/MS Transition (m/z) | 482 -> 258 | Not Specified | 482.20 -> 288.20 | 482.2 -> 258.2 |
| LLOQ | 0.2 ng/mL | 1 ng/mL | 0.1 ng/mL | 0.5 ng/mL |
| Linear Range | 0.2-50.0 ng/mL | 1-100 ng/mL | 24.979 - 5003.808 ng/mL | 0.5–200 ng/mL |
Bioanalytical Workflow for Rosuvastatin
The following diagram illustrates a typical workflow for the bioanalysis of rosuvastatin in a laboratory setting, from sample reception to the final report generation. This standardized workflow helps in minimizing variability and ensuring data integrity.
Caption: A generalized workflow for rosuvastatin bioanalysis in a regulated laboratory.
Conclusion
This comparative guide highlights that while various laboratories have developed robust and sensitive methods for rosuvastatin bioanalysis, there are notable differences in their experimental protocols and reported performance metrics. The choice of sample preparation technique, LC column, and mobile phase composition can all contribute to inter-laboratory variability. For researchers and drug development professionals, it is crucial to be aware of these potential sources of variation when comparing data from different studies or laboratories. Harmonization of analytical methods and the use of common reference standards could help in reducing inter-laboratory discrepancies and improving the overall consistency of rosuvastatin bioanalytical data.
References
- 1. Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Precision in Practice: A Comparative Guide to Rosuvastatin Lactone Quantification
For researchers and drug development professionals, the accurate and precise quantification of rosuvastatin (B1679574) and its metabolites, such as rosuvastatin lactone, is critical for pharmacokinetic, bioequivalence, and stability studies. This guide provides a comparative overview of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. The primary methods discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and more advanced mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of analytical method for rosuvastatin lactone quantification is often a trade-off between sensitivity, selectivity, speed, and cost. While traditional methods like HPLC-UV are accessible, modern spectrometric techniques offer superior performance for bioanalytical applications.
Key Performance Metrics:
The following tables summarize the quantitative performance of different analytical methods based on published validation data.
Table 1: Performance Comparison of LC-MS/MS and UPLC-MS/MS Methods
| Parameter | LC-MS/MS Method 1 | UPLC-MS/MS Method 1 | UPLC-MS/MS Method 2 |
| Linearity Range (ng/mL) | 0.1 - 100[1] | 0.1 - 50[2] | 0.075 µg/mL (LOQ) |
| Correlation Coefficient (r²) | ≥ 0.9964[1] | ≥ 0.9987[2] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 0.1 ng/mL[2] | 0.075 µg/mL[3] |
| Intra-day Precision (% RSD) | ≤ 15%[1] | 88.2 - 96.4% (as accuracy)[2] | < 10.0%[3] |
| Inter-day Precision (% RSD) | ≤ 15%[1] | 88.2 - 96.4% (as accuracy)[2] | Not Specified |
| Accuracy (%) | 91.8 - 111%[1] | 88.2 - 96.4%[2] | Amount recovered within ±10% of amount added[3] |
| Mean Extraction Recovery (%) | 88.0 - 106%[1] | 75.3 - 98.8%[2] | Not Specified |
Table 2: Performance of HPLC-UV Methods
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 |
| Linearity Range (µg/mL) | 0.5 - 30[4] | 1 - 6[5] |
| Correlation Coefficient (r²) | > 0.999[6] | 0.999[5] |
| Limit of Detection (LOD) | 0.2 µg/mL[4] | 0.603 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[4] | 0.830 µg/mL[5] |
| Intra-day Precision (% RSD) | 1.06 - 1.54%[6] | < 2% |
| Inter-day Precision (% RSD) | 0.103 - 1.78%[6] | < 2% |
| Accuracy (Mean % Recovery) | 99.7 - 100.15%[4] | 80 - 120% |
From the data, it is evident that LC-MS/MS and UPLC-MS/MS methods offer significantly lower limits of quantification, making them more suitable for studies requiring high sensitivity, such as in vivo pharmacokinetic studies where plasma concentrations can be very low.[1][2] HPLC-UV methods, while less sensitive, can be adequate for the analysis of pharmaceutical dosage forms where the concentration of the analyte is much higher.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using UPLC-MS/MS and HPLC-UV.
UPLC-MS/MS Method for Quantification in Human Plasma
This method is adapted for the simultaneous determination of rosuvastatin and its lactone metabolite.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of acidulated human plasma, add an internal standard.[2]
-
Perform liquid-liquid extraction with ethyl acetate.[2]
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 µm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (B52724).[2]
-
Flow Rate: 0.30 mL/min.[2]
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI).[2]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for rosuvastatin, rosuvastatin lactone, and the internal standard.
HPLC-UV Method for Quantification in Pharmaceutical Dosage Forms
This method is suitable for the determination of rosuvastatin in tablets.
1. Sample Preparation:
-
Weigh and finely powder a set number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of rosuvastatin and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of the mobile phase), sonicate to dissolve, and then dilute to the mark.
-
Filter the solution through a 0.45 µm filter before injection.[6]
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 50:50 v/v).[6]
-
Detection Wavelength: 240 nm.[3]
-
Injection Volume: 20 µL.
Visualizing the Workflow and Biological Pathway
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the biological pathway of rosuvastatin.
Caption: Experimental workflow for rosuvastatin lactone quantification.
Caption: Rosuvastatin's mechanism of action via HMG-CoA reductase inhibition.
References
- 1. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. saudijournals.com [saudijournals.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Detection Range of Rosuvastatin Lactone Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of rosuvastatin (B1679574) and its metabolites, such as rosuvastatin lactone, is critical for pharmacokinetic and stability studies. This guide provides a comparative overview of the linearity and range of detection for various analytical methods used in rosuvastatin lactone assays, supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The quantification of rosuvastatin lactone is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These methods offer high sensitivity and selectivity, which are essential for analyzing complex biological matrices. The following table summarizes the linearity and lower limit of quantification (LLOQ) or limit of detection (LOD) and limit of quantification (LOQ) for rosuvastatin lactone from various validated assays.
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ/LOD & LOQ (ng/mL) | Correlation Coefficient (r/R) | Reference |
| LC-MS/MS | Human Plasma | 0.1 - 100 | LLOQ: 0.1 | ≥ 0.9964 | [1][2] |
| UPLC-MS/MS | Human Plasma | 0.1 - 50 | LLOQ: 0.1 | ≥ 0.9987 | [3] |
| RP-UPLC | Pharmaceutical Dosage Form | Not specified for lactone alone | LOQ: 0.075 µg/mL (75 ng/mL) | Not specified | [4] |
| RP-HPLC | Drug Substance | 0.04 - 3.01 µg/mL (40 - 3010 ng/mL) | LOD: 0.01 µg/mL (10 ng/mL), LOQ: 0.04 µg/mL (40 ng/mL) | > 0.997 | [5] |
| LC-MS/MS | Human Blood (VAMS) | 1 - 100 | LLOQ: 1 | > 0.999 | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing assay performance. Below is a representative experimental protocol for the simultaneous determination of rosuvastatin and rosuvastatin lactone in human plasma using LC-MS/MS.
Sample Preparation (Protein Precipitation)[1][2]
-
Thaw frozen human plasma samples on an ice-water slurry.
-
To a 50 µL aliquot of buffered human plasma, add internal standard solution.
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture for a specified time to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for a set duration at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions[1][2]
-
Chromatographic Column: Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm)
-
Mobile Phase: A gradient mixture of:
-
Solvent A: 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water
-
Solvent B: 40% v/v methanol in acetonitrile
-
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 15 µL
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a rosuvastatin lactone assay using LC-MS/MS.
Caption: Workflow for Rosuvastatin Lactone Assay.
References
- 1. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Robustness Testing of Analytical Methods for Rosuvastatin
The reliability of an analytical method is paramount in pharmaceutical development and quality control. For a widely prescribed drug like rosuvastatin (B1679574), ensuring that the analytical methods for its quantification are robust is a critical step. Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This guide provides a comparative overview of robustness testing for various analytical methods applied to rosuvastatin, with a focus on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Comparative Analysis of Robustness Parameters
The robustness of an analytical method is typically assessed by intentionally varying critical parameters and observing the impact on the results, such as peak area, retention time, and resolution. The following table summarizes the robustness data from several published studies on rosuvastatin analysis.
| Method | Parameter Varied | Variation | Observed Outcome | Reference |
| RP-HPLC | Flow Rate | ± 0.1 ml/min | No significant effect on system suitability parameters. | [1] |
| Mobile Phase Composition (Acetonitrile:Water) | 38:62 and 42:58 (v/v) | The assay result was not affected by the variation. | [1] | |
| HPLC Column | Different Batch | System suitability data were found to be satisfactory. | [1] | |
| RP-HPLC | Flow Rate | ± 0.1 mL/min | No marked changes in the chromatograms were observed. | [2] |
| Wavelength | ± 4.0 nm | The percentage recovery and %RSD were within acceptable limits. | [3] | |
| Mobile Phase Proportion (Buffer:Methanol) | 45:55 and 55:45 (v/v) | The method was found to be robust. | [3] | |
| UPLC | Column Temperature | ± 2 °C (from 50 °C) | The assay showed good tolerance to the change. | [4] |
| Absorbance Wavelength | ± 2 nm (from 244 nm) | The instrument response in terms of peak area and retention time demonstrated the reliability of the assay. | [4] | |
| RP-HPLC | Flow Rate | ± 0.2 mL/min (from 1.0 mL/min) | Retention time, peak area, tailing factor, and plate count remained within acceptable limits. | [5] |
| Temperature | ± 5 °C (from 25 °C) | The method was found to be robust with respect to variability in applied conditions. | [5] |
Experimental Protocols
The following are representative experimental protocols for conducting robustness testing of an HPLC method for rosuvastatin, based on common practices found in the literature.[1][3][5]
Objective: To assess the robustness of the HPLC method for the quantification of rosuvastatin.
Materials:
-
Rosuvastatin reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer
-
Commercial rosuvastatin tablets
Standard Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.5) (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
Robustness Deliberate Variations:
-
Flow Rate:
-
Vary the flow rate by ±0.2 mL/min from the standard condition (i.e., 0.8 mL/min and 1.2 mL/min).
-
Prepare a standard solution of rosuvastatin and inject it into the HPLC system under each flow rate condition.
-
Record the retention time, peak area, theoretical plates, and tailing factor.
-
-
Mobile Phase Composition:
-
Vary the proportion of the organic solvent (acetonitrile) in the mobile phase by ±2% (e.g., 38:62 and 42:62, v/v, Acetonitrile:Buffer).
-
Equilibrate the column with the modified mobile phase.
-
Inject the standard solution and record the chromatographic parameters.
-
-
pH of the Mobile Phase Buffer:
-
Adjust the pH of the aqueous buffer component by ±0.2 units (e.g., pH 3.3 and 3.7).
-
Prepare the mobile phase with the adjusted buffer.
-
Inject the standard solution and analyze the results.
-
-
Column Temperature:
-
Vary the column temperature by ±5 °C from the standard condition (i.e., 20 °C and 30 °C).
-
Allow the column to stabilize at each temperature.
-
Inject the standard solution and record the results.
-
-
Detection Wavelength:
-
Vary the detection wavelength by ±2 nm from the standard condition (i.e., 240 nm and 244 nm).
-
Inject the standard solution and record the peak area.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
System suitability parameters (e.g., tailing factor, theoretical plates) should remain within the limits specified in the method validation protocol.
Visualizing the Robustness Testing Workflow
The logical flow of a robustness study can be visualized to better understand the process.
Caption: Workflow for Robustness Testing of an Analytical Method.
References
- 1. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. A Robust and Reliable UPLC Method for the Simultaneous Quantification of Rosuvastatin Calcium, Glibenclamide, and Candesartan Cilexetil | MDPI [mdpi.com]
- 5. ijrrr.com [ijrrr.com]
Detecting Rosuvastatin Lactone: A Guide to Specificity and Selectivity
For researchers and drug development professionals, the accurate detection and quantification of rosuvastatin (B1679574) lactone, a primary metabolite of the widely prescribed cholesterol-lowering drug rosuvastatin, is critical for comprehensive pharmacokinetic and metabolic studies. This guide provides a comparative overview of the predominant analytical methods, focusing on their specificity and selectivity, supported by experimental data and detailed protocols.
The primary challenge in rosuvastatin lactone detection lies in distinguishing it from its parent compound, rosuvastatin acid, due to their structural similarity and the potential for interconversion. The most robust and widely adopted method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Comparative Analysis of Detection Methods
While other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and immunoassays exist, LC-MS/MS is the gold standard for its ability to differentiate and simultaneously quantify rosuvastatin and its metabolites in complex biological matrices such as human plasma.[1][2]
Key Performance Metrics of LC-MS/MS Methods
The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the simultaneous determination of rosuvastatin and rosuvastatin lactone.
| Parameter | Method 1[3][4] | Method 2[5] | Method 3 |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 50 | 0.05 - 10 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | 0.05 |
| Mean Extraction Recovery (%) | 88.0 - 106 | 75.3 - 98.8 | > 85 |
| Intra-day Precision (% CV) | ≤ 15 | 88.2 - 96.4 (as accuracy) | Within acceptance limits |
| Inter-day Precision (% CV) | ≤ 15 | 88.2 - 96.4 (as accuracy) | Within acceptance limits |
| Intra-day Accuracy (%) | 91.8 - 111 | 88.2 - 96.4 | Within acceptance limits |
| Inter-day Accuracy (%) | 91.8 - 111 | 88.2 - 96.4 | Within acceptance limits |
Experimental Protocols
The specificity and selectivity of an LC-MS/MS method are highly dependent on the experimental conditions. Below are detailed protocols from published studies.
Method 1: Protein Precipitation Extraction[3][4]
This method offers a simple and rapid sample preparation approach.
-
Sample Preparation:
-
To 50 µL of buffered human plasma, add internal standards (deuterium-labeled rosuvastatin and rosuvastatin lactone).
-
Precipitate proteins by adding a suitable organic solvent.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water (Solvent A) and 40% v/v methanol in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.35 mL/min
-
Run Time: 6.0 min
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Method 2: Liquid-Liquid Extraction[5]
This method provides a cleaner extract, potentially reducing matrix effects.
-
Sample Preparation:
-
Acidify 100 µL of human plasma with ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).
-
Add an internal standard (e.g., carbamazepine).
-
Extract the analytes with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.30 mL/min
-
Run Time: 3.5 min
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Visualizing the Workflow and Chemical Relationship
To better understand the experimental process and the chemical relationship between rosuvastatin and its lactone form, the following diagrams are provided.
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Interconversion of Rosuvastatin and its Lactone form.
Selectivity Considerations
The high selectivity of LC-MS/MS methods is achieved by a combination of chromatographic separation and mass filtering. The liquid chromatography step separates rosuvastatin, rosuvastatin lactone, and other potential metabolites based on their physicochemical properties. Subsequently, the tandem mass spectrometer provides two stages of mass filtering. The first stage selects the precursor ion (the molecular ion of the analyte), and the second stage detects a specific product ion after fragmentation, creating a highly specific transition that minimizes interference from other compounds in the matrix.[6][7]
The choice of internal standard is also crucial for ensuring accuracy. Ideally, a stable isotope-labeled version of the analyte (e.g., deuterium-labeled rosuvastatin lactone) is used, as it co-elutes and experiences similar ionization effects as the analyte, thereby providing the most accurate quantification.[3]
Conclusion
For the specific and selective detection of rosuvastatin lactone, LC-MS/MS methods are demonstrably superior to other analytical techniques. The combination of chromatographic separation and tandem mass spectrometry provides the necessary resolution to distinguish the lactone from the parent acid and other metabolites, even at low concentrations in complex biological fluids. The provided experimental protocols offer a starting point for researchers to develop and validate their own robust assays for pharmacokinetic and drug metabolism studies. Careful consideration of sample preparation techniques is essential to minimize the potential for interconversion between the acid and lactone forms, ensuring the integrity of the analytical results.[8]
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. omicsonline.org [omicsonline.org]
- 3. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. chemicalpapers.com [chemicalpapers.com]
Comparative Pharmacokinetic Profiling of Rosuvastatin Isomers: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574) is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and is widely prescribed for the management of dyslipidemia.[1] It is a synthetic statin that is marketed as a single enantiomer, the (3R, 5S) isomer.[2] While rosuvastatin has four possible optical isomers, comprehensive in vivo pharmacokinetic data comparing these isomers is not publicly available in the current scientific literature. This guide summarizes the existing pharmacokinetic data for the marketed rosuvastatin enantiomer and discusses the analytical methodologies that would be pertinent to a comparative study of its isomers, should they be undertaken.
Pharmacokinetic Profile of Marketed Rosuvastatin
The pharmacokinetic profile of the marketed (3R, 5S)-rosuvastatin has been extensively studied in both preclinical and clinical settings. Following oral administration, rosuvastatin is absorbed with a time to maximum plasma concentration (Tmax) of approximately 3 to 5 hours.[3] The absolute bioavailability is about 20%.[3] Rosuvastatin is approximately 88% bound to plasma proteins, primarily albumin.[3]
Metabolism of rosuvastatin is limited, with about 10% of a dose being recovered as metabolites.[4] The major metabolite is N-desmethyl rosuvastatin, which is formed mainly by cytochrome P450 2C9 and has significantly less pharmacological activity than the parent compound.[3] The majority of an administered dose is excreted unchanged in the feces (approximately 90%).[4] The elimination half-life of rosuvastatin is approximately 19 hours.[3]
Comparative Data on Rosuvastatin Isomers
A thorough review of the scientific literature reveals a significant gap in the in vivo comparative pharmacokinetic data for the different stereoisomers of rosuvastatin. While one study investigated the in vitro effects of the four optical isomers of rosuvastatin on the expression of drug-metabolizing enzymes, it did not provide in vivo pharmacokinetic parameters such as Cmax, Tmax, or AUC.[5] This lack of data prevents a direct quantitative comparison of the pharmacokinetic profiles of the rosuvastatin isomers.
Experimental Protocols
To conduct a comparative pharmacokinetic study of rosuvastatin isomers, a robust experimental design and validated bioanalytical method are essential. Below is a detailed, generalized protocol that could be adapted for such a study in a preclinical animal model, like rats.
Animal Study Protocol
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and given ad libitum access to standard chow and water.
-
Drug Administration:
-
Synthesize and purify the individual rosuvastatin isomers (e.g., (3R, 5S), (3S, 5R), etc.).
-
Prepare dosing solutions of each isomer in a suitable vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water).
-
Administer a single oral dose (e.g., 10 mg/kg) of each isomer to separate groups of rats (n=6 per group) via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.25 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Stereoselective LC-MS/MS
A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be required to differentiate and quantify the individual rosuvastatin isomers in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column capable of separating the rosuvastatin isomers (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water), delivered in an isocratic or gradient elution mode.
-
Flow Rate: Optimized for the best separation and peak shape.
-
Column Temperature: Maintained at a constant temperature to ensure reproducible chromatography.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for each rosuvastatin isomer and the internal standard.
-
Data Presentation
While no direct comparative data is available, a hypothetical table structure for presenting such data is provided below.
| Pharmacokinetic Parameter | (3R, 5S)-Rosuvastatin | Isomer X | Isomer Y | Isomer Z |
| Cmax (ng/mL) | Data | Data | Data | Data |
| Tmax (h) | Data | Data | Data | Data |
| AUC (0-t) (ngh/mL) | Data | Data | Data | Data |
| AUC (0-inf) (ngh/mL) | Data | Data | Data | Data |
| Half-life (t½) (h) | Data | Data | Data | Data |
| Clearance (CL/F) (L/h/kg) | Data | Data | Data | Data |
| Volume of Distribution (Vd/F) (L/kg) | Data | Data | Data | Data |
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual signaling pathway for rosuvastatin's mechanism of action.
Experimental workflow for comparative pharmacokinetic profiling.
Conceptual signaling pathway of rosuvastatin's action.
Conclusion
While rosuvastatin is a well-characterized drug, there is a clear lack of publicly available data on the comparative pharmacokinetics of its stereoisomers. The information provided herein on the marketed enantiomer and the detailed experimental protocols offer a foundation for researchers interested in pursuing such a comparative study. Future research in this area would be valuable for a more complete understanding of the stereoselective disposition of rosuvastatin and could have implications for drug development and personalized medicine.
References
- 1. ClinPGx [clinpgx.org]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 4. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Transfer for Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of rosuvastatin (B1679574) in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in the seamless transfer of these methods between laboratories and analytical platforms. This document outlines detailed experimental protocols, presents comparative data on method performance, and illustrates the logical workflow of the method transfer process.
Comparative Analysis of Rosuvastatin Bioanalytical Methods
The accurate quantification of rosuvastatin, a widely prescribed lipid-lowering agent, is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] The choice of bioanalytical technique significantly impacts sensitivity, selectivity, and sample throughput. This section compares the most common methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | UPLC | LC-MS/MS |
| Linearity Range | 0.5 - 80 µg/mL[3] | 0.075 - 5 µg/mL[4] | 0.1 - 50 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[3] | 0.075 µg/mL[4] | 0.1 ng/mL[1][5] |
| Accuracy (% Recovery) | 99.6 - 101.7%[3] | Within ±15% of nominal[4] | 92.8 - 109.3%[5] |
| Precision (% RSD) | < 2%[3] | < 10%[4] | < 15%[5] |
| Sample Preparation | LLE, SPE, PP[6] | LLE, SPE, PP[4] | LLE, SPE, PP[1][5][7] |
| Run Time | ~10 minutes[3] | < 15 minutes[8] | 3.5 - 6.0 minutes[1][7] |
Table 1: Comparison of Validation Parameters for Different Rosuvastatin Bioanalytical Methods.
In-Depth Look at Sample Preparation Techniques
The efficiency of sample clean-up is paramount for robust and reliable bioanalytical data. A recent study directly compared Supported Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE) for rosuvastatin analysis in human plasma using LC-MS/MS.
| Parameter | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) |
| Extraction Recovery (at 0.3 ng/mL) | 96.3%[5] | 60%[5] |
| Precision (RSD at 0.3 ng/mL) | 11.9%[5] | 13.6%[5] |
| Absolute Matrix Effect | 12.7%[5] | -36.7%[5] |
| Throughput | High[5] | Low[5] |
| Solvent Consumption | Reduced[5] | High[5] |
Table 2: Performance Comparison of Supported Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE) for Rosuvastatin Bioanalysis.[5]
The data clearly indicates that SLE provides superior extraction recovery, better precision, and a significantly lower matrix effect compared to LLE for rosuvastatin.[5] This translates to cleaner extracts and more reliable data, especially at lower concentrations.[5]
Experimental Protocols
A successful method transfer hinges on a meticulously detailed and validated protocol. Below is a representative protocol for an LC-MS/MS method for rosuvastatin quantification in human plasma, synthesized from established methodologies.[1][5][7][9]
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of rosuvastatin (e.g., 1 mg/mL) in methanol.[5]
-
Prepare a stock solution of the internal standard (IS), such as Rosuvastatin-d6 or Atorvastatin.[1][5]
-
Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to prepare working solutions for calibration standards and quality control (QC) samples.[9]
2. Sample Preparation (Using Supported Liquid Extraction):
-
To 150 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of 100 mM ammonium (B1175870) acetate (B1210297) (pH 3.5).[5]
-
Vortex briefly.
-
Load 325 µL of the mixture onto an SLE cartridge and allow it to absorb for 15 minutes.[5]
-
Elute the analyte with 1000 µL of tert-butyl methyl ether (TBME) containing 10% isopropanol.[5]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
3. LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., Thermo Hypurity C18, 50 mm × 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and acetonitrile.[7] A common isocratic composition is 30:70 (v/v) water:acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[7][9]
-
MRM Transitions:
4. Method Validation:
-
The method must be validated according to regulatory guidelines from the FDA and/or EMA.[7][9][11] Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).[1][7]
Visualizing the Method Transfer Workflow
A structured approach is essential for a successful method transfer. The following diagram illustrates the key phases and decision points in the process.
Caption: Workflow for a bioanalytical method transfer process.
This guide provides a foundational understanding for the successful transfer of rosuvastatin bioanalytical methods. Adherence to detailed protocols, clear communication between laboratories, and a thorough understanding of the analytical technique are paramount for a successful transfer.
References
- 1. scielo.br [scielo.br]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. elearning.unite.it [elearning.unite.it]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (3R,5R)-Rosuvastatin Lactone-d6
(3R,5R)-Rosuvastatin Lactone-d6 , a deuterated derivative of a potent HMG-CoA reductase inhibitor, requires stringent handling protocols to ensure the safety of laboratory personnel. As with many new chemical entities, comprehensive toxicological data may be limited; therefore, it is crucial to treat this compound as a potent pharmaceutical agent.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
The primary goal of a robust safety program is to minimize exposure through effective containment, which includes the use of appropriate PPE.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or goggles | To protect against direct contact with the product.[3] |
| Hand Protection | Impervious protective gloves (e.g., nitrile) | Double gloving is recommended when handling the pure substance. Gloves should be resistant to the solvents used.[3][4] |
| Body Protection | Disposable gown or lab coat | A disposable gown made of a low-permeability fabric is preferred to prevent skin contact.[5] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a containment system to avoid inhalation.[6] |
II. Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to potent compounds.[7]
| Control Type | Equipment | Purpose |
| Primary Containment | Chemical fume hood or glove box | To handle the compound in a ventilated and contained space, preventing the release of airborne particles.[1] |
| Ventilation | General laboratory ventilation | To ensure a safe ambient environment and to supplement primary containment systems.[1] |
III. Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | - Handle in a designated area. - Avoid the formation of dust and aerosols.[8] - Use non-sparking tools.[8] - Wash hands thoroughly after handling.[3] |
| Storage | - Store in a tightly closed container. - Protect from light.[3] - Recommended storage at 2-8 °C.[9] |
IV. Spill Management and First Aid
Immediate and appropriate response to spills and exposures is crucial.
| Scenario | Action |
| Spill | - Wear appropriate PPE. - Avoid dust formation. - Collect the spilled material into a suitable container for disposal.[3] - Clean the spill area with a suitable solvent. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes.[10] |
| Skin Contact | - Remove contaminated clothing. - Wash skin with soap and water.[8] |
| Inhalation | - Move the person to fresh air.[10] |
| Ingestion | - Seek immediate medical attention.[10] |
V. Disposal Plan
The disposal of this compound and associated waste must be conducted in compliance with local, state, and federal regulations for pharmaceutical waste. While the deuterated nature of the compound does not pose a significant environmental hazard, the pharmacological activity of the parent compound necessitates careful disposal.[6]
| Waste Type | Disposal Procedure |
| Unused Compound | - Dispose of as hazardous chemical waste. |
| Contaminated Labware | - Decontaminate if possible, or dispose of as hazardous waste. |
| Contaminated PPE | - Place in a sealed bag and dispose of as hazardous waste.[11] |
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. agnopharma.com [agnopharma.com]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. pharmtech.com [pharmtech.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. allmpus.com [allmpus.com]
- 10. kmpharma.in [kmpharma.in]
- 11. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
